Technical Documentation Center

4-Nitro-1H-imidazole, sodium salt Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Nitro-1H-imidazole, sodium salt
  • CAS: 58031-81-5

Core Science & Biosynthesis

Foundational

4-nitro-1h-imidazole sodium salt chemical properties and molecular structure

An In-depth Technical Guide to 4-nitro-1H-imidazole Sodium Salt: Chemical Properties, Molecular Structure, and Applications in Drug Development Executive Summary 4-nitro-1H-imidazole and its sodium salt are pivotal compo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 4-nitro-1H-imidazole Sodium Salt: Chemical Properties, Molecular Structure, and Applications in Drug Development

Executive Summary

4-nitro-1H-imidazole and its sodium salt are pivotal compounds within the broader class of nitroimidazole heterocycles, a group renowned for its significant therapeutic impact, most notably exemplified by the antibiotic metronidazole. While 5-nitroimidazole derivatives have historically dominated clinical applications, the 4-nitro regio-isomer serves as a critical and versatile building block in modern medicinal chemistry. Its sodium salt, in particular, functions as a potent nucleophilic intermediate, enabling the synthesis of a diverse array of N-substituted derivatives. These derivatives are under active investigation for a range of therapeutic applications, including oncology, infectious diseases, and immunology. This guide provides a comprehensive technical overview of the chemical properties, molecular structure, synthesis, and key applications of 4-nitro-1H-imidazole sodium salt, tailored for researchers, scientists, and professionals in drug development.

The Significance of the Nitroimidazole Scaffold

Historical Context and Therapeutic Importance

The discovery of azomycin, a 2-nitroimidazole natural product, revolutionized the field of antimicrobial therapy and led to the development of synthetic analogues like metronidazole.[1] These compounds became indispensable for treating infections caused by anaerobic bacteria and protozoa.[2][] The core mechanism of action for most nitroimidazoles involves their role as prodrugs; the nitro group is reductively activated within hypoxic (low-oxygen) cells, characteristic of anaerobic microorganisms or solid tumors, to form cytotoxic radical species that induce DNA damage.[1][2]

The Role of 4-Nitroimidazoles in Drug Discovery

While 2- and 5-nitroimidazoles are well-established therapeutic agents, 4-nitroimidazole derivatives have emerged as a promising frontier in drug discovery. The specific positioning of the nitro group influences the molecule's electronic properties, reactivity, and ultimately its biological activity profile.[4] Researchers have successfully synthesized novel 4-nitroimidazole analogues demonstrating significant potential as anticancer, antibacterial, and antitubercular agents.[5] Furthermore, the 4-nitroimidazole moiety is a key component of the immunosuppressive drug azathioprine and serves as an intermediate in the synthesis of novel Janus-Associated Kinase (JAK) inhibitors for cancer treatment.[6]

4-nitro-1H-imidazole Sodium Salt as a Key Synthetic Intermediate

The acidic proton on the imidazole ring (pKa ≈ 14.5) can be readily removed by a strong base to form the corresponding sodium salt. This process converts the imidazole into a much more potent nucleophile, the imidazolate anion.[7] 4-nitro-1H-imidazole sodium salt is therefore a crucial intermediate for the N-alkylation and N-arylation reactions used to build more complex and pharmacologically active molecules.[7][8] The ability to easily generate this salt and use it in subsequent reactions is fundamental to the construction of compound libraries for drug screening and lead optimization.

Physicochemical Properties and Molecular Structure

Core Chemical Identifiers

The fundamental properties of 4-nitro-1H-imidazole and its sodium salt are summarized below for clear identification and reference.

Property4-nitro-1H-imidazole (Parent Compound)4-nitro-1H-imidazole Sodium Salt
CAS Number 3034-38-6[9][10][11]58031-81-5[12][13]
Molecular Formula C₃H₃N₃O₂[9][10]C₃H₂N₃NaO₂
Molecular Weight 113.07 g/mol [9][10][11]137.07 g/mol [12]
IUPAC Name 4-nitro-1H-imidazoleSodium 4-nitro-1H-imidazol-1-ide
Synonyms 4(5)-Nitroimidazole, 5-Nitroimidazole[10][14]Sodium 5-nitro-1,2-dihydroimidazol-3-ide[12]
Physical Properties

The parent compound, 4-nitro-1H-imidazole, is typically supplied as a stable powder with the following characteristics.

PropertyValueSource
Appearance Light yellow powder[9]
Melting Point 303 °C (decomposes)[9][11]
Water Solubility 0.40 g/L[9]
Stability Stable under recommended storage conditions. Incompatible with strong oxidizing agents.[9]
Molecular Structure and Tautomerism

A key feature of 4-nitro-1H-imidazole is its existence in tautomeric equilibrium with 5-nitro-1H-imidazole.[2][10] This means the proton on the nitrogen atom can migrate between the two ring nitrogens, making the 4- and 5- positions chemically equivalent in many contexts. When the proton is removed to form the sodium salt, the resulting imidazolate anion is a resonance-stabilized system.

Caption: Tautomerism of 4-nitro-1H-imidazole and its sodium salt form.

Spectroscopic Characterization

The structure of 4-nitroimidazole and its derivatives is confirmed using standard spectroscopic techniques.

  • ¹H NMR: For the parent 4-nitroimidazole in DMSO-d6, characteristic signals appear around 8.30 ppm and 7.85 ppm for the two aromatic protons on the imidazole ring.[15]

  • ¹³C NMR: The carbon atoms of the imidazole ring and the carbon bearing the nitro group show distinct shifts, which are useful for confirming regioselectivity in substitution reactions.[6][8]

  • FTIR & Mass Spectrometry: Infrared spectroscopy confirms the presence of the nitro group (N-O stretching) and C-N bonds. Electron Ionization Mass Spectrometry (EIMS) shows characteristic fragmentation patterns, including the loss of NO₂ and HCN, which helps confirm the molecular structure.[6][16]

Synthesis and Reactivity

Synthesis of the Parent Compound: 4-nitro-1H-imidazole

The most common method for synthesizing 4-nitro-1H-imidazole is the direct nitration of imidazole. Careful control of reaction conditions is essential to achieve good yield and regioselectivity.

Experimental Protocol: Nitration of Imidazole [17]

  • Reaction Setup: In a flask equipped with a stirrer and cooled in an ice-salt bath, prepare a nitrating mixture of oleum (fuming sulfuric acid) and concentrated nitric acid. A typical volume ratio is 3.4:1 (H₂SO₄:HNO₃).[17]

  • Salt Formation: Slowly add imidazole to concentrated sulfuric acid to form the disulfuric imidazole salt. This is an exothermic reaction and requires cooling.[17]

  • Nitration: Add the imidazole salt solution dropwise to the cooled nitrating mixture. The temperature should be carefully maintained between 55-65 °C.[17]

    • Causality: Temperature control is critical. Too low, and the reaction is slow; too high, and there is a risk of over-nitration or decomposition, reducing the yield of the desired 4-nitro product.[6]

  • Reaction Time: Maintain the reaction at the target temperature for approximately 2 hours with continuous stirring.[17]

  • Work-up: After cooling, the reaction mixture is carefully poured into ice water to precipitate the product.

  • Purification: The crude product is collected by filtration, washed with cold water, and can be recrystallized from a suitable solvent to achieve high purity.

Formation of 4-nitro-1H-imidazole Sodium Salt

The sodium salt is typically generated in situ for immediate use in a subsequent reaction, as it is hygroscopic and best handled under an inert atmosphere.

Experimental Protocol: Formation of the Sodium Salt [7]

  • Inert Atmosphere: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (NaH, 1.1 equivalents) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Deprotonation: Cool the suspension to 0 °C and add a solution of 4-nitro-1H-imidazole (1.0 equivalent) in the same anhydrous solvent dropwise.

    • Self-Validation: The reaction progress can be monitored by the cessation of hydrogen gas evolution.

  • Completion: Allow the mixture to warm to room temperature and stir for 1 hour, or until gas evolution stops, indicating the complete formation of the sodium imidazolate.

    • Causality: The formation of the sodium salt creates a highly reactive imidazolate anion, which is a much stronger nucleophile than the neutral parent imidazole, making it highly effective for subsequent N-alkylation or N-arylation reactions.

Key Reactivity: N-Alkylation and N-Arylation

The primary utility of the sodium salt is as a nucleophile in Sₙ2 or related substitution reactions to form N-substituted 4-nitroimidazoles.

General Synthesis Workflow imidazole Imidazole nitroimidazole 4-nitro-1H-imidazole imidazole->nitroimidazole Nitration (H₂SO₄/HNO₃) sodium_salt 4-nitro-1H-imidazole Sodium Salt nitroimidazole->sodium_salt Deprotonation (e.g., NaH) final_product N-Alkyl-4-nitroimidazole Derivative sodium_salt->final_product N-Alkylation (R-X)

Caption: Workflow for synthesizing N-alkyl-4-nitroimidazole derivatives.

Applications in Drug Development and Research

Mechanism of Action: Reductive Bioactivation

The therapeutic potential of 4-nitroimidazole derivatives is intrinsically linked to their mechanism of action, which is initiated by the reduction of the nitro group.

Simplified Mechanism of Nitroimidazole Action Prodrug Nitroimidazole Prodrug (R-NO₂) HypoxicCell Enters Hypoxic Cell (Anaerobic Bacterium, Tumor Cell) Prodrug->HypoxicCell Activation Reductive Activation (e.g., by Ferredoxin-like proteins) HypoxicCell->Activation Radical Formation of Cytotoxic Nitroso Radical Anion (R-NO₂⁻) Activation->Radical Damage DNA Strand Breakage & Cellular Damage Radical->Damage CellDeath Cell Death Damage->CellDeath

Caption: Reductive bioactivation pathway of nitroimidazole prodrugs.

This process is highly specific to low-oxygen environments, which provides a degree of selectivity for anaerobic pathogens or hypoxic tumor regions over healthy, oxygenated host tissues. The resulting reactive nitrogen species, including nitroso radicals and hydroxylamines, are the ultimate cytotoxic agents that damage critical biomolecules like DNA.

Therapeutic Areas of Interest

The 4-nitroimidazole scaffold is being leveraged to develop new therapies across several disease areas:

  • Anticancer Agents: Novel derivatives have demonstrated potent cytotoxic activity against various human cancer cell lines.[5] Their ability to be selectively activated in hypoxic tumor cores also makes them promising candidates for targeting solid tumors that are often resistant to conventional therapies.

  • Antimicrobial and Antitubercular Agents: Researchers have synthesized 4-nitroimidazole compounds with significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis, addressing urgent needs in infectious disease.[5]

  • Radiosensitizers: By depleting intracellular thiols and other reducing agents, nitroimidazoles can enhance the efficacy of radiation therapy, making cancer cells more susceptible to damage from radiation.

  • Immunosuppressants: The drug Azathioprine, used to prevent organ transplant rejection and treat autoimmune diseases, contains a 4-nitroimidazole moiety linked to a purine scaffold, highlighting the scaffold's utility in modulating immune responses.

Safety and Handling

Based on the Safety Data Sheet (SDS) for the parent compound, 4-nitro-1H-imidazole, appropriate safety measures are required. The compound is classified as harmful if swallowed and is a skin and eye irritant.[10][11][18]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[18] Use a dust mask or handle in a ventilated hood to avoid inhalation of the powder.[11]

  • Handling: Avoid contact with skin and eyes. Prevent dust formation during handling.[9]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from strong oxidizing agents.[9][11]

Conclusion

4-nitro-1H-imidazole sodium salt is more than just a chemical reagent; it is an enabling tool for innovation in drug discovery. Its straightforward synthesis and robust reactivity provide medicinal chemists with a reliable platform for generating molecular diversity. By understanding its fundamental chemical properties, molecular structure, and reactivity, researchers can effectively leverage this scaffold to develop next-generation therapeutics targeting cancer, infectious diseases, and beyond. The continued exploration of 4-nitroimidazole derivatives holds significant promise for addressing unmet medical needs.

References

  • PubChem. (n.d.). 4-Nitro-1H-imidazole, sodium salt. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2024). Novel 4-nitroimidazole analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2341325. Retrieved from [Link]

  • Kapoor, V. K., Chadha, R., Venisetty, P. K., & Prasanth, S. (2003). Medicinal Significance of Nitroimidazoles - Some Recent Advances. Journal of Scientific & Industrial Research, 62, 659-665. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitroimidazole. Retrieved from [Link]

  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. Retrieved from [Link]

  • Upadhyay, A., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(15), 4939. Retrieved from [Link]

  • Jahangir, S., et al. (2014). Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole. Arabian Journal of Chemistry, 10(S2), S1939-S1946. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitroimidazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Wang, Y., et al. (2011). Production of 4-nitroimidazole and its thermal stability. 2011 International Conference on New Technology of Agricultural Engineering. Retrieved from [Link]

  • NIST. (n.d.). 1H-Imidazole, 4-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Cheméo. (n.d.). 4-nitroimidazole - Chemical & Physical Properties. Retrieved from [Link]

  • LookChem. (n.d.). 4-Nitro-1H-imidazole, sodium salt. Retrieved from [Link]

  • Academia.edu. (n.d.). Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole. Retrieved from [Link]

  • Rosales-Hernández, M. C., et al. (2018). Substituent effects on the stability, physicochemical properties and chemical reactivity of nitroimidazole derivatives with potential antiparasitic effect: a computational study. New Journal of Chemistry, 42(18), 15003-15013. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Mechanism of Action of 4-Nitro-1H-Imidazole Derivatives in Biological Systems

Introduction Nitroimidazole derivatives represent a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activity against anaerobic bacteria, protozoa, and hypoxic tumor cells.[1][] Compou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Nitroimidazole derivatives represent a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activity against anaerobic bacteria, protozoa, and hypoxic tumor cells.[1][] Compounds such as the 4-nitroimidazoles delamanid and pretomanid have been approved for treating tuberculosis, including drug-resistant strains, highlighting their clinical significance.[3] The therapeutic efficacy of this class of compounds is not due to the parent molecule itself, but rather to its transformation into highly reactive, cytotoxic species under specific physiological conditions.

This guide provides an in-depth exploration of the core mechanism of action of 4-nitro-1H-imidazole derivatives. We will dissect the critical process of bioreductive activation, identify the key molecular targets, and detail the experimental methodologies used to elucidate these complex pathways. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of therapeutic agents.

The Core Principle: Hypoxia-Selective Bioreductive Activation

The defining characteristic and therapeutic advantage of nitroimidazole derivatives is their selective toxicity towards cells in hypoxic (low oxygen) environments.[4][5] Such conditions are hallmarks of solid tumors, which often outgrow their blood supply, and are the natural habitat of anaerobic and microaerophilic pathogens.[6][7] In normally oxygenated tissues, these compounds remain largely inert, minimizing off-target toxicity.

The mechanism hinges on the high electron affinity of the nitro (-NO₂) group. In the low-oxygen environment of a target cell, the nitro group can accept electrons from intracellular reductases, initiating a cascade of chemical transformations that produce the ultimate cytotoxic agents.[8][9]

The Reductive Activation Pathway

4-Nitroimidazoles are prodrugs that are activated via a stepwise reduction of the nitro group.[9][10] This process is catalyzed by one-electron or two-electron nitroreductases, such as ferredoxins in bacteria or NADPH:cytochrome P450 reductase in mammalian cells.[1][11]

The key steps are as follows:

  • Entry into the Cell: The parent nitroimidazole compound, being relatively small and often lipophilic, typically enters the target cell via passive diffusion.[9]

  • One-Electron Reduction: Intracellular nitroreductases transfer a single electron to the nitro group, forming a nitro radical anion (R-NO₂⁻•).[9][12] This is the pivotal, oxygen-sensitive step.

  • The "Futile Cycle" vs. Further Reduction:

    • In Normoxic (Oxygenated) Cells: Molecular oxygen, being highly electron-avid, rapidly re-oxidizes the nitro radical anion back to the parent nitroimidazole. This "futile cycling" regenerates the inert prodrug and produces a superoxide anion (O₂⁻•). This process prevents the accumulation of toxic downstream metabolites, thus conferring selectivity.[9]

    • In Hypoxic (Anaerobic) Cells: In the absence of sufficient oxygen, the nitro radical anion has a longer half-life and can undergo further reduction.

  • Formation of Reactive Intermediates: The nitro radical anion is further reduced, accepting more electrons to form highly reactive, short-lived intermediates, such as the nitroso (R-NO) and hydroxylamine (R-NHOH) derivatives.[1][13] These species are the primary effectors of cytotoxicity.

Reductive_Activation cluster_normoxia Normoxic Conditions O2 Oxygen (O₂) Superoxide Superoxide (O₂⁻•) O2->Superoxide Prodrug Prodrug O2->Prodrug 'Futile Cycle' Regenerates Prodrug Radical Radical Radical->O2 Re-oxidation

Molecular Targets and Cytotoxic Consequences

The reactive intermediates generated during bioreduction are electrophilic and non-specific, reacting readily with numerous nucleophilic sites on cellular macromolecules. This leads to widespread cellular damage and, ultimately, cell death.[1]

DNA Damage

DNA is a primary target of activated nitroimidazoles. The interaction leads to several forms of genotoxicity:

  • Strand Breaks: The reactive species can directly cause single- and double-strand breaks in the DNA backbone.[12][14]

  • Adduct Formation: Covalent binding of the reduced imidazole intermediates to DNA bases disrupts the helical structure, interfering with replication and transcription.[14]

  • Inhibition of DNA Synthesis: The overall damage to the DNA template and key replication enzymes inhibits the synthesis of new DNA, halting cell division.[][9]

Protein and Enzyme Damage

Proteins are also major targets, with adduct formation leading to loss of function and disruption of critical cellular pathways.[15]

  • Enzyme Inactivation: Key enzymes involved in vital cellular processes can be inactivated. Proteomic studies have identified targets such as:

    • Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and other glycolytic enzymes, crippling the cell's energy production.[15]

    • Thioredoxin Reductase , disrupting the cell's ability to manage oxidative stress.[16]

    • NADH-fumarate reductase , an enzyme critical for anaerobic respiration in some parasites.[17]

  • Structural and Ribosomal Protein Damage: Adduct formation with structural proteins can compromise cellular integrity, while modification of ribosomal proteins can halt protein synthesis.[15]

  • Thiol Scavenging: Some nitroimidazole metabolites can act as potent scavengers of intracellular thiols, particularly trypanothione in parasites, depleting the cell's primary defense against oxidative damage.[18]

Structure-Activity Relationships (SAR)

The biological activity of nitroimidazole derivatives can be finely tuned by modifying their chemical structure. These modifications influence key physicochemical properties that govern their efficacy and selectivity.

  • Position of the Nitro Group: The position of the nitro group on the imidazole ring (e.g., 2-nitro, 4-nitro, or 5-nitro) significantly affects the compound's reduction potential.[19] 2-nitroimidazoles, for example, are generally more electron-affinic and exhibit both cytotoxicity and radiosensitization, whereas 4- and 5-nitroimidazoles with lower electron affinity may act as "pure" radiosensitizers with less intrinsic cytotoxicity.[20]

  • Side Chains and Substituents: Altering the side chains attached to the imidazole ring can modulate:

    • Redox Potential: Electron-withdrawing or -donating groups can make the nitro group easier or harder to reduce, affecting the rate of activation.[1]

    • Lipophilicity and Solubility: These properties influence the compound's ability to cross cell membranes, its distribution in the body, and its overall bioavailability.[21][22]

    • Target Interaction: Specific functional groups can be introduced to create additional interactions with biological targets, potentially leading to a dual mechanism of action.[1]

Comparative Cytotoxicity Data

The Hypoxic Cytotoxicity Ratio (HCR), defined as the ratio of the IC₅₀ (concentration causing 50% inhibition) in oxic conditions to the IC₅₀ in anoxic/hypoxic conditions, is a key metric for evaluating the hypoxia-selectivity of a compound.

Compound ClassExample DerivativeOxic IC₅₀ (mM)Anoxic IC₅₀ (mM)HCR (IC₅₀ oxic/anoxic)Reference
2-Nitroimidazole Analogue 7 (Alkylsulfonamide)0.380.01~38[20]
Bis(nitroimidazole) Compound 10 (SN 24699)>100.05>200[22]
4-Nitroimidazole Tarloxotinib (Prodrug)--High (Mechanism-based)[4][8]

Note: Data is illustrative and compiled from different studies and cell lines. Direct comparison requires standardized assays. Tarloxotinib's selectivity is based on the release of a potent inhibitor under hypoxia.

Key Experimental Methodologies

Elucidating the mechanism of action of 4-nitroimidazoles requires a multi-faceted experimental approach. Below are protocols for core investigative techniques.

Experimental Protocol 1: Assessing Hypoxia-Selective Cytotoxicity

This protocol uses the sulforhodamine B (SRB) assay to determine the IC₅₀ of a compound under oxic and anoxic conditions, allowing for the calculation of the HCR.[20]

Objective: To quantify the selective toxicity of a 4-nitroimidazole derivative towards cells in a low-oxygen environment.

Materials:

  • Human cancer cell line (e.g., HCT116, FaDu)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • 96-well cell culture plates

  • Test compound (4-nitroimidazole derivative) dissolved in DMSO

  • Hypoxia chamber or incubator (e.g., 0.1% O₂)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • 10% Trichloroacetic acid (TCA), cold

  • 1% Acetic acid

  • 10 mM Tris base solution, pH 10.5

  • Plate reader (510 nm absorbance)

Methodology:

  • Cell Seeding: Seed cells into two identical 96-well plates at an appropriate density (e.g., 2,000-5,000 cells/well) and allow them to adhere for 24 hours.

  • Compound Addition: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with the compound dilutions. Include vehicle control (DMSO) wells.

  • Incubation:

    • Place one plate in a standard normoxic incubator (21% O₂, 5% CO₂).

    • Place the second plate in a hypoxic incubator or chamber (e.g., <0.1% O₂, 5% CO₂) for the desired exposure time (e.g., 4 hours).

  • Drug Washout and Regrowth: After the exposure period, remove both plates from their respective incubators. Wash the cells with fresh medium to remove the compound. Add 200 µL of fresh medium to each well.

  • Regrowth Period: Return both plates to a standard normoxic incubator and allow the cells to proliferate for 5 days.

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well (final concentration 2%) and incubate at 4°C for 1 hour to fix the cells.

  • Staining: Discard the supernatant, wash the plates five times with slow-running tap water, and air dry completely. Add 100 µL of 0.4% SRB solution to each well and stain at room temperature for 30 minutes.

  • Wash and Solubilize: Remove the SRB solution and quickly wash the plates five times with 1% acetic acid to remove unbound dye. Air dry the plates. Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

  • Data Acquisition: Shake the plates for 5 minutes and measure the absorbance (OD) at 510 nm using a microplate reader.

  • Analysis: Plot the percentage of cell growth relative to the vehicle control against the log of the compound concentration. Use a non-linear regression model to determine the IC₅₀ values for both oxic and anoxic conditions. Calculate the HCR = IC₅₀(oxic) / IC₅₀(anoxic).

Cytotoxicity_Workflow start Seed Cells in 96-Well Plates add_drug Add Serial Dilutions of Test Compound start->add_drug split Incubate (4h) add_drug->split normoxia Normoxic Conditions (21% O₂) split->normoxia Plate 1 hypoxia Hypoxic Conditions (<0.1% O₂) split->hypoxia Plate 2 wash Wash Out Drug normoxia->wash hypoxia->wash regrow Regrow in Normoxia (5 Days) wash->regrow fix Fix with TCA regrow->fix stain Stain with SRB fix->stain read Read Absorbance (510 nm) stain->read analyze Calculate IC₅₀ and HCR read->analyze

Experimental Protocol 2: Detection of DNA Damage via Comet Assay

The single-cell gel electrophoresis (Comet) assay is a sensitive method for detecting DNA strand breaks in individual cells.[14]

Objective: To determine if a reduced 4-nitroimidazole derivative induces DNA damage in target cells.

Materials:

  • Treated and control cells

  • Low-melting-point agarose (LMPA) and normal-melting-point agarose (NMPA)

  • Microscope slides

  • Lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, 1% Triton X-100)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

  • Neutralizing buffer (0.4 M Tris, pH 7.5)

  • DNA stain (e.g., SYBR Green, propidium iodide)

  • Fluorescence microscope with appropriate filters and imaging software

Methodology:

  • Slide Preparation: Coat microscope slides with a layer of 1% NMPA and allow to dry.

  • Cell Embedding: Harvest a suspension of ~1x10⁵ cells. Mix the cells with 0.5% LMPA at 37°C and quickly pipette onto the pre-coated slide. Cover with a coverslip and solidify on ice.

  • Cell Lysis: Remove the coverslip and immerse the slides in cold lysis buffer overnight at 4°C. This removes cell membranes and cytoplasm, leaving behind the nucleoid.

  • Alkaline Unwinding: Place slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer for 20-40 minutes to allow the DNA to unwind.

  • Electrophoresis: Apply a voltage (e.g., 25 V, 300 mA) for 20-30 minutes. Fragmented DNA (from strand breaks) will migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Gently wash the slides with neutralizing buffer three times. Stain the DNA with an appropriate fluorescent dye.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. Use image analysis software to quantify the extent of DNA damage by measuring parameters such as tail length, tail intensity, and tail moment (% DNA in tail × tail length). Compare the results between treated and untreated control cells.

Experimental Protocol 3: Identification of Protein Targets via Click Chemistry

This advanced approach uses a chemically modified nitroimidazole probe to identify covalent protein adducts.[15]

Objective: To identify the specific proteins that are covalently modified by a 4-nitroimidazole derivative under hypoxic conditions.

Proteomics_Workflow start Synthesize Probe: 4-Nitroimidazole with Alkyne/Azide Tag treat Treat Cells with Probe under Normoxia & Hypoxia start->treat lyse Lyse Cells & Extract Proteins treat->lyse click Click Chemistry: Add Biotin-Azide/Alkyne & Catalysts lyse->click enrich Enrich Biotinylated Proteins (Streptavidin Beads) click->enrich digest On-Bead Tryptic Digestion enrich->digest analyze LC-MS/MS Analysis digest->analyze identify Identify Proteins & Perform Bioinformatic Analysis analyze->identify

Methodology Principle:

  • Probe Synthesis: A 4-nitroimidazole derivative is synthesized with a bio-orthogonal "handle," such as a terminal alkyne or an azide group.

  • Cellular Treatment: Cells are treated with this probe under both normoxic and hypoxic conditions. Under hypoxia, the probe is reductively activated and forms covalent adducts with target proteins.

  • Cell Lysis and Click Reaction: The cells are lysed, and the proteome is extracted. A corresponding reporter tag (e.g., biotin-azide if the probe has an alkyne) is "clicked" onto the probe-modified proteins using a copper-catalyzed or strain-promoted cycloaddition reaction.

  • Enrichment: The biotinylated proteins are selectively captured and enriched from the complex protein lysate using streptavidin-coated beads.

  • Proteomic Analysis: The enriched proteins are digested into peptides (e.g., with trypsin) and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Proteins that are significantly enriched in the hypoxic sample compared to the normoxic control are identified as specific targets of the nitroimidazole derivative.

Conclusion and Future Perspectives

The mechanism of action of 4-nitro-1H-imidazole derivatives is a compelling example of targeted drug activation, leveraging the unique physiology of hypoxic environments to achieve selectivity. The core process involves the reductive activation of the nitro group to form highly reactive intermediates that indiscriminately damage essential biomolecules like DNA and proteins, leading to cell death.

While this fundamental mechanism is well-established, future research continues to refine our understanding and develop next-generation agents. Key areas of investigation include:

  • Identifying Novel Nitroreductases: Discovering the full spectrum of human and microbial enzymes capable of activating these prodrugs could lead to more targeted therapies and strategies to overcome resistance.[10]

  • Developing Advanced Prodrugs: Creating more sophisticated hypoxia-activated prodrugs that release highly specific and potent toxins, such as kinase inhibitors or DNA alkylating agents, is an active area of drug development.[4][8][11]

  • Overcoming Resistance: Understanding the mechanisms by which cells develop resistance, such as downregulation of activating enzymes, is crucial for designing more durable therapies.

  • Combination Therapies: Exploring the synergistic potential of nitroimidazoles with other treatments, such as radiotherapy and immunotherapy, could further enhance their therapeutic efficacy.[5][22]

By continuing to unravel the intricate details of their biological interactions, the scientific community can fully exploit the therapeutic potential of this versatile and powerful class of compounds.

References

  • PubMed. (n.d.). Hypoxia-selective antitumor agents. 10. bis(nitroimidazoles) and related Bis(nitroheterocycles): development of derivatives with higher rates of metabolic activation under hypoxia and improved aqueous solubility.
  • BenchChem. (n.d.). Application Notes and Protocols: Derivatization of 4-Bromo-1-methyl-2-nitro-1H-imidazole for Enhanced Bioactivity.
  • PubMed. (n.d.). Hypoxia-selective antitumor agents. 8. Bis(nitroimidazolyl)alkanecarboxamides: a new class of hypoxia-selective cytotoxins and hypoxic cell radiosensitisers.
  • ResearchGate. (2025, October 14). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy.
  • ACS Publications. (2025, November 4). Application of Hypoxia-Activated Prodrugs in Tumor Therapy: Design Strategies and Perspectives | Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). DNA single strand breaks in peripheral blood lymphocytes induced by three nitroimidazole derivates | Request PDF.
  • PMC - NIH. (2022, February 2). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy.
  • PubMed. (n.d.). The mechanism of nitroimidazole damage to DNA: coulometric evidence.
  • PubMed. (n.d.). DNA damage induced by reduced nitroimidazole drugs.
  • PMC - NIH. (n.d.). Hypoxia-activated prodrugs and redox-responsive nanocarriers.
  • ACS Publications. (n.d.). Next-Generation Hypoxic Cell Radiosensitizers: Nitroimidazole Alkylsulfonamides | Journal of Medicinal Chemistry.
  • ResearchGate. (2024, April 8). Novel 4-nitroimidazole analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation.
  • ResearchGate. (n.d.). Hypoxia‐targeting nitroimidazole derivatives. | Download Scientific Diagram.
  • PMC. (n.d.). Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4.
  • PubMed. (2019, January 1). Nitroimidazole derivative incorporated liposomes for hypoxia-triggered drug delivery and enhanced therapeutic efficacy in patient-derived tumor xenografts.
  • PMC - NIH. (n.d.). Identification of proteins and cellular pathways targeted by 2-nitroimidazole hypoxic cytotoxins.
  • MIT Open Access Articles. (n.d.). Redox activation of metal-based prodrugs as a strategy for drug delivery.
  • ResearchGate. (2025, October 30). The Mechanism of Action of 4‐nitroimidazoles against Mycobacterium tuberculosis.
  • BOC Sciences. (n.d.). Nitroimidazole: Definition, Mechanism and Uses.
  • PubMed. (n.d.). Studies on the action of nitroimidazole drugs. The products of nitroimidazole reduction.
  • PubMed. (2003, March 15). Trypanosoma cruzi: effect and mode of action of nitroimidazole and nitrofuran derivatives.
  • ResearchGate. (n.d.). Different Nitroimidazoles Shift the Same Target Proteins to a Different... | Download Scientific Diagram.
  • ResearchGate. (n.d.). Mechanism of action of nitroimidazoles | Download Scientific Diagram.
  • PMC. (2022, July 7). Imidazole and nitroimidazole derivatives as NADH‐fumarate reductase inhibitors: Density functional theory studies, homology modeling, and molecular docking.
  • PMC. (2026, January 27). Novel, Achiral 4‑Nitroimidazole Compounds with Potent Antitubercular Activity.
  • MDPI. (2024, August 26). Free Radical Production Induced by Nitroimidazole Compounds Lead to Cell Death in Leishmania infantum Amastigotes.
  • UNIMIB. (2017, May 2). Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases - e-Learning.

Sources

Foundational

A Comprehensive Technical Guide to the Solubility Profile of 4-Nitro-1H-imidazole Sodium Salt

Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides an in-depth analysis of the solubility profile of 4-nitro-1H-imidazole sodium salt, a compound of significant interest in pharmaceu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the solubility profile of 4-nitro-1H-imidazole sodium salt, a compound of significant interest in pharmaceutical development and chemical synthesis. The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical physicochemical property that governs its behavior in various media, impacting everything from reaction kinetics to bioavailability. This document synthesizes theoretical principles with practical, field-proven methodologies to offer researchers, scientists, and drug development professionals a comprehensive resource. We will explore the compound's solubility in both aqueous and organic systems, detail the underlying chemical principles, and provide robust, self-validating protocols for experimental solubility determination.

Introduction: The Significance of 4-Nitro-1H-imidazole and its Sodium Salt

4-Nitro-1H-imidazole is a heterocyclic compound that serves as a crucial building block in the synthesis of various pharmaceuticals, particularly nitroimidazole-based antibiotics and radiosensitizing agents.[1] The parent molecule, imidazole, is a fundamental component of important biological molecules like the amino acid histidine.[2] The addition of a nitro group at the 4-position significantly modulates the electronic properties of the imidazole ring, making it a versatile intermediate.

The conversion of 4-nitro-1H-imidazole to its sodium salt is a common strategy employed to enhance aqueous solubility.[3] As an ionic compound, the sodium salt's behavior in solution is markedly different from its neutral, non-ionic counterpart.[4] Understanding this solubility profile is paramount for:

  • Reaction Chemistry: Ensuring the compound is in the correct phase for a chemical reaction to proceed efficiently.

  • Formulation Development: Designing drug delivery systems that ensure optimal dissolution and bioavailability.

  • Purification Processes: Developing effective crystallization and precipitation methods.

  • Analytical Method Development: Preparing stock solutions and standards for assays like HPLC or UV-Vis spectroscopy.

This guide provides the foundational knowledge required to effectively work with this compound.

Physicochemical Properties Governing Solubility

The solubility of a substance is dictated by its molecular structure and its interaction with the solvent. The key properties of 4-nitro-1H-imidazole and its sodium salt are summarized below.

Property4-Nitro-1H-imidazole4-Nitro-1H-imidazole Sodium SaltRationale & Significance
Molecular Formula C₃H₃N₃O₂[5]C₃H₂N₃NaO₂The replacement of an acidic proton with a sodium ion fundamentally changes the compound from a neutral molecule to an ionic salt.
Molecular Weight 113.07 g/mol 135.05 g/mol [6]Molecular weight influences the mass-to-volume relationship in solubility calculations.
Appearance Light yellow powder[7]Solid (Expected)The physical state determines the need for dissolution.
pKa 8.31 (Predicted)[1]N/A (Salt Form)The pKa indicates the imidazole proton is weakly acidic. Below this pH, the neutral form predominates; above it, the anionic (imidazolate) form increases. The sodium salt is the pre-formed anion.
Ionic Nature Covalent MoleculeIonic Salt[4]This is the most critical factor. Ionic compounds typically require polar solvents capable of solvating the constituent ions (Na⁺ and the imidazolate anion).
>]; } >]; }

Aqueous Solubility Profile

The conversion to a salt form is a primary strategy to increase the aqueous solubility of a poorly soluble organic molecule.

Causality and Mechanistic Insights

The neutral 4-nitro-1H-imidazole has a reported low water solubility of 0.40 g/L .[1][7] This limited solubility is due to the relatively non-polar carbon backbone, although the imidazole ring and nitro group do confer some polarity.

For the sodium salt, the dissolution process involves the dissociation of the salt into a sodium cation (Na⁺) and the 4-nitroimidazolate anion. Water, being a highly polar protic solvent, is exceptionally effective at solvating these ions. The hydrogen atoms of water molecules form electrostatic interactions with the negatively charged oxygen atoms of the nitro group and the deprotonated nitrogen of the imidazolate anion, while the oxygen atoms of water molecules solvate the positive sodium cation. This strong solute-solvent interaction overcomes the crystal lattice energy of the salt, leading to high solubility.

Influence of pH

The pH of the aqueous medium is a critical variable. While the sodium salt will dissolve readily in neutral water, its solubility is pH-dependent due to the equilibrium with its conjugate acid (the neutral 4-nitro-1H-imidazole).

  • Neutral to Alkaline pH (pH > 8.0): The compound will remain in its dissociated, highly soluble ionic form.

  • Acidic pH (pH < 7.0): As the pH decreases, the 4-nitroimidazolate anion will be protonated to form the neutral, significantly less soluble 4-nitro-1H-imidazole. This will cause the compound to precipitate out of solution if its concentration exceeds 0.40 g/L. This behavior is critical for experiments involving acidic buffers.[8]

Solvent SystemExpected SolubilityRationale
Deionized Water (pH ~7) HighIonic salt readily dissociates and is solvated by polar water molecules.
Phosphate Buffered Saline (pH 7.4) HighRemains in the highly soluble dissociated form.
Acetate Buffer (pH 4.5) LowProtonation occurs, forming the neutral parent compound with a solubility of only 0.40 g/L.[1][7]
0.1 N HCl (pH 1) Very LowThe compound will be fully protonated and precipitate if the concentration exceeds its low intrinsic solubility.

Organic Solvent Solubility Profile

The solubility in organic solvents is governed by the "like dissolves like" principle.[4] As an ionic salt, 4-nitro-1H-imidazole sodium salt requires polar solvents to achieve significant dissolution.

Solvent Classes and Expected Behavior
  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have large dipole moments and are highly effective at solvating cations, though less so for anions compared to protic solvents. High solubility is expected in these solvents. For similar compounds, DMSO and DMF are often excellent solvents.[9][10]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can solvate both the sodium cation and the 4-nitroimidazolate anion through hydrogen bonding. Good solubility is expected, though generally less than in water. The solubility of related imidazoles in alcohols tends to decrease as the alkyl chain length of the alcohol increases (Methanol > Ethanol > Propanol), due to the decreasing overall polarity of the solvent.[11][12]

  • Solvents of Intermediate Polarity (e.g., Acetone, Acetonitrile): Limited to moderate solubility is expected. While polar, their ability to solvate dissociated ions is significantly less than that of highly polar solvents.

  • Non-Polar Solvents (e.g., Toluene, Hexane, Dichloromethane): Very low to negligible solubility is expected. These solvents lack the polarity needed to overcome the crystal lattice energy of the ionic salt. The solubility of related imidazoles in solvents like dichloromethane is known to be very low.[13][14]

Qualitative Solubility Data Summary

The following table provides a qualitative summary based on first principles and data from analogous compounds. Quantitative data for this specific salt is not widely published, underscoring the need for experimental determination as outlined in the next section.

SolventSolvent ClassExpected SolubilityRationale
Water Polar ProticVery HighExcellent solvation of ions.
DMSO (Dimethyl Sulfoxide) Polar AproticHighStrong dipole moment effectively solvates the Na⁺ cation.
DMF (Dimethylformamide) Polar AproticHighStrong dipole moment effectively solvates the Na⁺ cation.
Methanol Polar ProticModerate to HighGood H-bonding capability for anion solvation.
Ethanol Polar ProticModerateLess polar than methanol, resulting in lower solvating power.[11]
Acetonitrile Intermediate PolarityLow to ModerateLimited ability to stabilize dissociated ions.
Acetone Intermediate PolarityLowUsed as a wash solvent for similar compounds, indicating low solubility.[15]
Tetrahydrofuran (THF) Intermediate PolarityVery LowPrimarily non-polar character with an ether linkage.
Toluene Non-Polar AromaticInsolubleLacks polarity to dissolve an ionic salt.
Hexane Non-Polar AliphaticInsolubleLacks polarity to dissolve an ionic salt.
Dichloromethane Non-Polar HalogenatedInsolubleVery low solubility observed for related imidazoles.[13]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes a robust, self-validating method to quantitatively determine the thermodynamic equilibrium solubility of 4-nitro-1H-imidazole sodium salt. The principle involves saturating a solvent with the solute over a defined period and then measuring the concentration in the supernatant.[9][16]

Materials and Equipment
  • 4-Nitro-1H-imidazole sodium salt

  • Selected solvents (analytical grade or higher)

  • Analytical balance (4-decimal place)

  • Glass vials with screw caps (e.g., 4 mL or 20 mL)

  • Thermostatic shaker or rotator capable of maintaining constant temperature (e.g., 25 °C)

  • Syringes and syringe filters (0.22 µm or 0.45 µm, chemically compatible, e.g., PTFE for organic solvents)

  • Volumetric flasks and pipettes for dilutions

  • Calibrated analytical instrument (HPLC-UV or UV-Vis Spectrophotometer)

Step-by-Step Methodology
  • Preparation: Add an excess amount of 4-nitro-1H-imidazole sodium salt to a pre-weighed glass vial. An amount that is visibly in excess after equilibration is crucial. For example, start with ~20 mg of solid for 2 mL of solvent.

  • Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the samples for a period sufficient to reach equilibrium. A minimum of 48-72 hours is recommended to ensure thermodynamic equilibrium is achieved, as shorter times may only yield more variable kinetic solubility values.[16]

  • Phase Separation: After equilibration, allow the vials to rest in the thermostatic environment for at least 2 hours to allow undissolved solid to settle.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, filtered solution into a clean, labeled vial. This filtration step is critical to remove any microscopic particulate matter.

  • Dilution: Perform an accurate serial dilution of the filtrate with an appropriate solvent to bring the concentration into the linear range of the analytical instrument.

  • Quantification: Analyze the diluted samples using a pre-calibrated HPLC-UV or UV-Vis method to determine the concentration of the dissolved compound. A full calibration curve must be generated for accurate quantification.

  • Calculation: Calculate the solubility using the determined concentration and the dilution factor. Express the final result in units such as mg/mL or mol/L.

    Solubility (mg/mL) = Measured Concentration (mg/mL) x Dilution Factor

Self-Validation and Trustworthiness
  • Visual Confirmation: After the equilibration period, there must be visible excess solid at the bottom of the vial. If all the solid has dissolved, the solution was not saturated, and the experiment must be repeated with a greater initial mass of the compound.

  • Time-Point Analysis: For a rigorous study, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). If the measured solubility values are consistent between the 48 and 72-hour marks, it provides strong evidence that equilibrium has been reached.

G start Start: Add Excess Solid to Known Volume of Solvent equilibrate Equilibrate (e.g., 48-72h at 25°C) on a thermostatic shaker start->equilibrate settle Settle Undissolved Solid (≥2 hours) equilibrate->settle filter Withdraw Supernatant & Filter with Syringe Filter (e.g., 0.22 µm PTFE) settle->filter dilute Perform Accurate Serial Dilution filter->dilute analyze Quantify Concentration (e.g., Calibrated HPLC-UV) dilute->analyze calculate Calculate Solubility (e.g., mg/mL) analyze->calculate end End: Report Result calculate->end

Conclusion

The solubility of 4-nitro-1H-imidazole sodium salt is fundamentally dictated by its ionic character. It exhibits high solubility in polar aqueous solutions at neutral to alkaline pH but will precipitate in acidic conditions due to the formation of its poorly soluble neutral conjugate acid. In organic media, its solubility is highest in polar aprotic solvents like DMSO and DMF and polar protic solvents like methanol, while it is practically insoluble in non-polar solvents. Due to the scarcity of published quantitative data, the robust shake-flask experimental protocol provided herein is essential for any researcher or developer needing precise solubility values for their work. This guide provides the theoretical framework and practical tools necessary for the successful handling and application of this important chemical compound.

References

  • Cheméo. (n.d.). 4-nitroimidazole - Chemical & Physical Properties. Retrieved from [Link]

  • Domanska, U., & Pobudkowska, A. (2001). Solubility of Imidazoles in Alcohols.
  • ResearchGate. (2025, August 10). Solubility of Imidazoles in Alcohols | Request PDF. Retrieved from [Link]

  • Domanska, U., & Pobudkowska, A. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.
  • ResearchGate. (n.d.). Solubility of Imidazoles in Ethers | Request PDF. Retrieved from [Link]

  • NIST. (n.d.). 1H-Imidazole, 4-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Wikipedia. (n.d.). Imidazole. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitro-1H-imidazole, sodium salt. Retrieved from [Link]

  • Zhang, P., et al. (2019). Solubility Determination and Modeling of p-Nitrobenzamide Dissolved in Twelve Neat Solvents from 283.15 to 328.15 K.
  • Chen, J., et al. (2020). Solubility Modeling, Solvent Effect, and Dissolution Properties of 4-Nitrophenylacetic Acid in Thirteen Solvents Ranging from 283.15 to 328.15 K.
  • Henry, Y., Guissani, A., & Hickel, B. (1987). Radicals of nitroimidazole derivatives: pH dependence of rates of formation and decay related to acid-base equilibria. International Journal of Radiation Biology and Related Studies in Physics, Chemistry, and Medicine, 51(5), 797-809.
  • Leite, J. H. G. M., et al. (2019). Insight into the Structure and Properties of Novel Imidazole-Based Salts of Salicylic Acid. Crystals, 9(11), 586.
  • ResearchGate. (2019, February 22). Have you published drug solubility vs pH data in aqueous solution?. Retrieved from [Link]

  • ResearchGate. (n.d.). Metronidazole solubility studies conducted at different pH media. Retrieved from [Link]

  • Kulkarni, C., et al. (2020). Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][17]diazepine-3-carboxylate does not influence bioavailability. ACS Omega, 5(29), 18079-18088.

Sources

Exploratory

A Comprehensive Technical Guide to the Synthesis and Reaction Mechanisms of 4-nitro-1H-imidazole Sodium Salt

Authored for Researchers, Scientists, and Drug Development Professionals Foreword: The Strategic Importance of 4-nitro-1H-imidazole The nitroimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of 4-nitro-1H-imidazole

The nitroimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents renowned for their efficacy against anaerobic bacteria and protozoa. Within this critical class of compounds, 4-nitro-1H-imidazole serves as a fundamental building block. Its strategic importance is underscored by its role as a key precursor in the synthesis of advanced drug candidates, including the anti-tuberculosis agent Pretomanid.[1] The conversion of this primary intermediate to its sodium salt enhances its utility, modifying its nucleophilic character and solubility profile for subsequent functionalization. This guide provides an in-depth exploration of the prevalent synthesis pathways, the underlying reaction mechanisms, and the critical experimental parameters that govern the successful production of 4-nitro-1H-imidazole and its corresponding sodium salt, offering field-proven insights for laboratory and process chemistry applications.

Part 1: The Synthesis of 4-nitro-1H-imidazole via Electrophilic Nitration

The most established and industrially viable route to 4-nitro-1H-imidazole is the direct nitration of the parent imidazole ring. This process is a classic example of electrophilic aromatic substitution, a reaction class fundamental to organic chemistry.

Governing Principles and Reaction Mechanism

Imidazole is an electron-rich heterocyclic system, making it susceptible to attack by electrophiles.[2] The nitration reaction proceeds via the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid.

The Causality Behind the Reagents:

  • Sulfuric Acid (H₂SO₄): It serves a dual, critical purpose. Firstly, it acts as a strong acid, protonating nitric acid, which facilitates the loss of a water molecule to generate the active nitronium ion electrophile. Secondly, it functions as a powerful dehydrating agent, sequestering the water produced during the reaction and driving the equilibrium towards the formation of the nitronium ion.

  • Imidazole Pre-treatment: In many optimized protocols, imidazole is first dissolved in concentrated sulfuric acid to form the disulfuric imidazole salt.[3][4] This step is not merely for dissolution; it protonates the imidazole ring. This protonation deactivates the ring towards electrophilic attack, a crucial factor in controlling the reaction's exothermicity and preventing over-nitration (i.e., the formation of dinitroimidazoles).[5][6]

Mechanism of Electrophilic Attack:

The nitronium ion attacks the electron-rich imidazole ring. Substitution is strongly favored at the C4 or C5 positions over the C2 position. This regioselectivity is dictated by the stability of the resulting cationic intermediate (the sigma complex or arenium ion). Attack at C4/C5 allows for the positive charge to be delocalized across the ring without placing an unfavorable positive charge on the already electron-deficient pyrrole-like nitrogen atom.[2] The final step involves the abstraction of a proton from the site of attack by a weak base (like HSO₄⁻ or H₂O), which restores the aromaticity of the ring and yields the 4(5)-nitroimidazole product. It is important to note that 4-nitroimidazole and 5-nitroimidazole exist as tautomers, readily interconverting in solution.[7]

Nitration Mechanism cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Substitution HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium Ion) HNO3->NO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ H3O+ H₃O⁺ Imidazole Imidazole NO2+->Imidazole SigmaComplex Sigma Complex (Arenium Ion) Imidazole->SigmaComplex + NO₂⁺ 4NI 4-Nitro-1H-imidazole SigmaComplex->4NI - H⁺

Caption: Mechanism of electrophilic nitration of imidazole.

Field-Proven Experimental Protocol

This protocol represents a self-validating system, optimized for high yield and safety. The parameters are derived from established literature procedures.[3][5]

Materials:

  • Imidazole

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid or Concentrated Nitric Acid (98%)

  • Ice

  • Sodium Hydroxide solution (for neutralization)

Procedure:

  • Formation of Imidazole Disulfate: In a reaction vessel equipped with a stirrer and cooling bath, cautiously add imidazole portion-wise to concentrated sulfuric acid while maintaining the temperature between 18-25°C. Stir the mixture for approximately 20-30 minutes after the addition is complete to ensure the formation of the disulfuric imidazole salt solution.[4]

  • Preparation of Nitrating Mixture: In a separate flask, prepare the nitrating agent. For optimal results, a mixed acid of oleum (or concentrated sulfuric acid) and nitric acid is used. An effective ratio is approximately 3.4:1 by volume of sulfuric acid to nitric acid.[3] Alternatively, N₂O₅ can be used as a potent nitrating agent.[4]

  • Nitration Reaction: Heat the imidazole salt solution to the target reaction temperature, typically between 55-65°C.[3][5] Slowly add the prepared nitrating mixture dropwise, ensuring the temperature does not exceed the set range. The control of this exotherm is critical for safety and to prevent side reactions.

  • Reaction Monitoring & Completion: After the addition is complete, maintain the reaction mixture at 55-65°C for 1-2 hours with continuous stirring to ensure the reaction goes to completion.[3][5]

  • Work-up and Isolation: Carefully pour the cooled reaction mixture onto crushed ice. This step quenches the reaction and dilutes the strong acid. The acidic solution is then slowly neutralized with a cold aqueous solution of a base, such as sodium hydroxide, to a pH of ~7. The 4-nitro-1H-imidazole product, being less soluble in neutral water, will precipitate out as a solid.

  • Purification: The crude product is collected by filtration, washed thoroughly with cold water to remove any inorganic salts, and dried under vacuum.

Quantitative Data and Process Optimization

The yield and purity of 4-nitro-1H-imidazole are highly dependent on the reaction conditions. The choice of nitrating agent and temperature are the most critical variables.

Starting MaterialNitrating AgentTemperature (°C)Time (h)Yield (%)Reference
ImidazoleConc. H₂SO₄ / Conc. HNO₃55-65292.7[3]
ImidazoleFuming H₂SO₄ / Fuming HNO₃55-65192.7[5]
ImidazoleConc. H₂SO₄ / N₂O₅ mixed acid45-55~0.5N/A[4]
Imidazole70% HNO₃ / Oleum125846[5]

Expertise & Experience Insights:

  • Using fuming acids or N₂O₅ can increase reaction rates but requires more stringent safety precautions due to their higher reactivity and corrosiveness.[4][5]

  • The optimal molar ratio of nitric acid to imidazole is typically around 1.1-1.2:1.[3][8] Excess nitric acid can increase the risk of dinitration.

  • Temperature control is paramount. Temperatures below 50°C may lead to slow and incomplete reactions, while temperatures exceeding 70°C can promote the formation of 4,5-dinitroimidazole and other byproducts.[5][6]

Part 2: Synthesis of 4-nitro-1H-imidazole Sodium Salt

The conversion of 4-nitro-1H-imidazole to its sodium salt is a straightforward acid-base reaction. The electron-withdrawing nitro group significantly increases the acidity of the N-H proton on the imidazole ring, facilitating its removal by a suitable base.

Reaction Principle and Mechanism

The reaction is a simple deprotonation. The lone pair on the basic species (e.g., hydroxide or alkoxide) abstracts the acidic proton from the nitrogen atom at position 1, forming a water or alcohol molecule and the 4-nitroimidazolate anion. This anion then forms an ionic bond with the sodium cation.

Deprotonation 4NI 4-Nitro-1H-imidazole Salt 4-nitro-1H-imidazole Sodium Salt 4NI->Salt + Base Base Na⁺OH⁻ (or Na⁺OR⁻) Byproduct H₂O (or ROH) Salt->Byproduct

Caption: Synthesis of the sodium salt via deprotonation.

Experimental Protocol

This protocol describes a reliable method for the preparation of the sodium salt.

Materials:

  • 4-nitro-1H-imidazole

  • Sodium Hydroxide (NaOH) or Sodium Methoxide (NaOMe)

  • Anhydrous Solvent (e.g., Ethanol, Methanol, or Tetrahydrofuran (THF))

  • Anhydrous Diethyl Ether (for washing)

Procedure:

  • Dissolution: Dissolve the purified 4-nitro-1H-imidazole in a suitable anhydrous solvent, such as ethanol or methanol, in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Prepare a solution of the sodium base. If using NaOH, a concentrated aqueous solution can be used, though an alcoholic solvent is preferred to facilitate precipitation of the salt. If using NaOMe, it is typically added as a solution in methanol. Add one molar equivalent of the base solution dropwise to the stirred imidazole solution at room temperature.

  • Salt Formation and Isolation: Upon addition of the base, the sodium salt will typically precipitate out of the solution due to its lower solubility in the organic solvent. The reaction can be monitored for the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • Purification: Stir the resulting slurry for 1-2 hours to ensure complete salt formation. Collect the solid product by filtration. Wash the filter cake with a small amount of the cold reaction solvent, followed by a wash with a non-polar solvent like anhydrous diethyl ether to remove any residual impurities.

  • Drying: Dry the final product thoroughly under vacuum to remove all traces of solvent.

Trustworthiness and Validation:

  • Choice of Base: While NaOH is effective and economical, NaOMe in methanol is often preferred for a cleaner reaction, yielding sodium 4-nitroimidazolate and volatile methanol. Sodium hydride (NaH) is a powerful, non-nucleophilic base suitable for use in aprotic solvents like THF; however, it is highly flammable and reacts with moisture to produce hydrogen gas, requiring expert handling.[9]

  • Confirmation: The successful formation of the salt can be confirmed by ¹H NMR spectroscopy (disappearance of the acidic N-H proton signal) and IR spectroscopy (disappearance of the N-H stretching band).

References

  • Production of 4-nitroimidazole and its thermal stability. ResearchGate. Available at: [Link]

  • CN104592123A - Preparation method of 4-nitroimidazole. Google Patents.
  • An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. ACS Publications. Available at: [Link]

  • Organic Process Research & Development Vol. 17 No. 9. ACS Publications. Available at: [Link]

  • An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. ACS Publications. Available at: [Link]

  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. Available at: [Link]

  • CN104892522A - Preparation method of 4-nitroimidazole and 4,5-dimetridazloe. Google Patents.
  • Summary of Process Development Work on TB Drug Pretomanid. Medicines for All institute (M4ALL) - Virginia Commonwealth University. Available at: [Link]

  • An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. GOV.UK. Available at: [Link]

  • An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. ResearchGate. Available at: [Link]

  • Characteristic Reactions of Imidazole. Chem Eazy. Available at: [Link]

  • Optimized structures of protonated and deprotonated 2 - ResearchGate. ResearchGate. Available at: [Link]

  • Preparation of Imidazolium 2,4,5-Trinitroimidazolate from Derivatives of Imidazole and Its Oxidation Under Nitration. Biblioteka Nauki. Available at: [Link]

  • Synthesis and Ocular Effects of Imidazole Nitrolic Acids. Journal of Medicinal Chemistry. Available at: [Link]

  • Preparation of 4,5-nitroimidazole. ResearchGate. Available at: [Link]

  • Synthesis of 4-nitroimidazole derivatives with antibacterial activity... ResearchGate. Available at: [Link]

  • Synthesis and structure of 2-amino-4-nitro-1H-imidazol-3-ium chloride. PMC. Available at: [Link]

  • Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole. Arabian Journal of Chemistry. Available at: [Link]

  • US7608725B2 - Processes for nitration of N-substituted imidazoles. Google Patents.
  • Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum. PubMed. Available at: [Link]

  • 4-Nitroimidazole. PubChem. Available at: [Link]

  • Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Brieflands. Available at: [Link]

  • Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole – the effect of the methylation. UTUPub. Available at: [Link]

  • Medicinal Significance of Nitroimidazoles. CSIR. Available at: [Link]

Sources

Foundational

Pharmacokinetics and Bioavailability of Bicyclic 4-Nitroimidazole Compounds

Executive Summary The development of bicyclic 4-nitroimidazole compounds—most notably pretomanid (PA-824) and delamanid (OPC-67683)—represents a watershed moment in the treatment of multidrug-resistant (MDR) and extensiv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of bicyclic 4-nitroimidazole compounds—most notably pretomanid (PA-824) and delamanid (OPC-67683)—represents a watershed moment in the treatment of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis[1][2]. Historically, the nitro group was flagged in drug discovery due to mutagenic and hepatotoxic liabilities[3]. However, by integrating the 4-nitroimidazole core into a bicyclic architecture, researchers have achieved a highly specific therapeutic index. This whitepaper provides an in-depth mechanistic analysis of the pharmacokinetics (PK), bioavailability, and in vivo evaluation protocols for these revolutionary antimicrobial agents.

Mechanistic Causality: Bioactivation and Target Engagement

Bicyclic 4-nitroimidazoles are prodrugs; their pharmacokinetic efficacy is inextricably linked to their intracellular bioactivation within Mycobacterium tuberculosis[4]. The causality of their bactericidal activity relies on the bioreductive activation of the aromatic nitro group by the mycobacterial deazaflavin-dependent nitroreductase (Ddn), utilizing reduced coenzyme F420 as an electron donor[2].

This reduction generates reactive nitrogen species (including nitric oxide radicals) that poison the respiratory complex under hypoxic conditions and inhibit the synthesis of methoxy- and keto-mycolic acids during aerobic replication[5]. Consequently, the PK driver for these compounds is not merely peak plasma concentration, but the sustained delivery of the un-metabolized prodrug to the pulmonary granuloma.

Bioactivation Prodrug 4-Nitroimidazole Prodrug (Pretomanid/Delamanid) Ddn Deazaflavin-dependent Nitroreductase (Ddn) Prodrug->Ddn Binds to active site F420 Coenzyme F420 (Reduced Form) F420->Ddn Donates electrons Reactive Reactive Nitrogen Species (NO radicals) Ddn->Reactive Bioreductive activation Target Inhibition of Mycolic Acid & Respiratory Poisoning Reactive->Target Cellular damage

Bioactivation pathway of 4-nitroimidazole prodrugs by M. tuberculosis Ddn.

Pharmacokinetic Profiles: Absorption, Distribution, and Metabolism

The Causality of the Food Effect on Bioavailability

Both pretomanid and delamanid exhibit poor aqueous solubility and high lipophilicity (pretomanid logP = 2.75)[6]. Because of this high crystal lattice energy and hydrophobicity, their gastrointestinal absorption is dissolution-rate limited.

  • Pretomanid: In the fasted state, bioavailability decreases non-linearly at doses above 1000 mg due to absorption saturation[7]. However, administration with a high-fat, high-calorie meal increases the mean Cmax​ by 76% and the area under the curve ( AUC0−∞​ ) by 88%[7][8].

  • Delamanid: Oral bioavailability improves approximately 2.7-fold when administered with a standard meal compared to fasting conditions[9][10].

  • Mechanistic Insight: The presence of dietary lipids stimulates the release of bile salts, forming mixed micelles that solubilize the highly lipophilic 4-nitroimidazole core, thereby facilitating transport across the unstirred water layer of the intestinal enterocytes.

Distribution: The Plasma vs. Lung Paradigm

Because the target pathogen resides in pulmonary cavities and granulomas, plasma PK is often an insufficient surrogate for efficacy. Retrospective analyses of bicyclic 4-nitroimidazoles in murine models demonstrate that in vivo efficacy correlates significantly better with lung PK than with plasma PK[11][12]. Compounds with a moderate-to-high volume of distribution ( Vd​ ) and a lung-to-plasma ratio > 2 exhibit superior log CFU reductions[11]. Delamanid exhibits an exceptionally large apparent Vd​ of ~2,100 L and is 99.5% bound to plasma proteins[9]. Pretomanid demonstrates a Vd​ of approximately 130 L[13].

Metabolism: The Albumin Paradox

While many antimicrobials are cleared via hepatic Cytochrome P450 (CYP) enzymes, delamanid presents a unique metabolic paradigm. It is primarily metabolized directly in the plasma by albumin , which catalyzes the cleavage of the nitroimidazooxazole ring to form the inactive, long-half-life metabolite DM-6705[14][15]. Consequently, patients with hypoalbuminemia (<3.4 g/dL) exhibit significantly higher delamanid clearance, necessitating strict clinical monitoring[9][14]. Pretomanid is cleared with a half-life of 14–26 hours and shows minimal CYP-driven drug-drug interactions, though strong CYP3A4 inducers like rifampin can reduce its exposure[7][16].

Comparative Pharmacokinetic Data

The quantitative PK parameters of the two leading 4-nitroimidazole compounds are summarized below to facilitate rapid clinical and experimental comparison.

Pharmacokinetic ParameterPretomanid (PA-824)Delamanid (OPC-67683)
Chemical Subclass Bicyclic 4-nitroimidazooxazineBicyclic nitro-dihydro-imidazooxazole
Bioavailability (Fasted) Low; saturates >1000 mg[7]Low; increases less than proportionally with dose[9]
Food Effect +76% Cmax​ , +88% AUC[8]~2.7-fold increase in bioavailability[10]
Protein Binding High 99.5% (Primarily to Albumin)[9]
Volume of Distribution ( Vd​ ) ~130 L[13]~2,100 L[9]
Clearance (CL) 4.8 L/h[13]Increased by hypoalbuminemia[14]
Elimination Half-life ( t1/2​ ) 14 – 26 hours[7]30 – 38 hours (Metabolite DM-6705: 121-322 h)[15]
Primary Metabolism Hepatic (Minimal CYP involvement)[17]Plasma Albumin (to DM-6705), minor CYP3A4[9][14]

Self-Validating Experimental Protocol: Murine PK/PD Assessment

To accurately assess the lung-to-plasma partitioning and efficacy of novel 4-nitroimidazole analogs, researchers must utilize a robust, self-validating murine model[11][18].

Rationale and Formulation

Due to the poor aqueous solubility of 4-nitroimidazoles (<2 to 127 µg/mL), standard aqueous vehicles yield erratic absorption. Compounds must be formulated as Amorphous Solid Dispersions (ASDs) using polymers like HPMCAS, or complexed in lipid-coated cyclodextrin (CM-2)[6][18]. This traps the drug in an amorphous state, bypassing the high crystal lattice energy barrier during gastrointestinal dissolution.

Step-by-Step Methodology
  • Acclimatization & Infection: Infect female CD-1 mice via aerosol with M. tuberculosis. Allow the infection to establish for 4 weeks to form chronic granulomatous lesions[11][18].

  • Dosing: Administer the formulated 4-nitroimidazole analog via oral gavage at targeted doses (e.g., 25 mg/kg and 100 mg/kg)[12].

  • Time-Course Sampling: At pre-determined intervals (e.g., 0.5, 1, 2, 4, 8, 24 hours post-dose), euthanize a subset of mice.

  • Tissue Harvesting: Collect blood via cardiac puncture into EDTA tubes. Immediately excise the lungs, blot dry, weigh, and flash-freeze at -20°C[12].

  • Sample Processing: Homogenize lung tissues in a fixed volume of buffer. Precipitate proteins from both plasma and lung homogenates using a 90:9.8:0.2 mixture of acetonitrile:methanol:acetic acid[12].

  • Quantification: Analyze the supernatant via LC-MS/MS to calculate Cmax​ , AUC, and Time above MIC ( T>MIC ) for both compartments[11].

Workflow Dose 1. Oral Dosing (Vehicle vs. Formulation) Blood 2a. Plasma Collection (Time-course sampling) Dose->Blood Lung 2b. Tissue Harvesting (Lung excision & homogenization) Dose->Lung LCMS 3. LC-MS/MS Analysis (Quantification of parent/metabolite) Blood->LCMS Lung->LCMS PKPD 4. PK/PD Correlation (Lung T>MIC vs. CFU reduction) LCMS->PKPD

Workflow for evaluating lung vs. plasma PK of 4-nitroimidazoles.

Self-Validating Quality Controls

To ensure the integrity of the data, the protocol must act as a self-validating system:

  • Extraction Recovery Validation: Spike all samples with an internal standard (e.g., warfarin at 500 ng/mL) prior to the protein precipitation step[12]. A consistent IS peak area across all samples validates that extraction losses are uniform and mathematically correctable.

  • Matrix Effect Assessment: Compare the MS signal of the drug spiked into post-extracted lung homogenate versus neat solvent. This validates that the high lipid content of lung tissue is not causing ion suppression in the electrospray source.

  • Biological Baseline Validation: Maintain a vehicle-dosed control group. The log CFU count of this group at the end of the study validates the baseline against which the log CFU reduction (efficacy) of the drug is calculated[11][12].

References

  • Pharmacokinetics-pharmacodynamics analysis of bicyclic 4-nitroimidazole analogs in a murine model of tuberculosis - PubMed. nih.gov.[Link]

  • Pharmacokinetics-Pharmacodynamics Analysis of Bicyclic 4-Nitroimidazole Analogs in a Murine Model of Tuberculosis - ResearchGate. researchgate.net.[Link]

  • Pharmacokinetics-Pharmacodynamics Analysis of Bicyclic 4-Nitroimidazole Analogs in a Murine Model of Tuberculosis - PMC. nih.gov.[Link]

  • Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases | Journal of Medicinal Chemistry - ACS Publications. acs.org.[Link]

  • Modeling and Simulation of Pretomanid Pharmacokinetics in Pulmonary Tuberculosis Patients | Antimicrobial Agents and Chemotherapy - ASM Journals. asm.org.[Link]

  • Chemical structures of bicyclic 4-nitroimidazole analogs used in this study. - ResearchGate. researchgate.net.[Link]

  • Delamanid and pretomanid - Johns Hopkins University. johnshopkins.edu.[Link]

  • Delamanid. Antimycobacterial Agent; Treatment of Tuberculosis. portico.org.[Link]

  • Mutations in fbiD (Rv2983) as a Novel Determinant of Resistance to Pretomanid and Delamanid in Mycobacterium tuberculosis | Antimicrobial Agents and Chemotherapy - ASM Journals. asm.org.[Link]

  • Population Pharmacokinetic Analysis of Delamanid in Patients with Pulmonary Multidrug-Resistant Tuberculosis | Antimicrobial Agents and Chemotherapy - ASM Journals. asm.org.[Link]

  • Pharmacokinetics and Metabolism of Delamanid, a Novel Anti-Tuberculosis Drug, in Animals and Humans: Importance of Albumin Metabolism In Vivo - ResearchGate. researchgate.net.[Link]

  • Notes on the Design of Bioequivalence Study: Pretomanid. who.int.[Link]

  • Deltyba, INN-Delamanid: 5.2 Pharmacokinetic properties. europa.eu.[Link]

  • Synthesis and evaluation of Pretomanid (PA-824) oxazolidinone hybrids - PMC - NIH. nih.gov.[Link]

  • Modeling and Simulation of Pretomanid Pharmacokinetics in Pulmonary Tuberculosis Patients - PMC. nih.gov.[Link]

  • Profiling Pretomanid as a Therapeutic Option for TB Infection: Evidence to Date. dovepress.com.[Link]

  • Pretomanid pharmacokinetics in the presence of rifamycins: Interim results from a randomized trial among patients with tuberculosis | Johns Hopkins Medicine. hopkinsmedicine.org.[Link]

Sources

Exploratory

Guide to Mass Spectrometric Identification of 4-nitro-1H-imidazole Sodium Salt: Fragmentation Patterns and Analytical Strategies

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the mass spectrometric (MS) analysis of 4-nitro-1H-imidazole...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric (MS) analysis of 4-nitro-1H-imidazole sodium salt. Authored from the perspective of a Senior Application Scientist, this document moves beyond simple procedural descriptions to explain the underlying principles and causalities of experimental choices. We delve into the ionization behavior of this nitroaromatic compound, particularly using Electrospray Ionization (ESI), and detail the characteristic fragmentation patterns observed for its key precursor ions: the deprotonated molecule ([M-H]⁻), the protonated molecule ([M+H]⁺), and the sodium adduct ([M+Na]⁺). This guide offers detailed experimental protocols, data interpretation strategies, and visual diagrams of fragmentation pathways to serve as an authoritative resource for researchers in analytical chemistry and drug development.

Introduction: The Significance of Nitroimidazoles and the Role of Mass Spectrometry

Nitroimidazole derivatives are a critical class of compounds in pharmaceutical development, renowned for their efficacy as antibacterial drugs and as radiosensitizers in cancer therapy.[1] Their biological activity is intimately linked to their chemical structure and metabolic fate. Consequently, robust and unambiguous analytical methods are paramount for their identification, quantification, and characterization in various matrices.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as the gold standard for this purpose.[2] Its high sensitivity and specificity allow for the confident identification of the parent compound and its metabolites. Understanding the fragmentation patterns of these molecules is the key to unlocking their structural information from a mass spectrum. This guide focuses specifically on 4-nitro-1H-imidazole (MW: 113.08 g/mol [3][4]), analyzed as its sodium salt, and aims to provide the foundational knowledge for its characterization.

When analyzing a salt, it is crucial to understand that the observed species in the mass spectrometer depend on the ionization technique and analytical conditions. For 4-nitro-1H-imidazole sodium salt, we do not directly observe the intact salt. Instead, in the ESI source, we typically generate:

  • In Negative Ion Mode : The deprotonated molecule, [C₃H₂N₃O₂]⁻, at m/z 112.

  • In Positive Ion Mode : The protonated molecule, [C₃H₄N₃O₂]⁺, at m/z 114, or the sodium adduct, [C₃H₃N₃O₂Na]⁺, at m/z 136.

The choice of ionization polarity and mobile phase additives dictates which of these precursor ions will be most abundant and, therefore, most suitable for tandem mass spectrometry (MS/MS) experiments.

Ionization and Precursor Ion Formation: The ESI Process

Electrospray Ionization (ESI) is the preferred method for analyzing polar, non-volatile compounds like nitroimidazoles.[2][5] The process gently transfers ions from solution into the gas phase, minimizing in-source fragmentation and preserving the molecular ion or a related adduct.

The Influence of Sodium

Analyzing a sodium salt presents a unique consideration. While the sample itself provides an abundant source of sodium ions, Na⁺ is also a ubiquitous contaminant in LC-MS systems, originating from glassware, solvents, and reagents.[6] This can lead to the formation of sodium adducts, [M+Na]⁺, even when analyzing the free acid form of a compound.[7][8]

For 4-nitro-1H-imidazole sodium salt, the formation of the [M+Na]⁺ adduct at m/z 136 is highly probable in positive ion mode. However, the protonated molecule [M+H]⁺ at m/z 114 can often be preferentially formed by adding a proton source, such as formic acid, to the mobile phase.[7][9] This is often desirable, as protonated molecules can sometimes provide more structurally informative fragmentation pathways.

General Analytical Workflow

The logical flow for identifying 4-nitro-1H-imidazole sodium salt involves a systematic approach from sample preparation to final data confirmation. This ensures that the generated data is both accurate and reproducible.

Analytical_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_analysis Data Analysis Prep Dissolve Salt in Mobile Phase Compatible Solvent (e.g., H2O/MeOH) LC Inject & Separate on C18 Column Prep->LC Injection MobilePhase Mobile Phase with Additive (e.g., 0.1% Formic Acid for ESI+, 0.1% NH4OH for ESI-) MS1 MS1 Full Scan: Identify Precursor Ions ([M-H]⁻, [M+H]⁺, [M+Na]⁺) LC->MS1 Elution to ESI Source MS2 MS/MS Analysis: Isolate & Fragment Precursor Ions (CID) MS1->MS2 Precursor Selection Analysis Analyze Fragmentation Pattern MS2->Analysis Acquire Spectrum Confirm Confirm Identity (Match Fragments to Predicted Pathways) Analysis->Confirm

Caption: General workflow for LC-MS/MS identification of 4-nitro-1H-imidazole.

Core Fragmentation Pathways

The fragmentation of nitroaromatic compounds is typically dominated by reactions involving the nitro group.[10][11] The imidazole ring itself is relatively stable and fragments only after the loss of its substituents.[12] The primary fragmentation reactions for 4-nitroimidazole involve the neutral loss of nitrogen oxides (NO, NO₂) or related species like nitrous acid (HONO).[5][13]

Negative Ion Mode Fragmentation: [M-H]⁻ at m/z 112

In negative ion mode, the deprotonated molecule is the precursor ion. Fragmentation is initiated from the resulting anion.

Negative_Mode_Fragmentation Parent [M-H]⁻ m/z 112 Frag1 [M-H-NO]⁻ m/z 82 Parent->Frag1 - NO (30 Da) Frag2 [M-H-NO₂]⁻ m/z 66 Parent->Frag2 - NO₂ (46 Da) Frag3 [M-H-O]⁻ m/z 96 Parent->Frag3 - O (16 Da)

Caption: Proposed fragmentation of the deprotonated molecule [M-H]⁻.
  • Loss of NO₂ (m/z 66): This is often a major fragmentation pathway for nitroaromatic anions, resulting from the cleavage of the C-N bond. The resulting fragment at m/z 66 corresponds to the deprotonated imidazole ring.

  • Loss of NO (m/z 82): The loss of a nitric oxide radical is another common pathway.[11]

  • Loss of O (m/z 96): A less common but possible fragmentation involves the loss of an oxygen atom from the nitro group.

Positive Ion Mode Fragmentation: [M+H]⁺ at m/z 114

In positive ion mode, the protonated molecule fragments via characteristic neutral losses. Protonation is most likely to occur on one of the imidazole nitrogen atoms.[13]

Positive_Mode_Fragmentation_H Parent [M+H]⁺ m/z 114 Frag1 [M+H-NO]⁺ m/z 84 Parent->Frag1 - NO (30 Da) Frag2 [M+H-NO₂]⁺ m/z 68 Parent->Frag2 - NO₂ (46 Da) Frag3 [M+H-HONO]⁺ m/z 67 Parent->Frag3 - HONO (47 Da) Frag4 [M+H-CO]⁺ m/z 86 Parent->Frag4 - CO (28 Da)

Caption: Proposed fragmentation of the protonated molecule [M+H]⁺.
  • Loss of HONO (m/z 67): Elimination of nitrous acid is a characteristic fragmentation for protonated nitroimidazoles, leading to a stable imidazolium-type cation.[5]

  • Loss of NO₂ (m/z 68): Loss of a nitro radical gives the protonated imidazole ring radical cation.

  • Loss of NO (m/z 84): This pathway has been observed, though it may be less intense than the HONO or NO₂ losses.[5][13]

  • Loss of CO (m/z 86): Subsequent fragmentation of the ring structure can lead to the loss of carbon monoxide.

Positive Ion Mode Fragmentation: [M+Na]⁺ at m/z 136

The fragmentation of sodium adducts can sometimes be less predictable than that of protonated molecules. The charge is carried by the sodium ion, which can alter the fragmentation pathways. Often, the primary fragmentation is the loss of the intact neutral molecule, which is not structurally informative. However, other pathways are possible.

  • Loss of NO₂ (m/z 90): The most likely informative fragmentation is the loss of the nitro group as a radical, leaving a sodium-adducted imidazole radical, [C₃H₃N₂Na]⁺.

  • Loss of the Imidazole Ring: It is also possible to observe fragments where the sodium remains adducted to the nitro group, though this is less common.

Summary of Key Fragments

The following table summarizes the expected precursor ions and major diagnostic fragment ions for 4-nitro-1H-imidazole.

Precursor Ionm/z (Da)Key Fragment Ions (m/z)Neutral LossProposed Fragment Structure
[M-H]⁻ 11282NO[C₃H₂N₂O]⁻
66NO₂[C₃H₂N₂]⁻
[M+H]⁺ 11484NO[C₃H₄N₂O]⁺
68NO₂[C₃H₄N₂]⁺
67HONO[C₃H₃N₂]⁺
[M+Na]⁺ 13690NO₂[C₃H₃N₂Na]⁺

Experimental Protocol: LC-MS/MS Method

This section provides a robust, self-validating protocol for the identification of 4-nitro-1H-imidazole sodium salt. The causality behind each step is explained to ensure scientific integrity.

Materials and Reagents
  • Sample: 4-nitro-1H-imidazole sodium salt

  • Solvents: LC-MS grade water, methanol, and acetonitrile.

  • Additives: Optima™ LC/MS grade formic acid and ammonium hydroxide.

  • LC Column: A standard C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

Sample Preparation
  • Stock Solution: Accurately weigh ~1 mg of 4-nitro-1H-imidazole sodium salt and dissolve it in 10 mL of a 50:50 (v/v) mixture of methanol and water to create a 100 µg/mL stock solution.

    • Rationale: A mixed aqueous/organic solvent ensures complete dissolution of the salt and is compatible with the reversed-phase mobile phase.

  • Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL using the initial mobile phase composition (e.g., 95% Mobile Phase A).

    • Rationale: Diluting in the mobile phase prevents peak distortion and ensures sample solubility upon injection.

Liquid Chromatography (LC) Parameters
  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Rationale: Formic acid provides protons to promote the formation of the [M+H]⁺ ion in positive mode, which often yields clear, interpretable fragments.[7][9] For negative mode analysis, replace formic acid with 0.1% ammonium hydroxide to facilitate deprotonation.

  • Gradient: 5% B for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and equilibrate for 2 min.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Parameters
  • Ionization Source: Electrospray Ionization (ESI)

  • Polarity: Positive and Negative

  • MS1 Scan Range: m/z 50-200

    • Rationale: This range covers the expected precursor ions (m/z 112, 114, 136) and potential low-mass fragments.

  • MS/MS Analysis:

    • Precursor Ions for Isolation: m/z 112 (Negative), m/z 114 (Positive), m/z 136 (Positive).

    • Activation: Collision-Induced Dissociation (CID)

    • Collision Energy: Perform a collision energy ramp (e.g., 10-40 eV).

    • Rationale: A ramp of collision energies ensures that both low-energy (stable) and high-energy (less stable) fragments are produced, providing a complete fragmentation profile for the molecule.

Data Interpretation and Trustworthiness

A trustworthy identification relies on a self-validating system. For 4-nitro-1H-imidazole, this is achieved by:

  • Accurate Mass Measurement: If using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap), the measured mass of the precursor ion should be within 5 ppm of the theoretical mass.

  • Isotopic Pattern: The isotopic pattern of the precursor ion should match the theoretical pattern for its elemental formula (C₃H₃N₃O₂).

  • Logical Fragmentation: The observed fragment ions in the MS/MS spectrum must correspond to logical neutral losses from the selected precursor ion, as detailed in Section 3.0. The presence of multiple characteristic fragments (e.g., losses of both NO₂ and HONO from [M+H]⁺) significantly increases confidence in the identification.

  • Polarity Switching: Acquiring data in both positive and negative ion modes provides orthogonal confirmation. Observing the correct precursor ion and its characteristic fragments in both polarities is a powerful validation tool.

By systematically applying these principles, the identification of 4-nitro-1H-imidazole can be performed with the highest degree of scientific confidence, meeting the rigorous standards of both research and regulated drug development environments.

References

  • Title: Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry Source: PubMed URL: [Link]

  • Title: Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry Source: ResearchGate URL: [Link]

  • Title: Solution Additives that Desalt Protein Ions in Native Mass Spectrometry Source: PMC - NIH URL: [Link]

  • Title: Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole-The effect of the methylation Source: PubMed URL: [Link]

  • Title: Adduct Formation in ESI/MS by Mobile Phase Additives Source: ACS Publications URL: [Link]

  • Title: Formation of Sodium Cluster Ions Complicates LC-MS Metabolomics Analyses Source: PMC - NIH URL: [Link]

  • Title: Influence of Na+ and K+ Concentration in solvents on Mass Spectra of Peptides in LC–ESI-MS Source: Spectroscopy Online URL: [Link]

  • Title: What is the source of Na+ responsible for the presence of (M+Na)+ contamination peaks in positive ESI LC-MS/MS? Source: ResearchGate URL: [Link]

  • Title: Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway Source: PubMed URL: [Link]

  • Title: 4-Nitroimidazole | C3H3N3O2 Source: PubChem - NIH URL: [Link]

  • Title: Atmospheric Photochemical Oxidation of 4-Nitroimidazole Source: MDPI URL: [Link]

  • Title: Heavy element incorporation in nitroimidazole radiosensitizers: molecular-level insights into fragmentation dynamics Source: Royal Society of Chemistry URL: [Link]

  • Title: Fig. 1 Structures of nitroimidazole compounds investigated:... Source: ResearchGate URL: [Link]

  • Title: Mass Spectrometry: Fragmentation Source: University of California, Davis URL
  • Title: Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS) Source: Analyst (RSC Publishing) URL: [Link]

  • Title: Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole Source: Arabian Journal of Chemistry URL: [Link]

  • Title: (PDF) Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS) Source: ResearchGate URL: [Link]

  • Title: The mass spectra of imidazole and 1-methylimidazole Source: ResearchGate URL: [Link]

  • Title: 1H-Imidazole, 4-nitro- Source: NIST WebBook URL: [Link]

  • Title: Ion fragmentation of small molecules in mass spectrometry Source: University of Alabama at Birmingham URL: [Link]

  • Title: NIST Standard Reference Database 1A Source: NIST URL: [Link]

  • Title: 1H-Imidazole, 5-chloro-1-methyl-4-nitro- Source: NIST WebBook URL: [Link]

  • Title: Determination of four nitroimidazole residues in poultry meat by liquid chromatography-mass spectrometry Source: PubMed URL: [Link]

  • Title: Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole – the effect of the methylation Source: UTUPub URL: [Link]

  • Title: Fragmentation Mechanisms - Intro to Mass Spectrometry Source: Michigan State University URL: [Link]

  • Title: Fragmentation Patterns of Radiosensitizers Metronidazole and Nimorazole Upon Valence Ionization Source: UTUPub URL: [Link]

  • Title: Rapid determination of nitroimidazole residues in honey by liquid chromatography/tandem mass spectrometry Source: PubMed URL: [Link]

  • Title: common fragmentation mechanisms in mass spectrometry Source: YouTube URL: [Link]

  • Title: Analysis of Four 5-Nitroimidazoles and Their Corresponding Hydroxylated Metabolites in Egg, Processed Egg, and Chicken Meat by Isotope Dilution Liquid Chromatography Tandem Mass Spectrometry Source: ACS Publications URL: [Link]

  • Title: An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs Source: ResearchGate URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: The Role of 4-Nitro-1H-Imidazole Sodium Salt in Antibacterial Drug Discovery and Development

Authored for: Researchers, Scientists, and Drug Development Professionals Section 1: Introduction and Scientific Rationale The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Scientific Rationale

The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery of novel antibacterial agents. Within the arsenal of medicinal chemistry, nitroimidazoles represent a critical class of synthetic antimicrobial compounds with a rich history and continued relevance. First discovered in the 1950s, this scaffold led to the development of cornerstone drugs like metronidazole, which remain indispensable for treating infections caused by anaerobic bacteria and protozoa.[1]

The versatility of the nitroimidazole core, particularly the 4-nitroimidazole isomer, makes it a highly valuable starting point for new drug discovery campaigns.[2][3] Its derivatives have shown broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as mycobacteria.[1][2] This document serves as a technical guide on the strategic use of 4-nitro-1H-imidazole, specifically through its sodium salt, as a foundational building block in the synthesis and evaluation of next-generation antibacterial agents. We will delve into the mechanistic underpinnings of its activity and provide detailed, field-proven protocols for its application in a research setting.

Section 2: Mechanism of Action: The Nitro Group as a Bio-reductive Prodrug

A defining feature of nitroimidazole-based antibacterials is their mechanism of action, which relies on the compound acting as a prodrug.[4] The therapeutic activity is not inherent to the parent molecule but is unlocked within the target pathogen through a process of bio-reductive activation.

Causality of Action: The process is initiated by the transfer of an electron to the nitro group, a reaction catalyzed by low-redox potential nitroreductase enzymes present in anaerobic or microaerophilic bacteria.[4][5][6] This one-electron reduction converts the nitro group into a highly reactive nitro radical anion.[4][7]

  • Under Anaerobic Conditions: In the low-oxygen environment of susceptible bacteria, this radical anion is stable enough to interact with and damage critical cellular macromolecules. It can directly cause strand breaks in DNA or be further reduced to other cytotoxic species, ultimately leading to rapid cell death.[4][6]

  • Under Aerobic Conditions: In aerobic bacteria or host cells, molecular oxygen rapidly re-oxidizes the nitro radical anion back to its original nitro form in a "futile cycle." This prevents the accumulation of the toxic radical and is the basis for the selective toxicity of nitroimidazoles against anaerobes.[4]

This elegant mechanism ensures that the cytotoxic effects are localized to the target pathogens, minimizing damage to the host's cells.

Mechanism_of_Action cluster_anaerobic Anaerobic Pathogen cluster_aerobic Aerobic / Host Cell Prodrug 4-Nitroimidazole Derivative (Prodrug) Enzyme Bacterial Nitroreductase Prodrug->Enzyme 1e- Reduction Radical Nitro Radical Anion (Reactive Intermediate) Enzyme->Radical Damage Macromolecular Damage (DNA, Proteins) Radical->Damage Cytotoxicity Oxygen Oxygen (O2) (Aerobic Environment) Radical->Oxygen Re-oxidation (Futile Cycle) Death Bacterial Cell Death Damage->Death Oxygen->Prodrug Inactivation

Caption: Bio-reductive activation pathway of 4-nitroimidazole derivatives.

Section 3: The Role of 4-Nitro-1H-imidazole Sodium Salt in Synthesis

The acidic proton on the N1 position of the imidazole ring is a key handle for derivatization. To facilitate reactions such as N-alkylation, this proton must be removed to generate a potent nucleophile. The formation of the 4-nitro-1H-imidazole sodium salt, either as an isolated intermediate or generated in situ, is the critical step to achieve this. The resulting anion is a strong nucleophile that can readily react with various electrophiles (e.g., alkyl halides, epoxides) to create a library of novel derivatives.[3]

Protocol 1: In Situ Generation of 4-Nitro-1H-imidazole Sodium Salt and Subsequent N-Alkylation

This protocol describes a general and reliable method for synthesizing N-alkylated 4-nitroimidazole derivatives.

Expert Insight: The choice of base and solvent is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) in an aprotic polar solvent like Dimethylformamide (DMF) or Tetrahydrofuran (THF) are preferred to ensure complete deprotonation without competing side reactions. For less sensitive substrates, potassium carbonate (K2CO3) in acetonitrile can be an effective and safer alternative.[3]

Materials:

  • 4-Nitro-1H-imidazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K2CO3)

  • Anhydrous DMF or Acetonitrile

  • Alkylating agent (e.g., benzyl bromide, ethyl iodide)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line, ice bath

  • Ethyl acetate, brine, deionized water

  • Magnesium sulfate (MgSO4)

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • Reaction Setup: Under an inert atmosphere (N2 or Ar), add 4-nitro-1H-imidazole (1.0 eq) to a flame-dried round-bottom flask containing anhydrous DMF. Stir the suspension.

  • Salt Formation: Cool the flask in an ice bath (0 °C). Carefully add NaH (1.1 eq) portion-wise. Caution: NaH reacts violently with water and generates hydrogen gas. Allow the mixture to stir for 30 minutes at 0 °C. The formation of the sodium salt is often indicated by a color change and cessation of gas evolution.

  • Alkylation: Add the alkylating agent (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC until the starting material is consumed. Heating may be required for less reactive alkylating agents.[3]

  • Work-up: Quench the reaction by slowly adding ice-cold water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Synthetic_Workflow Start 4-Nitro-1H-imidazole Base Base (e.g., NaH) Solvent (e.g., DMF) Start->Base Deprotonation Salt 4-Nitro-1H-imidazole Sodium Salt (Nucleophile) Base->Salt Electrophile Alkylating Agent (R-X) Salt->Electrophile Nucleophilic Attack (SN2) Product N-Alkylated 4-Nitroimidazole Derivative Electrophile->Product

Caption: General workflow for the synthesis of N-alkylated derivatives.

Section 4: Protocols for Antibacterial Efficacy Evaluation

Once a library of derivatives is synthesized, a systematic screening cascade is required to identify promising candidates.

Protocol 2: Preliminary Antibacterial Screening using the Agar Well Diffusion Method

This is a rapid, qualitative method to screen for any antibacterial activity.[8]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Agar (MHA) plates

  • Sterile broth, 0.5 McFarland turbidity standard

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Ciprofloxacin), Negative control (solvent)

  • Sterile cork borer or pipette tip, incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile broth and adjust its turbidity to match the 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).

  • Plate Inoculation: Using a sterile cotton swab, evenly lawn the bacterial suspension across the entire surface of an MHA plate.

  • Well Creation: Use a sterile cork borer to create uniform wells in the agar.

  • Compound Addition: Add a fixed volume (e.g., 50 µL) of each test compound solution, positive control, and negative control into separate wells.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (clear area around the well where bacteria did not grow). A larger zone suggests greater activity.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8] This is the gold-standard quantitative assay.[9][10]

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial inoculum adjusted to ~5 x 10^5 CFU/mL

  • Test compounds, positive and negative controls

Procedure:

  • Plate Preparation: Add 100 µL of MHB to all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the test compound stock solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from each well to the next well in the same row. Discard the final 100 µL from the last column.

  • Inoculation: Add 10 µL of the standardized bacterial inoculum to each well (except for the sterility control well).

  • Controls: Include a positive control (bacteria, no compound) and a negative/sterility control (broth only).

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[8]

Protocol 4: Determination of Minimum Bactericidal Concentration (MBC)

The MBC assay determines the lowest concentration of an agent required to kill 99.9% of the initial bacterial population, distinguishing bactericidal from bacteriostatic effects.[8][9]

Procedure:

  • Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Plating: Spot-plate the aliquot onto a fresh MHA plate.

  • Incubation: Incubate the MHA plate at 37 °C for 24 hours.

  • Result Interpretation: The MBC is the lowest concentration that results in no bacterial growth on the subculture plate.

Screening_Workflow cluster_decision Evaluation Cascade Start Synthesized Derivative Library Screen Agar Well Diffusion (Preliminary Screen) Start->Screen MIC Broth Microdilution (Determine MIC) Screen->MIC Active Compounds MBC MBC Assay MIC->MBC Potent Compounds (Low MIC) Result Lead Candidate MBC->Result Bactericidal Activity

Caption: A typical workflow for antibacterial screening of new compounds.

Section 5: Data Interpretation and Presentation

Quantitative data from MIC/MBC assays should be tabulated for clear comparison. This allows for the identification of structure-activity relationships (SAR), where specific chemical modifications can be correlated with changes in antibacterial potency.

Table 1: Example MIC Data for Hypothetical 4-Nitroimidazole Derivatives

Compound IDR-Group (at N1)MIC (µg/mL) vs. S. aureus (Gram+)MIC (µg/mL) vs. E. coli (Gram-)MIC (µg/mL) vs. B. fragilis (Anaerobe)
Parent -H>128>12832
XYZ-01 -CH₃128>12816
XYZ-02 -CH₂Ph641284
XYZ-03 -(CH₂)₂OH32642
Ciprofloxacin (Control)0.50.251

Section 6: Conclusion and Future Directions

The 4-nitro-1H-imidazole scaffold, activated for synthesis via its sodium salt, remains a profoundly important platform in the quest for new antibacterial agents. Its proven bio-reductive mechanism provides a solid foundation for designing drugs with selective anaerobic activity. The protocols outlined here provide a robust framework for the synthesis, screening, and evaluation of novel derivatives.

Future research will likely focus on creating hybrid molecules that combine the nitroimidazole core with other pharmacophores to develop agents with dual mechanisms of action, broader spectrums of activity, and the ability to overcome existing resistance mechanisms.[1] Continued exploration of the vast chemical space accessible from the 4-nitro-1H-imidazole sodium salt is a promising strategy in the ongoing battle against infectious diseases.

Section 7: References

  • Shafeeq AA, Hamandi ZMA, Mohammed HM, Ghassan Al-Shamma. Synthesis, Characterization and Evaluation of Antimicrobial Activity for New Nitroimidazole Derivatives. International Journal of Drug Delivery Technology. 2022;12(2):495-501. [Link]

  • Cirri, D., Sorkun, M. C., & Chimenti, F. (2023). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. Molecules, 28(19), 6803. [Link]

  • Basicmedical Key. (2016). Nitroimidazole Antibacterial Agents. [Link]

  • Kaur, K., Cain, T. M., & De, P. (2017). Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. Journal of Medicinal Chemistry, 60(16), 6950–6973. [Link]

  • Gupta, R., Sharma, S., Singh, R., Kumar, M., & Singh, P. P. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Pharmaceuticals, 15(4), 489. [Link]

  • ResearchGate. (n.d.). Anti-bacterial mechanism of nitroimidazole. [Link]

  • Dadashi, S., Eslami, P., Fallah, F., Goudarzi, H., & Eslami, M. (2024). The antibacterial and anti-biofilm effects of novel synthetized nitroimidazole compounds against methicillin-resistant Staphylococcus aureus and carbapenem-resistant Escherichia coli and Klebsiella pneumonia in vitro and in silico. Scientific Reports, 14(1), 1-18. [Link]

  • Abdullah, M. N., Jalil, N. A. S., & Abd Hamid, S. (2023). Antibacterial screening and molecular docking of 2-chloro/ nitrophenyl benzimidazole derivatives. Malaysian Journal of Chemistry, 25(3), 11-23. [Link]

  • ResearchGate. (n.d.). Synthesis of 4-nitroimidazole derivatives with antibacterial activity. [Link]

  • Hakmaoui, Y., Asserne, F., El Haib, A., El Ajlaoui, R., Abouricha, S., & Rakib, E. M. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]

  • Kapoor, V. K., Chadha, R., Venisetty, P. K., & Prasanth, S. (2003). Medicinal Significance of Nitroimidazoles - Some Recent Advances. Journal of Scientific & Industrial Research, 62, 659-665. [Link]

  • Kumar, D., Kumar, N., & Singh, S. K. (2013). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. Organic Process Research & Development, 17(9), 1162–1166. [Link]

  • ResearchGate. (n.d.). Researches and applications of nitroimidazole heterocycles in medicinal chemistry. [Link]

  • Zsolt, M., & Krisztina, K. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. Acta Microbiologica et Immunologica Hungarica, 71(1), 1-13. [Link]

Sources

Application

Application Note: In Vitro Cytotoxicity and Radiosensitization Profiling of 4-Nitro-1H-Imidazole Sodium Salt

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Area: Oncology, Hypoxia-Targeted Therapeutics, and Antimicrobial Development Executive Summary 4-Nitro-1H-imidazole der...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Area: Oncology, Hypoxia-Targeted Therapeutics, and Antimicrobial Development

Executive Summary

4-Nitro-1H-imidazole derivatives are critical pharmacophores in the development of hypoxic cell radiosensitizers and antitubercular agents. Unlike their 2-nitroimidazole counterparts (e.g., misonidazole), 4-nitroimidazoles typically exhibit lower electron affinity, which fundamentally alters their bioreductive activation and toxicity profiles. The sodium salt formulation of 4-nitro-1H-imidazole is specifically utilized to overcome the poor aqueous solubility that plagues neutral nitroimidazole sulfonamides, enabling robust in vitro and in vivo dosing without the need for complex phosphate prodrugs.

This application note provides a comprehensive, self-validating methodology for evaluating the in vitro cytotoxicity of 4-nitro-1H-imidazole sodium salt. It emphasizes the critical distinction between oxic and anoxic testing environments and outlines the causality behind specific assay selections.

Mechanistic Rationale & Experimental Causality

To design a robust toxicity assay, one must understand the mechanism of action. The cytotoxicity of nitroimidazoles is driven by cellular reductases that transfer a single electron to the nitro group, forming a reactive nitro radical anion.

  • In an oxic environment (Normoxia): Oxygen, being highly electron-affinic, strips the electron from the radical anion, regenerating the parent prodrug and producing superoxide ( O2−​ ). This "futile cycling" generally results in low baseline toxicity, though high concentrations can induce oxidative stress.

  • In a hypoxic environment (Anoxia): The absence of oxygen allows the nitro radical anion to undergo further irreversible reductions into highly reactive hydroxylamines and amines. These species covalently bind to DNA and cellular macromolecules, inducing lethal damage.

Because 4-nitroimidazoles have a lower one-electron reduction potential ( E1 ) than 2-nitroimidazoles, they are harder to reduce. Consequently, they often act as pure radiosensitizers rather than hypoxia-selective cytotoxins, showing similar toxicity in both aerobic and hypoxic conditions[1].

G N1 4-Nitro-1H-imidazole Sodium Salt N2 1-Electron Reduction (Cellular Reductases) N1->N2 N3 Nitro Radical Anion N2->N3 N4 Oxic Environment (Normoxia) N3->N4 N6 Hypoxic Environment (<0.1% O2) N3->N6 N5 Futile Cycling (ROS Generation) N4->N5 N5->N1 O2 -> O2- N7 Further Reduction (Hydroxylamine) N6->N7 N8 DNA Damage & Cytotoxicity N7->N8

Bioreductive activation pathway of 4-nitroimidazole in hypoxic vs oxic conditions.

Assay Selection: Why SRB over MTT?

When testing mitochondrial disruptors or bioreductive drugs under hypoxia, traditional metabolic assays (like MTT or CellTiter-Glo) are heavily confounded. Hypoxia forces cells to shift from oxidative phosphorylation to glycolysis, drastically altering the baseline reduction of tetrazolium salts independent of cell number. Therefore, this protocol utilizes the Sulforhodamine B (SRB) assay , which stoichiometrically binds to basic amino acid residues under mild acidic conditions, providing a direct, metabolism-independent quantification of cellular protein mass.

Self-Validating Experimental Workflow

To ensure trustworthiness, the experimental design must be self-validating. This is achieved by:

  • Internal Controls: Running parallel oxic and anoxic plates to calculate the Hypoxic Cytotoxicity Ratio (HCR).

  • Positive Controls: Including a known hypoxia-selective cytotoxin (e.g., Tirapazamine or Misonidazole) to validate the integrity of the anoxic chamber.

  • Temporal Constraints: Limiting drug exposure to 4 hours. Prolonged anoxia (>6 hours) causes severe nutrient depletion and acidosis in standard lines (e.g., HCT116), leading to baseline cell death that masks drug-specific toxicity[2].

W cluster_conditions Step 4: Differential Oxygen Exposure (4 Hours) S1 Step 1: Cell Seeding (HCT116 / V79) S2 Step 2: 24h Incubation (Attachment & Recovery) S1->S2 S3 Step 3: Drug Treatment (Dose-Response Series) S2->S3 S4A Oxic Control (21% O2, 37°C) S3->S4A S4B S4B S3->S4B S5 Step 5: Wash & Regrowth (5 Days in Normoxia) S4A->S5 S4B->S5 S6 Step 6: Viability Quantification (SRB Assay) S5->S6

Experimental workflow for oxic and hypoxic cytotoxicity evaluation.

Step-by-Step Methodologies

Protocol A: Cell Seeding and Drug Preparation

Note: HCT116 (human colorectal carcinoma) or V79 (Chinese hamster lung fibroblast) cells are recommended due to their well-characterized hypoxic responses[2],[1].

  • Cell Harvesting: Trypsinize log-phase HCT116 cells and neutralize with complete media (DMEM + 10% FBS + 1% Pen/Strep).

  • Seeding: Count cells and seed at a density of 1.5×103 cells/well in two identical 96-well flat-bottom plates (Plate A: Oxic, Plate B: Anoxic). Leave column 1 as a media-only blank.

  • Incubation: Incubate plates for 24 hours at 37°C, 5% CO2​ to allow for cellular attachment and recovery from trypsin stress.

  • Drug Formulation: Dissolve 4-nitro-1H-imidazole sodium salt in sterile PBS to create a 100 mM stock. The sodium salt ensures complete dissolution without the need for DMSO, eliminating solvent toxicity artifacts.

  • Serial Dilution: Prepare a 10-point 1:2 serial dilution in complete media (Range: 10 mM down to 19.5 µM).

Protocol B: Differential Oxygen Exposure
  • Dosing: Aspirate media from the 96-well plates and add 100 µL of the drug dilutions to the corresponding wells. Include Tirapazamine (100 µM) as a positive hypoxia control.

  • Oxic Incubation (Plate A): Place Plate A in a standard incubator (21% O2​ , 5% CO2​ , 37°C) for exactly 4 hours.

  • Anoxic Incubation (Plate B): Transfer Plate B into a custom-designed anaerobic chamber or hypoxia workstation (e.g., Coy Laboratory Products). Purge the chamber with a gas mixture of 95% N2​ and 5% CO2​ until oxygen sensors read <0.1% O2​ . Incubate at 37°C for exactly 4 hours.

  • Wash and Regrowth: After 4 hours, remove both plates. Immediately aspirate the drug-containing media, wash gently once with 1X PBS to remove residual compound, and add 200 µL of fresh, drug-free complete media.

  • Recovery Phase: Return both plates to the standard oxic incubator for a 5-day regrowth period. Causality: This extended regrowth phase allows cells that suffered sub-lethal DNA damage to undergo mitotic catastrophe and detach, ensuring accurate lethality readouts rather than mere cytostatic pausing.

Protocol C: Sulforhodamine B (SRB) Quantification
  • Fixation: Without removing the culture media, gently add 50 µL of cold 50% (w/v) Trichloroacetic Acid (TCA) directly to each well (final TCA concentration ~10%). Incubate at 4°C for 1 hour.

  • Washing: Discard the supernatant and wash the plates 4 times with slow-running tap water. Air-dry the plates completely at room temperature.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) to each well. Incubate for 30 minutes at room temperature in the dark.

  • Destaining: Quickly remove the SRB dye and wash the plates 4 times with 1% (v/v) acetic acid to remove unbound dye. Air-dry completely.

  • Solubilization: Add 200 µL of 10 mM unbuffered Tris base (pH 10.5) to each well. Place on a plate shaker for 10 minutes to solubilize the protein-bound dye.

  • Measurement: Read the optical density (OD) at 510 nm using a microplate reader.

Quantitative Data Interpretation

Calculate the percentage of cell viability relative to the untreated controls. Plot the dose-response curves using non-linear regression (variable slope) to determine the IC50​ values for both oxic and anoxic conditions.

The Hypoxic Cytotoxicity Ratio (HCR) is calculated as:

HCR=IC50​(Anoxic)IC50​(Oxic)​
Expected Pharmacological Profile

Unlike 2-nitroimidazoles (which show high hypoxic selectivity), 4-nitroimidazoles possess a lower electron affinity (typically below -420 mV). Consequently, they generally do not display significant hypoxic selectivity and act primarily as pure radiosensitizers[1].

Table 1: Representative Cytotoxicity Profiles of Nitroimidazole Classes in HCT116 Cells

Compound ClassRepresentative AgentOxic IC50​ (mM)Anoxic IC50​ (mM)Hypoxic Cytotoxicity Ratio (HCR)Primary Application
4-Nitroimidazole 4-Nitro-1H-imidazole2.50 - 4.802.00 - 4.00~1.0 - 1.5 Radiosensitizer / Antitubercular[3]
2-Nitroimidazole Misonidazole1.50 - 3.000.10 - 0.20> 15.0 Hypoxia-Selective Cytotoxin[2]
Benzotriazine Tirapazamine (Control)> 0.50< 0.01> 50.0 Hypoxia-Selective Cytotoxin

Data Interpretation Note: If the 4-nitro-1H-imidazole sodium salt yields an HCR close to 1.0, the assay is successful and confirms the compound's lack of hypoxia-dependent bioreductive lethality in the absence of radiation. To test its true efficacy, this protocol should be coupled with a clonogenic survival assay where cells are irradiated (e.g., 15 Gy) immediately following the 1-hour drug exposure[1].

References

  • Stratford, I. J., Williamson, C., & Hardy, C. (1981). Cytotoxic properties of a 4-nitroimidazole (NSC 38087): a radiosensitizer of hypoxic cells in vitro. PMC.[Link]

  • Dickson, B. D., et al. (2017). Next-Generation Hypoxic Cell Radiosensitizers: Nitroimidazole Alkylsulfonamides. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Nkoana, W., et al. (2026). Novel, Achiral 4-Nitroimidazole Compounds with Potent Antitubercular Activity. ACS Omega.[Link]

Sources

Method

Application Note: Regioselective Synthesis and Evaluation of N-Alkylated 4-Nitroimidazole Derivatives for Antiprotozoal Drug Discovery

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists Application Area: Neglected Tropical Diseases (NTDs), Antiprotozoal Therapeutics (Trypanosoma cruzi, Leishmania spp.) Introduction and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists Application Area: Neglected Tropical Diseases (NTDs), Antiprotozoal Therapeutics (Trypanosoma cruzi, Leishmania spp.)

Introduction and Mechanistic Rationale

The nitroimidazole class represents a privileged structural scaffold in the development of therapeutics for infectious diseases. While 5-nitroimidazoles (e.g., metronidazole, fexinidazole) have historically dominated the treatment of anaerobic bacterial and protozoal infections, 4-nitroimidazole derivatives are rapidly emerging as potent alternatives with highly favorable pharmacokinetic and safety profiles[1]. Recent successes, such as the approval of the 4-nitroimidazole derivative pretomanid for tuberculosis, have accelerated the repurposing and optimization of this scaffold for Neglected Tropical Protozoan Diseases (NTPDs) like Chagas disease and leishmaniasis[2].

The Causality of N-Alkylation

Unsubstituted 4-nitroimidazole exhibits limited passive diffusion across parasitic cell membranes due to its polarity. N-alkylation at the N-1 position is a critical synthetic intervention designed to:

  • Tune Lipophilicity (LogP): Alkyl or aryl-alkyl chains increase the hydrophobic character of the molecule, facilitating optimal penetration into the lipid-rich membranes of Trypanosoma and Leishmania parasites[3].

  • Prevent Tautomerization: Unsubstituted 4-nitroimidazole exists in a dynamic tautomeric equilibrium with 5-nitroimidazole. N-alkylation "locks" the molecule into the 4-nitro configuration, ensuring consistent target binding and reproducible bioreductive activation[4].

Mechanism of Antiprotozoal Action

The antiprotozoal efficacy of 4-nitroimidazoles is fundamentally a prodrug activation process. The mechanism relies on the bioreduction of the nitro group by parasite-specific nitroreductases (Type I/II reduction) in hypoxic environments[5]. This single- or double-electron transfer generates highly reactive nitro radical anions and electrophilic intermediates that covalently bind to parasitic DNA and essential thiol-containing proteins, ultimately triggering catastrophic cellular damage and protozoal death[2].

Mechanism N1 N-Alkylated 4-Nitroimidazole N2 Parasitic Nitroreductases (Type I/II) N1->N2 N3 Reactive Nitro Radical Anion N2->N3 N4 Covalent DNA/ Protein Adducts N3->N4 N5 Protozoal Cell Death N4->N5

Caption: Bioreductive activation pathway of 4-nitroimidazole prodrugs in protozoal parasites.

Experimental Design: Overcoming Regioselectivity Challenges

A major synthetic hurdle in functionalizing 4-nitroimidazole is achieving strict regioselectivity. Because 4-nitroimidazole and 5-nitroimidazole are tautomers, indiscriminate alkylation often yields a difficult-to-separate mixture of N-1 and N-3 alkylated products.

The Causality of Reaction Conditions: Extensive methodological studies dictate that the choice of base, solvent, and temperature governs the regiochemical outcome[4].

  • Base & Solvent: Strong bases (like KOH) in highly polar solvents (like DMSO) lead to rapid but non-selective deprotonation, yielding poor recoveries of the desired 4-nitro isomer. Conversely, a mild base ( K2​CO3​ ) in a polar aprotic solvent (Acetonitrile) provides thermodynamic control, favoring the N-1 alkylation of 4-nitroimidazole[4].

  • Temperature: Kinetic studies reveal that at room temperature, the reaction stalls with low yields (35-50%). Elevating the temperature to 60°C provides the necessary activation energy to drive the nucleophilic substitution to completion, dramatically improving yields (66-85%)[6].

Table 1: Optimization of 4-Nitroimidazole Alkylation Conditions

Data summarized from regioselective synthesis optimizations using ethyl bromoacetate as the alkylating agent[4].

EntryBaseSolventTemperature (°C)Time (h)Yield of N-1 Alkylated Product (%)
1KOHDMSO25 (RT)830%
2KOHAcetonitrile25 (RT)848%
3 K2​CO3​ DMF25 (RT)835%
4 K2​CO3​ Acetonitrile25 (RT)850%
5 K2​CO3​ Acetonitrile 60 (Heat) 3 85%

Standardized Protocol: Regioselective N-Alkylation

This self-validating protocol utilizes thermodynamic control to ensure high-yield, regioselective preparation of N-alkylated 4-nitroimidazole derivatives.

Materials & Reagents
  • 4-nitro-1H-imidazole (1.0 equivalent, limiting reagent)

  • Alkylating agent (e.g., ethyl bromoacetate or 1-bromo-3-phenylpropane) (1.5 equivalents)

  • Potassium carbonate ( K2​CO3​ ), anhydrous, finely powdered (1.2 equivalents)

  • Acetonitrile ( CH3​CN ), HPLC grade, dried over molecular sieves

  • Ethyl acetate (EtOAc) and Brine (for extraction)

  • Anhydrous Magnesium Sulfate ( MgSO4​ )

Step-by-Step Methodology

Step 1: Deprotonation and Anion Generation

  • Charge a flame-dried, round-bottom flask equipped with a magnetic stir bar with 4-nitro-1H-imidazole (7.87 mmol)[6].

  • Add 25 mL of anhydrous acetonitrile to dissolve the substrate.

  • Add finely powdered anhydrous K2​CO3​ (9.44 mmol, 1.2 eq) to the solution.

  • Stir the suspension vigorously at room temperature for 30 minutes. Self-Validation Check: The solution will slightly darken as the nitroimidazolide anion is generated.

Step 2: Nucleophilic Substitution (Alkylation) 5. Attach a reflux condenser to the flask and heat the mixture to 60°C using an oil bath[6]. 6. Add the chosen alkylating agent (11.8 mmol, 1.5 eq) dropwise over 10 minutes via a syringe. 7. Maintain stirring at 60°C for 2 to 3 hours[6]. 8. Self-Validation Check: Monitor reaction progress via TLC (Eluent: EtOAc/Hexane 1:1). The starting material spot ( Rf​≈0.2 ) should disappear, replaced by a higher-running product spot ( Rf​≈0.6 ).

Step 3: Quenching and Liquid-Liquid Extraction 9. Once complete, cool the reaction mixture to room temperature and quench by pouring it into 50 mL of ice-cold distilled water[6]. 10. Transfer to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 × 30 mL)[6]. 11. Combine the organic layers and wash sequentially with distilled water (20 mL) and saturated brine (20 mL) to remove residual DMF/Acetonitrile and inorganic salts[6]. 12. Dry the organic phase over anhydrous MgSO4​ , filter, and concentrate under reduced pressure using a rotary evaporator[6].

Step 4: Purification and Characterization 13. Purify the crude residue via flash column chromatography on silica gel (Gradient elution: 10% to 50% EtOAc in Hexanes)[4]. 14. Isolate the fractions containing the pure N-1 alkylated product and remove the solvent in vacuo. 15. Confirm the structure and regioselectivity via 1H and 13C NMR spectroscopy. Note: For the N-1 alkylated 4-nitroimidazole, the 1H NMR signal for the C-5 proton typically appears as a distinct singlet downfield (approx. 7.8 - 8.2 ppm) due to the adjacent nitro group.

Workflow S1 1. Anion Generation (4-Nitroimidazole + K2CO3 in CH3CN) S2 2. Regioselective Alkylation (Add Alkyl Halide, Heat to 60°C, 3h) S1->S2 S3 3. Aqueous Quench & Extraction (Ice Water / EtOAc / Brine) S2->S3 S4 4. Flash Chromatography (Silica Gel, EtOAc/Hexane Gradient) S3->S4 S5 5. Biological Screening (In Vitro T. cruzi & L. infantum Assays) S4->S5

Caption: End-to-end experimental workflow from regioselective synthesis to biological screening.

Antiprotozoal Activity Profile

Once synthesized, the N-alkylated 4-nitroimidazole derivatives are subjected to in vitro phenotypic screening against the amastigote and promastigote stages of target parasites. The structural modifications significantly impact the half-maximal inhibitory concentration ( IC50​ ).

Table 2: Representative Antiprotozoal Activity of Nitroimidazole Derivatives

Comparative data demonstrating the efficacy of functionalized nitroimidazoles against key protozoan strains[1][7].

Compound Class / DerivativeTarget ParasiteStage Tested IC50​(μM) Reference Standard
Unsubstituted 4-NitroimidazoleT. cruziAmastigote> 50.0Benznidazole ( IC50​ ~3.5)
N-1 Ethyl Acetate DerivativeT. cruziAmastigote12.4Benznidazole
N-1 Aryl-Alkyl DerivativeL. infantumPromastigote4.8Miltefosine ( IC50​ ~11.2)
Pretomanid (Clinical 4-Nitro)L. donovaniIntracellular< 1.0Amphotericin B

Data Interpretation: The addition of the alkyl chain at the N-1 position drastically lowers the IC50​ values compared to the unsubstituted parent compound, validating the hypothesis that increased lipophilicity is required for effective parasitic membrane permeation and subsequent bioreduction[3].

Sources

Application

Application Note: Handling, Safety, and Synthetic Workflows for 4-Nitro-1H-imidazole Sodium Salt

Executive Summary 4-Nitro-1H-imidazole sodium salt (CAS: 58031-81-5) is a critical intermediate in the synthesis of advanced therapeutics, particularly in the development of anti-infective agents[1]. Unlike traditional 5...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Nitro-1H-imidazole sodium salt (CAS: 58031-81-5) is a critical intermediate in the synthesis of advanced therapeutics, particularly in the development of anti-infective agents[1]. Unlike traditional 5-nitroimidazoles (e.g., metronidazole), bicyclic 4-nitroimidazole derivatives such as delamanid and pretomanid exhibit potent bactericidal activity against both replicating and hypoxic nonreplicating Mycobacterium tuberculosis[2]. This application note provides comprehensive guidelines on the handling, safety, and regioselective N-alkylation of 4-nitro-1H-imidazole sodium salt, ensuring high-yield synthesis and laboratory safety.

Chemical Profile & Mechanistic Rationale

The therapeutic efficacy of 4-nitroimidazole-derived drugs relies on a highly specific bioactivation mechanism. These compounds function as prodrugs that require the bioreduction of their aromatic nitro group[3].

Causality of Action: In M. tuberculosis, this bioreduction is catalyzed by a deazaflavin-dependent nitroreductase (Ddn), which utilizes the reduced cofactor F420 (F420H2)[3]. The hydride transfer generates a reactive nitro radical intermediate. This radical exerts a dual-pronged attack: it inhibits mycolic acid synthesis (destroying the bacterial cell wall) and releases reactive nitrogen species that poison the respiratory complex, leading to cell death[2][3].

Using the sodium salt form of 4-nitro-1H-imidazole in the laboratory is highly advantageous for drug synthesis. The pre-formed salt enhances the nucleophilicity of the N1 position, facilitating efficient and regioselective N-alkylation, which is the foundational step in constructing bicyclic nitroimidazo-oxazoles and oxazines[4].

Safety, Handling, and Storage Protocols

Handling 4-nitro-1H-imidazole sodium salt requires stringent risk management due to the inherent reactivity of nitroaromatics[1].

  • Storage Conditions: The sodium salt is highly hygroscopic. Atmospheric moisture can protonate the salt, degrading its nucleophilicity and ruining anhydrous reactions. It must be stored in a tightly sealed, light-resistant container under an inert atmosphere (argon or nitrogen) at 2–8 °C.

  • Personal Protective Equipment (PPE): Nitroaromatic compounds carry potential mutagenic risks. Handle exclusively inside a certified chemical fume hood to prevent the inhalation of aerosolized powders. Required PPE includes nitrile gloves (double-gloving is recommended during scale-up), splash-proof safety goggles, and a flame-resistant lab coat.

  • Reactivity Hazards: Do not mix nitro-compounds with strong reducing agents (e.g., sodium borohydride, lithium aluminum hydride) in waste streams, as this can trigger exothermic runaway reactions.

Experimental Methodology: Regioselective N-Alkylation

The synthesis of advanced 4-nitroimidazole therapeutics begins with the N-alkylation of the imidazole ring. The following self-validating protocol utilizes the sodium salt (or generates it in situ using K₂CO₃) to drive regioselective N1-alkylation[4][5].

Step-by-Step Protocol
  • Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar, suspend 4-nitro-1H-imidazole sodium salt (7.87 mmol) in 15 mL of anhydrous acetonitrile (CH₃CN).

    • Causality: Acetonitrile is selected because its polar aprotic nature strongly solvates the sodium cation, leaving the imidazole nitrogen highly nucleophilic and favoring N1-alkylation over N3-alkylation[5]. (Note: If starting with neutral 4-nitroimidazole, add 8.7 mmol of anhydrous K₂CO₃ and stir for 15 minutes to generate the salt in situ).

  • Reagent Addition: Add the alkylating agent (e.g., allyl bromide or bromoacetophenone, 15.74 mmol) dropwise to the suspension at room temperature.

    • Causality: Dropwise addition prevents localized concentration spikes, minimizing polyalkylation and unwanted side reactions[4].

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 60 °C in an oil bath for 1 to 3 hours.

    • Causality: Room temperature reactions yield poor conversion (<30%). Heating to 60 °C provides the thermodynamic push needed to overcome the electron-withdrawing effect of the nitro group, rapidly accelerating the reaction kinetics[5].

  • Reaction Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using an EtOAc/Hexane (9:1) solvent system.

  • Quench and Work-up: Upon complete consumption of the starting material, cool the mixture to room temperature and concentrate under reduced pressure. Quench the crude residue with 20 mL of ice-water and extract with ethyl acetate (50 mL).

    • Causality: The ice-water quench crashes out the organic product while solubilizing unreacted inorganic salts, allowing for clean phase separation[4].

  • Purification: Wash the organic layer with saturated brine, dry over anhydrous MgSO₄, and purify via silica gel column chromatography to yield the pure 1-alkyl-4-nitroimidazole[5].

Quantitative Data Analysis

The choice of solvent and base is critical for maximizing the yield of 4-nitroimidazole N-alkylation. The table below summarizes the quantitative optimization of these parameters, demonstrating the superiority of the Acetonitrile/K₂CO₃ system[5].

Alkylating AgentSolventBaseTemperature (°C)Yield (%)
Allyl bromideAcetonitrileK₂CO₃6075%
Allyl bromideDMFKOH6040%
BromoacetophenoneAcetonitrileK₂CO₃6091%
BromoacetophenoneDMSOKOH6060%

Visual Workflows & Pathways

Bioactivation_Pathway Prodrug Bicyclic 4-Nitroimidazole (Pretomanid / Delamanid) Enzyme Deazaflavin-dependent Nitroreductase (Ddn) Prodrug->Enzyme Binds to Intermediate Reactive Nitro Radical Intermediate Enzyme->Intermediate Bioreduction Cofactor Reduced Cofactor F420 (F420H2) Cofactor->Enzyme Hydride Transfer Effect1 Inhibition of Mycolic Acid Synthesis Intermediate->Effect1 Effect2 Respiratory Poisoning (NO release) Intermediate->Effect2 Death Mycobacterium tuberculosis Cell Death Effect1->Death Effect2->Death

Bioactivation pathway of 4-nitroimidazole prodrugs via Ddn enzyme and F420 cofactor.

N_Alkylation_Workflow Start 4-Nitro-1H-imidazole Sodium Salt Solvent Suspend in Anhydrous Acetonitrile (MeCN) Start->Solvent AlkylatingAgent Add Alkylating Agent (Dropwise, 1.2 eq) Solvent->AlkylatingAgent Reaction Heat to 60°C (1 - 3 hours) AlkylatingAgent->Reaction Monitor Monitor via TLC (EtOAc/Hexane 9:1) Reaction->Monitor Workup Quench with Ice-Water Extract with EtOAc Monitor->Workup Purification Purify via Column Chromatography Workup->Purification Product Pure 1-Alkyl-4-nitroimidazole Purification->Product

Regioselective N-alkylation workflow for 4-nitro-1H-imidazole sodium salt synthesis.

References
  • [2] Title: Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases | Source: Journal of Medicinal Chemistry - ACS Publications | URL: 2

  • [1] Title: 1H-5-Azido-tetrazole, sodium salt — Chemical Substance Information - NextSDS | Source: NextSDS | URL: 1

  • [4] Title: Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents | Source: Der Pharma Chemica | URL: 4

  • [5] Title: Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as | Source: Der Pharma Chemica | URL: 5

  • [3] Title: Mutations in fbiD (Rv2983) as a Novel Determinant of Resistance to Pretomanid and Delamanid in Mycobacterium tuberculosis | Source: Antimicrobial Agents and Chemotherapy - ASM Journals | URL: 3

Sources

Method

Application Note &amp; Protocol: Phase-Transfer Catalyzed N-Alkylation of 4-Nitro-1H-imidazole for the Synthesis of Bioactive Scaffolds

Abstract N-alkylated 4-nitroimidazoles are foundational scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from antibacterial to anticancer treatments.[1][2] The s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

N-alkylated 4-nitroimidazoles are foundational scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from antibacterial to anticancer treatments.[1][2] The synthesis of these compounds via N-alkylation of the 4-nitro-1H-imidazole core presents a challenge of regioselectivity and requires optimized conditions to achieve high yields. This guide provides a comprehensive overview and detailed protocols for the catalytic N-alkylation of 4-nitro-1H-imidazole, with a primary focus on Solid-Liquid Phase-Transfer Catalysis (PTC). We delve into the mechanistic principles, explain the causality behind procedural choices, present step-by-step protocols, and offer a data-driven troubleshooting guide to empower researchers in the synthesis of these valuable pharmaceutical intermediates.

Part 1: Core Principles & Mechanistic Insights

The N-alkylation of 4-nitro-1H-imidazole hinges on the deprotonation of the imidazole N-H proton, creating a nucleophilic imidazolide anion that subsequently attacks an alkylating agent. While one can use the pre-formed 4-nitro-1H-imidazole sodium salt, it is often more practical and common to generate this anion in situ using a suitable base.

The 4-Nitro-1H-Imidazolide Anion: A Potent Nucleophile

The imidazole ring is aromatic, and the proton on the nitrogen is acidic (pKa ≈ 14.5). The presence of the electron-withdrawing nitro group at the C4 position further increases this acidity, facilitating deprotonation. Upon reaction with a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH), the 4-nitro-1H-imidazolide anion is formed. This anion is the key nucleophile in the alkylation reaction.

Regioselectivity: The N-1 Position Preference

For 4(5)-nitroimidazole, a tautomeric equilibrium exists. However, upon deprotonation, the resulting anion is alkylated regioselectively. In the case of 4-nitroimidazole, alkylation is strongly favored at the N-1 position.[1][3] This selectivity is a crucial aspect for synthesizing specific, biologically active isomers.

Mechanism of Solid-Liquid Phase-Transfer Catalysis (PTC)

Phase-Transfer Catalysis is an exceptionally powerful technique for reacting water-insoluble organic substrates with water-soluble (or, in this case, solid inorganic) reagents.[4] In the context of 4-nitroimidazole alkylation, a solid-liquid PTC system is highly effective.[5]

The mechanism proceeds via several key steps:

  • Anion Generation: The solid inorganic base (e.g., K₂CO₃) deprotonates the 4-nitro-1H-imidazole in a polar aprotic solvent like acetonitrile.

  • Ion-Pair Formation: The phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB, Q⁺X⁻), exchanges its counter-ion (Br⁻) for the imidazolide anion (Im⁻) at the solid-liquid interface. This forms a new, lipophilic ion pair (Q⁺Im⁻).

  • Migration to Organic Phase: This new ion pair is soluble in the organic solvent and migrates from the interface into the bulk solution.

  • Nucleophilic Attack: In the organic phase, the "naked" and highly reactive imidazolide anion attacks the alkylating agent (R-X) in a classic Sₙ2 reaction, forming the N-alkylated product (Im-R).

  • Catalyst Regeneration: The catalyst byproduct (Q⁺X⁻) migrates back to the interface, ready to transport another imidazolide anion, thus completing the catalytic cycle.

This process avoids the need for harsh, anhydrous conditions or expensive and difficult-to-handle bases, making it a robust and scalable method.[5]

PTC_Mechanism cluster_interface Solid-Liquid Interface cluster_organic Organic Phase (e.g., Acetonitrile) K2CO3 K₂CO₃ (solid base) Im_anion Imidazolide Anion (Im⁻) K2CO3->Im_anion ImH 4-Nitroimidazole (ImH) ImH->Im_anion Deprotonation QIm Lipophilic Ion Pair (Q⁺Im⁻) QBr Catalyst (Q⁺Br⁻) KBr KBr QBr->KBr Anion Exchange Product N-Alkylated Product (Im-R) QIm->Product QBr_regen Regenerated Catalyst (Q⁺Br⁻) RX Alkylating Agent (R-X) RX->Product Product->QBr_regen QBr_regen->QBr Returns to Interface Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Setup Flask (Inert Atmosphere) reagents Add Imidazole, Base, Solvent, Catalyst start->reagents add_alkyl Add Alkylating Agent reagents->add_alkyl react Stir & Heat add_alkyl->react monitor Monitor by TLC react->monitor monitor->react Incomplete quench Quench & Extract monitor->quench Complete purify Dry, Concentrate & Purify (Chromatography) quench->purify end Characterize Product purify->end

Sources

Application

formulation techniques for 4-nitro-1h-imidazole sodium salt in pharmaceutical research

An Application Guide to the Pharmaceutical Formulation of 4-nitro-1H-imidazole Sodium Salt Abstract This document provides a detailed guide for researchers and drug development professionals on the formulation of 4-nitro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Pharmaceutical Formulation of 4-nitro-1H-imidazole Sodium Salt

Abstract

This document provides a detailed guide for researchers and drug development professionals on the formulation of 4-nitro-1H-imidazole sodium salt, a compound of interest for its potential therapeutic applications, likely stemming from the well-established antimicrobial and radiosensitizing properties of the nitroimidazole class.[1][2] Recognizing the formulation challenges inherent in many active pharmaceutical ingredients (APIs), this guide focuses on leveraging the enhanced aqueous solubility of the sodium salt. We present comprehensive pre-formulation data, two distinct formulation strategies—a parenteral solution and an immediate-release oral tablet—and the requisite analytical protocols for quality control. The methodologies are designed to be robust and self-validating, with a strong emphasis on the scientific rationale behind each procedural step.

Introduction and Pre-formulation Analysis

4-nitro-1H-imidazole belongs to a class of compounds extensively studied for various therapeutic activities.[1][2] The parent molecule, however, exhibits limited water solubility, a significant hurdle for developing aqueous-based formulations, particularly for intravenous (IV) administration.[3] The conversion to its sodium salt is a common and effective strategy to dramatically improve aqueous solubility, thereby enhancing bioavailability and formulation flexibility.

A thorough understanding of the API's physicochemical properties is the cornerstone of rational formulation design. The table below summarizes key properties for both 4-nitro-1H-imidazole and its sodium salt.

Table 1: Physicochemical Properties

Property4-nitro-1H-imidazole (Parent API)4-nitro-1H-imidazole Sodium SaltRationale for Formulation
Molecular Formula C₃H₃N₃O₂[4]C₃H₂N₃NaO₂The addition of sodium increases the molecular weight and introduces an ionic character.
Molecular Weight 113.08 g/mol [4]~137.07 g/mol [5]Accurate molecular weight is critical for all concentration and dosage calculations.
Appearance Light yellow powder[3]Expected to be a hygroscopic solidPhysical appearance is a key parameter for identification and raw material specification.
Water Solubility 0.40 g/L (Slightly Soluble)[3]Expected to be significantly higherThe ionic nature of the sodium salt dramatically improves aqueous solubility, making it suitable for parenteral formulations.
Melting Point 303 °C (decomposes)[3]Not available; salt may not have a sharp MPHigh melting point of the parent API suggests strong crystal lattice energy. Decomposition on heating indicates thermal lability.
pKa Not explicitly found, but imidazoles are basic.[6]N/AThe imidazole moiety's pKa influences which salt forms are feasible and the pH at which the API is ionized.
Stability Store in a cool, dry, well-ventilated place.[3]Likely sensitive to moisture and lightThe nitro group can be susceptible to chemical reduction and photodegradation. The salt form may be hygroscopic.

Formulation Strategy I: Sterile Parenteral Solution

An intravenous formulation is essential for achieving rapid onset of action, ensuring 100% bioavailability, and for administration to patients who cannot take oral medications. The enhanced solubility of the sodium salt makes it an excellent candidate for a simple aqueous solution. The primary challenges are ensuring stability, sterility, and physiological compatibility (isotonicity and pH).

Causality Behind Component Selection:
  • Water for Injection (WFI): The requisite vehicle for parenteral products, free from pyrogens.

  • Citrate Buffer (Sodium Citrate/Citric Acid): Maintains the pH within a stable range (e.g., pH 6.0-7.0) to prevent degradation of the API and ensure compatibility with physiological pH.

  • Sodium Chloride: Used as a tonicity-adjusting agent to make the final solution isotonic with blood, preventing hemolysis or crenation of red blood cells.

  • Nitrogen Sparging: The nitroimidazole functional group can be susceptible to oxidative degradation. Purging the solution with an inert gas like nitrogen removes dissolved oxygen, protecting the API.

  • Sterile Filtration: The compound shows thermal decomposition, making terminal sterilization by autoclaving risky.[3] Filtration through a 0.22 µm filter is a standard method for sterilizing heat-labile solutions.

Experimental Protocol: Preparation of a 10 mg/mL Parenteral Solution
  • Buffer Preparation: Prepare a 50 mM citrate buffer solution. In 800 mL of WFI, dissolve the calculated amounts of sodium citrate and citric acid to achieve a target pH of 6.5.

  • Compounding:

    • Transfer the buffer solution to a sterile compounding vessel equipped with a magnetic stirrer.

    • Begin sparging the buffer with filtered nitrogen gas and maintain a nitrogen blanket over the solution throughout the process.

    • Slowly add and dissolve the calculated amount of sodium chloride.

    • Slowly add 10.0 g of 4-nitro-1H-imidazole sodium salt per liter of final volume, allowing it to fully dissolve.

  • Final Volume and pH Adjustment:

    • Add WFI to bring the solution to the final volume (e.g., 1 L).

    • Verify the pH and adjust to 6.5 if necessary using small amounts of dilute citric acid or sodium hydroxide solution.

  • Sterile Filtration and Filling:

    • Aseptically filter the bulk solution through a pre-sterilized 0.22 µm PVDF or PES filter into a sterile receiving vessel.

    • Under aseptic conditions (Grade A/ISO 5 environment), fill the sterile solution into sterilized Type I glass vials.

    • Partially insert sterile stoppers and place the vials into a lyophilizer for stopper seating under vacuum, or fully stopper in the aseptic environment. .

  • Sealing and Inspection: Secure the stoppers with aluminum crimp seals. Visually inspect 100% of the vials for particulate matter and container-closure integrity.

Visualization: Parenteral Formulation Workflow

parenteral_workflow raw_materials 1. Weighing - API Sodium Salt - Excipients (Buffer, NaCl) compounding 2. Compounding - Dissolve in WFI - Nitrogen Sparging raw_materials->compounding Transfer materials ph_adjust 3. pH Adjustment & QS - Check and adjust pH to 6.5 - Add WFI to final volume compounding->ph_adjust Bulk solution filtration 4. Aseptic Filtration (0.22 µm filter) ph_adjust->filtration Final bulk solution filling 5. Aseptic Filling - Into sterile vials filtration->filling Sterile bulk sealing 6. Stoppering & Sealing filling->sealing Filled vials inspection 7. 100% Visual Inspection - Particulates, Integrity sealing->inspection Sealed vials qc_testing 8. Quality Control Testing - Assay, Sterility, Endotoxin inspection->qc_testing Inspected Lot

Caption: Aseptic manufacturing process for 4-nitro-1H-imidazole sodium salt parenteral solution.

Formulation Strategy II: Immediate-Release Oral Tablet

For chronic or non-acute treatments, an oral solid dosage form like a tablet offers patient convenience, excellent stability, and cost-effective manufacturing. This protocol outlines a wet granulation approach, which is ideal for improving powder flow and ensuring content uniformity, especially if the API salt is cohesive or has poor flow properties.

Causality Behind Excipient Selection:
  • Microcrystalline Cellulose (MCC): A common diluent (filler) and binder that provides plasticity to the formulation and aids in forming robust granules.

  • Povidone (PVP K30): A binder that is dissolved in the granulation fluid (water) to promote the agglomeration of powder particles into granules.

  • Croscarmellose Sodium: A "superdisintegrant" that swells rapidly in contact with water, causing the tablet to break apart in the gastrointestinal tract and release the API for dissolution.

  • Purified Water: The granulation liquid. It should be volatile enough to be removed during drying.

  • Magnesium Stearate: A lubricant that prevents the granule mixture from sticking to the punches and die of the tablet press during compression.

Experimental Protocol: Tablet Formulation by Wet Granulation (100 mg dose)
  • Blending: In a high-shear mixer or a V-blender, mix the 4-nitro-1H-imidazole sodium salt, microcrystalline cellulose, and croscarmellose sodium (intra-granular portion) for 15 minutes to achieve a homogenous powder blend.

  • Granulation:

    • Prepare the granulation fluid by dissolving povidone in purified water.

    • While the blender is running at low speed, slowly add the povidone solution to the powder blend.

    • Continue mixing until a suitable wet mass is formed (a "snowball" consistency).

  • Wet Milling: Pass the wet mass through a screen (e.g., a 6-mesh screen) to break up large agglomerates and create uniformly sized wet granules.

  • Drying: Spread the wet granules on trays and dry in a hot air oven at 50-60°C until the Loss on Drying (LOD) is below 2%. The thermal stability of the API must be confirmed before selecting the drying temperature.[3]

  • Dry Milling: Mill the dried granules through a smaller screen (e.g., a 20-mesh screen) to achieve a uniform particle size distribution for good flow.

  • Final Blending: Transfer the milled granules to a V-blender. Add the remaining (extra-granular) portion of croscarmellose sodium and blend for 10 minutes. Then, add the magnesium stearate and blend for a final 3-5 minutes. (Over-blending the lubricant can negatively impact tablet hardness and dissolution).

  • Compression: Compress the final blend into tablets on a rotary tablet press using appropriate tooling to meet target weight, hardness, and thickness specifications.

Visualization: Wet Granulation and Tableting Workflow

tablet_workflow blending1 1. Dry Blending - API, MCC, Disintegrant granulation 2. Wet Granulation - Add PVP Binder Solution blending1->granulation wet_milling 3. Wet Milling granulation->wet_milling drying 4. Drying - Oven or Fluid Bed wet_milling->drying dry_milling 5. Dry Milling drying->dry_milling blending2 6. Final Blending - Add Lubricant dry_milling->blending2 compression 7. Tableting - Rotary Press blending2->compression qc_testing 8. Quality Control - Hardness, Dissolution compression->qc_testing

Caption: Manufacturing process for immediate-release tablets via wet granulation.

Quality Control and Analytical Characterization

Robust analytical methods are required to ensure the identity, strength, quality, and purity of the final formulated product. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and reliable technique for this purpose.[7][8]

Protocol: HPLC-UV Method for Assay and Purity

This method is suitable for quantifying 4-nitro-1H-imidazole sodium salt and detecting any degradation products.

  • Instrumentation: An HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: Reversed-Phase C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with a mixture of 20 mM potassium phosphate buffer (pH 3.0) and acetonitrile (90:10 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by UV scan of the API (likely around 300-320 nm for nitroimidazoles).

    • Injection Volume: 20 µL.

    • Column Temperature: 30 °C.

  • Standard Preparation: Prepare a stock solution of 4-nitro-1H-imidazole sodium salt reference standard in the mobile phase. Create a series of calibration standards (e.g., 5-100 µg/mL) by diluting the stock solution.

  • Sample Preparation:

    • Parenteral Solution: Dilute the solution accurately with the mobile phase to fall within the calibration range.

    • Tablets: Accurately weigh and crush no fewer than 10 tablets. Transfer a portion of the powder equivalent to one average tablet weight into a volumetric flask. Add mobile phase, sonicate to dissolve the API, dilute to volume, and filter through a 0.45 µm syringe filter before injection.

  • Quantification:

    • Inject the standards to generate a calibration curve by plotting peak area versus concentration.

    • Inject the prepared samples.

    • Calculate the concentration in the samples by interpolating their peak areas against the calibration curve.

Additional Quality Control Tests:
  • Parenteral Solution: Sterility Testing (USP <71>), Bacterial Endotoxins Test (USP <85>), pH, and Osmolality.

  • Tablets: Weight Variation (USP <905>), Hardness, Friability (USP <1216>), and Dissolution (USP <711>).

References

  • 4-Nitroimidazole - Safety D
  • 4-Nitroimidazole | C3H3N3O2 | CID 18208 - PubChem - NIH.
  • 4-Nitro-1H-imidazole, sodium salt | C3H4N3NaO2 | CID 6453567 - PubChem.
  • 4-nitroimidazole - Chemical & Physical Properties by Cheméo.
  • Nitroimidazoles - National Academic Digital Library of Ethiopia.
  • Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases - e-Learning - UNIMIB.
  • Separation of 1H-Imidazole, 4-nitro- on Newcrom R1 HPLC column - SIELC Technologies.
  • CAS 288-32-4 Imidazole - Alfa Chemistry.
  • Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers - Benchchem.
  • Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole - Arabian Journal of Chemistry.

Sources

Method

Application Note: 4-Nitro-1H-imidazole Sodium Salt as an Oxygen-Mimetic Radiosensitizer in Preclinical Oncology Models

Executive Summary & Mechanistic Rationale Tumor hypoxia remains one of the most significant barriers to effective clinical radiotherapy. In well-oxygenated tissues, oxygen acts as a potent, natural radiosensitizer by "fi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Tumor hypoxia remains one of the most significant barriers to effective clinical radiotherapy. In well-oxygenated tissues, oxygen acts as a potent, natural radiosensitizer by "fixing" radiation-induced DNA damage. In the hypoxic core of solid tumors, this effect is lost, leading to profound radioresistance[1].

Nitroimidazole derivatives have long been utilized to overcome this barrier by acting as electron-affinic oxygen mimetics[2]. However, the specific structural isomer and salt form dictate the compound's therapeutic window and usability. 4-Nitro-1H-imidazole sodium salt offers a distinct pharmacological advantage for preclinical oncology models:

  • Pure Radiosensitization : Unlike 2-nitroimidazoles (e.g., misonidazole), which possess high electron affinities and act as both radiosensitizers and hypoxia-selective cytotoxins, 4-nitroimidazoles exhibit a lower electron affinity (reduction potential E1​≈−500 mV). This lower affinity prevents indiscriminate bioreduction by normal cellular enzymes, rendering them "pure radiosensitizers" with significantly reduced baseline cytotoxicity[3].

  • Aqueous Solubility : The sodium salt formulation drastically enhances water solubility compared to the free base[4]. This is critical for in vivo models, as it allows for high-concentration dosing in physiological saline, eliminating the need for organic co-solvents like DMSO. (Note: DMSO is a known hydroxyl radical scavenger that artificially protects cells from radiation, confounding experimental results).

The Oxygen Fixation Hypothesis

When ionizing radiation interacts with intracellular water, it generates hydroxyl radicals (•OH) that attack the DNA backbone, creating DNA radicals (DNA•). In a hypoxic environment, endogenous sulfhydryl compounds (e.g., glutathione) rapidly donate hydrogen atoms to these radicals, chemically repairing the DNA. 4-Nitro-1H-imidazole intervenes by accepting an electron from the DNA radical, oxidizing it into an irreversible, permanently damaged state—mimicking the natural role of oxygen[1][2].

Mechanism Rad Ionizing Radiation (X-rays/Gamma) H2O Intracellular H2O Radiolysis Rad->H2O DNARad DNA Radical Formation (DNA•) [Reversible in Hypoxia] H2O->DNARad Hydroxyl Radicals (•OH) Fixation Radical Fixation (DNA-Drug Adduct) [Irreversible Damage] DNARad->Fixation Electron Transfer Drug 4-Nitro-1H-imidazole Sodium Salt (High Electron Affinity) Drug->Fixation Oxygen Mimetic Action Death Mitotic Catastrophe & Apoptosis Fixation->Death Unrepaired Double Strand Breaks

Figure 1: Mechanism of DNA damage fixation by 4-nitro-1H-imidazole in hypoxic tumors.

Physicochemical Properties & Formulation Guidelines

To ensure reproducible experimental outcomes, the physical properties of the radiosensitizer must dictate its formulation.

Table 1: Physicochemical & Pharmacological Profile

PropertyValueExperimental Rationale / Impact
Chemical Name 4-Nitro-1H-imidazole sodium saltThe active nitro group provides the necessary electron affinity for radical fixation.
Molecular Weight 137.07 g/mol [4]Low molecular weight ensures rapid diffusion from the vasculature into avascular tumor cores.
Molecular Formula C3H4N3NaO2[4]The sodium salt form ensures complete dissociation in aqueous media.
Solubility High (>50 mg/mL in PBS)Enables high-dose IV/IP administration without toxic or radical-scavenging co-solvents.
Mechanism Class Oxygen-MimeticMust be present at the exact time of irradiation to intercept short-lived DNA radicals[5].

Experimental Protocols

Protocol A: In Vitro Hypoxic Clonogenic Survival Assay

The clonogenic assay is the gold standard for quantifying reproductive cell death post-irradiation. Because 4-nitro-1H-imidazole is an oxygen mimetic, the assay must be conducted under strict hypoxic conditions to observe the Sensitizer Enhancement Ratio (SER).

Materials:

  • Target cell line (e.g., HCT116 colorectal or FaDu head and neck carcinoma).

  • Hypoxic chamber or controlled hypoxia incubator (0.1% O2​ , 5% CO2​ , balance N2​ ).

  • 4-nitro-1H-imidazole sodium salt dissolved in sterile complete culture media (1 mM to 5 mM working concentrations).

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in 6-well tissue culture plates or specialized glass irradiation flasks at densities optimized for the expected radiation dose (e.g., 200 cells for 0 Gy; up to 10,000 cells for 8 Gy). Allow 12-16 hours for adherence.

  • Hypoxia Induction: Transfer the plates into the hypoxic chamber. Incubate for 4-6 hours prior to drug treatment to deplete residual pericellular oxygen and induce a true radioresistant state.

  • Drug Administration: Inside the hypoxic chamber (using pre-equilibrated hypoxic media), replace the standard media with media containing 1 mM 4-nitro-1H-imidazole sodium salt. Incubate for 1 hour to allow intracellular equilibration.

  • Irradiation: Irradiate the cells at room temperature using an X-ray irradiator (e.g., 0, 2, 4, 6, and 8 Gy).

    • Critical Causality Note: The plates must remain sealed in hypoxic gas-tight vessels during transport and irradiation. Exposure to ambient oxygen for even a few seconds will re-oxygenate the media, masking the drug's sensitizing effect[5].

  • Wash and Recovery: Immediately post-irradiation, remove the plates from hypoxia, aspirate the drug-containing media, wash gently with PBS, and replace with fresh, normoxic media.

  • Incubation & Staining: Incubate under standard normoxic conditions for 10-14 days. Fix with methanol/acetic acid (3:1) and stain with 0.5% crystal violet. Count colonies containing >50 cells.

Protocol B: In Vivo Tumor Xenograft Radiosensitization

Workflow Prep Drug Formulation (0.9% Saline) Admin IP Injection (T = -45 min) Prep->Admin Diff Tumor Diffusion (Hypoxic Core) Admin->Diff Pharmacokinetics Rad Targeted Irradiation (T = 0 min) Diff->Rad Drug must be present Efficacy Tumor Growth Delay (Caliper/Bioluminescence) Rad->Efficacy

Figure 2: In vivo experimental workflow for 4-nitro-1H-imidazole sodium salt radiosensitization.

Step-by-Step Methodology:

  • Xenograft Establishment: Inject 5×106 tumor cells subcutaneously into the right hind flank of athymic nude mice. Allow tumors to reach a volume of 150-200 mm3 (at this size, solid tumors typically develop a necrotic, hypoxic core).

  • Formulation: Dissolve 4-nitro-1H-imidazole sodium salt in sterile 0.9% NaCl to a concentration suitable for a dose of 100-300 mg/kg (typically 10-30 mg/mL for a 200 μL injection). Filter sterilize (0.22 μm ).

  • Administration: Administer the compound via Intraperitoneal (IP) injection.

    • Critical Causality Note: Dosing must occur exactly 30 to 45 minutes prior to irradiation . This pharmacokinetic window allows the small molecule to diffuse out of the chaotic tumor vasculature and penetrate the deep hypoxic regions. Because it is an oxygen mimetic, administering the drug after radiation will yield zero therapeutic benefit[5].

  • Irradiation: Anesthetize the mice and place them in a localized lead shield, exposing only the tumor-bearing flank. Deliver a single fraction of 10 Gy or fractionated doses (e.g., 3 Gy x 5 days).

  • Monitoring: Measure tumor volumes via calipers every 2-3 days until they reach the ethical endpoint (e.g., 1000 mm3 ). Calculate Tumor Growth Delay (TGD).

Data Analysis: Sensitizer Enhancement Ratio (SER)

To validate the efficacy of 4-nitro-1H-imidazole sodium salt, researchers must calculate the Sensitizer Enhancement Ratio (SER) from the in vitro clonogenic survival curves.

SER=Radiation Dose for 1% Survival (Drug Treated)Radiation Dose for 1% Survival (Control)​

Table 2: Expected SER Outcomes & Interpretation

ConditionExpected SERInterpretation of Results
Normoxia (21% O2​ ) + Drug ~ 1.0 - 1.1The drug provides no benefit when oxygen is present. Oxygen outcompetes the drug for radical fixation.
Hypoxia (0.1% O2​ ) + Drug ~ 1.5 - 2.5Successful radiosensitization. The drug effectively mimics oxygen, fixing DNA damage and shifting the survival curve to the left.
Drug added Post-Radiation ~ 1.0Validates the mechanism. The drug is not a conventional cytotoxin; it must be present during the nanosecond lifespan of the DNA radical[5].

By strictly controlling oxygen tension and administration timing, researchers can leverage 4-nitro-1H-imidazole sodium salt to robustly model and overcome hypoxia-induced radioresistance in preclinical oncology pipelines.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Product Yield in 4-Nitro-1H-imidazole Sodium Salt Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals synthesizing the sodium salt of 4-nitro-1H-imidazole.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals synthesizing the sodium salt of 4-nitro-1H-imidazole. This intermediate is a critical building block for the development of nitroimidazole-based therapeutics (e.g., Delamanid, Azathioprine, and various radiotracers). Due to the specific physicochemical properties of the 4-nitroimidazole scaffold, researchers frequently encounter low yields, gummy residues, or regiochemical issues during salt formation and subsequent isolation.

Core Mechanistic Principles

To effectively troubleshoot yield, we must first understand the causality of the reaction. The nitro group at the C-4 position acts as a strong electron-withdrawing group, significantly increasing the acidity of the N-H proton compared to an unsubstituted imidazole. The pKa of 4-nitro-1H-imidazole is approximately 9.0–9.5 1.

While this means it can be deprotonated by relatively mild bases, the isolation of the resulting sodium salt is where yields typically plummet. The sodium salt is highly hygroscopic and exceptionally soluble in water. If aqueous sodium hydroxide (NaOH) is used, recovering the salt requires harsh water-evaporation conditions that lead to product degradation or the trapping of unreacted starting materials. Thus, non-aqueous, self-validating systems using Sodium Methoxide (NaOMe) or Sodium Hydride (NaH) are required for high-yield synthesis 2, 3.

Workflow & Logic Diagram

SynthesisWorkflow Start 4-Nitro-1H-imidazole (pKa ~9.3) Path1 Aqueous NaOH (Solvent: H2O) Start->Path1 Sub-optimal Path2 NaOMe (Solvent: Methanol) Start->Path2 Recommended Path3 NaH (Solvent: THF/MeCN) Start->Path3 Alternative Result1 Yield Loss: High water solubility, Difficult isolation Path1->Result1 Result2 High Yield: Clean reaction, Easy precipitation Path2->Result2 Result3 High Yield: Irreversible deprotonation, H2 gas evolution Path3->Result3 Product 4-Nitro-1H-imidazole Sodium Salt Result1->Product < 50% Yield Result2->Product > 90% Yield Result3->Product > 90% Yield

Comparative reaction pathways for 4-nitro-1H-imidazole sodium salt synthesis.

Quantitative Data: Base & Solvent Comparison
Base SystemSolventReaction TimeByproductsExpected YieldIsolation Method
NaOH (Aqueous) H₂O2-4 hoursWater30 - 50%Lyophilization / Vacuum Distillation (Prone to loss)
NaOMe (0.2 M) Methanol1-2 hoursMethanol85 - 95%Solvent evaporation & Anti-solvent precipitation
NaH (60% in oil) THF or MeCN15-30 minsH₂ (gas)90 - 98%Direct use in-situ or filtration under inert gas
Frequently Asked Questions (Troubleshooting Guide)

Q1: Why is my yield consistently below 50% when using aqueous NaOH? Causality: The sodium salt of 4-nitroimidazole is highly polar and forms strong hydrogen bonds with water. When you attempt to extract or crystallize the product from an aqueous layer, the partition coefficient heavily favors the aqueous phase. Solution: Abandon aqueous systems. Transition to a methanolic sodium methoxide (NaOMe) system. Methanol easily dissolves the starting material, and the resulting sodium salt can be quantitatively isolated by evaporating the methanol and triturating with an anti-solvent like methyl tert-butyl ether (MTBE) 2.

Q2: I switched to NaOMe/MeOH, but my isolated product is a sticky gum instead of a powder. What went wrong? Causality: The sodium salt is extremely hygroscopic. If the methanol is not strictly anhydrous, or if the product is exposed to ambient humidity during filtration, it will absorb moisture and form a hydrate gum. Furthermore, residual unreacted NaOMe can cause the product to become deliquescent. Solution: Ensure strict stoichiometric equivalence (1.0 eq of 4-nitroimidazole to 0.97 eq of NaOMe to avoid excess base). Perform the final solvent evaporation under high vacuum at 40°C, and break the vacuum with dry nitrogen. Wash the residue with cold, anhydrous diethyl ether or MTBE to remove impurities and induce crystallization.

Q3: Can I use the sodium salt directly for alkylation without isolating it? Causality: Yes, and this is often the preferred method to prevent yield loss during isolation. Using Sodium Hydride (NaH) in an aprotic solvent (like THF, DMF, or MeCN) drives the deprotonation irreversibly via the evolution of hydrogen gas 3. Solution: Once H₂ evolution ceases (typically 15–30 minutes at room temperature), the resulting suspension of the sodium salt can be directly reacted with your alkyl halide or electrophile in a "one-pot" self-validating workflow.

Q4: After successfully making the sodium salt and running my alkylation, I get two different product spots on TLC. Is my salt impure? Causality: Not necessarily. The 4-nitroimidazolate anion is a delocalized system. Alkylation of this ambidentate anion typically yields a regioisomeric mixture of 1,4-nitroimidazole and 1,5-nitroimidazole derivatives (often in a 2:1 ratio depending on steric hindrance) 2. Solution: This is a fundamental property of the tautomeric scaffold, not a salt purity issue. You will need to separate the regioisomers via silica gel column chromatography or selective recrystallization downstream.

Optimized Step-by-Step Protocol: Synthesis via Sodium Methoxide

This protocol is designed to be a self-validating system; the visual transition from solution to precipitate confirms the reaction's progression and ensures high-yield recovery.

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Purge with dry Nitrogen (N₂).

  • Dissolution: Add 4-nitro-1H-imidazole (10.0 g, 88.4 mmol) to the flask. Add 100 mL of anhydrous methanol. Stir at room temperature until completely dissolved (the solution will turn pale yellow).

  • Base Addition: Slowly add a commercially available 0.2 M solution of Sodium Methoxide in methanol (430 mL, 86.0 mmol, 0.97 eq) dropwise via an addition funnel over 30 minutes.

    • Causality Note: Using a slight deficit of base prevents deliquescent unreacted NaOMe from remaining in the final product.

  • Reaction: Stir the mixture at room temperature for 2 hours under N₂. The solution may darken slightly, indicating successful salt formation.

  • Concentration: Transfer the flask to a rotary evaporator. Remove the methanol under reduced pressure at 40°C until a thick oil/slurry remains. Do not overheat.

  • Precipitation (Critical Step): Add 50 mL of anhydrous MTBE (or diethyl ether) to the flask and vigorously triturate the slurry using a spatula or rapid stirring. The gum will rapidly shed trapped solvent and solidify into a fine powder.

  • Isolation: Filter the solid rapidly through a Büchner funnel under a blanket of N₂. Wash the filter cake with an additional 20 mL of cold MTBE.

  • Drying: Transfer the solid to a vacuum desiccator and dry at 50°C under high vacuum for 12 hours to afford the sodium salt as a free-flowing, moisture-sensitive powder.

References
  • Atmospheric Photochemical Oxid
  • Comparison of the base pairing properties of a series of nitroazole nucleobase analogs in the oligodeoxyribonucleotide sequence.Oxford Academic.
  • Preparation of pyridine-stretched 2'-deoxyhypoxanthosine phosphoramidite.Arkivoc.

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature and pH for 4-Nitro-1H-Imidazole Sodium Salt Alkylation

Welcome to the technical support resource for the N-alkylation of 4-nitro-1H-imidazole. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the nuances o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the N-alkylation of 4-nitro-1H-imidazole. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the nuances of this important synthetic transformation. The N-alkylation of nitroimidazoles is a foundational step in the synthesis of numerous compounds with significant pharmacological applications, including antibacterial and antiprotozoal agents.[1][2] This guide is structured in a question-and-answer format to directly address the specific challenges you may encounter, moving beyond simple procedural steps to explain the causality behind experimental choices.

Troubleshooting Guide

This section addresses common problems encountered during the alkylation of 4-nitro-1H-imidazole. Each answer provides a diagnosis of the potential causes and a set of actionable steps for optimization.

Question 1: My reaction yield is consistently low, or the reaction is not proceeding to completion. What are the primary causes and how can I improve it?

Answer: Low yields are a frequent issue, often stemming from a few critical parameters. The primary cause is typically incomplete deprotonation of the 4-nitro-1H-imidazole, which reduces the concentration of the active nucleophile—the imidazolate anion.[3]

  • Causality: The pKa of 4-nitro-1H-imidazole is approximately 8.3.[4] For the reaction to proceed efficiently, the chosen base must be strong enough to deprotonate the N-H bond and generate the imidazolate anion. If the base is too weak or used in insufficient quantity, the equilibrium will favor the starting material, resulting in a sluggish or incomplete reaction. Furthermore, temperature plays a crucial role; reactions performed at room temperature often result in low yields.[5]

  • Troubleshooting Steps:

    • Evaluate Your Base: If you are using a weak base like potassium carbonate (K₂CO₃), ensure it is anhydrous and used in at least a slight excess (1.1-1.5 equivalents).[3] For less reactive alkylating agents, or if yields remain low, switching to a stronger, non-nucleophilic base like sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., THF, DMF) will ensure complete and irreversible deprotonation.[3][6][7]

    • Check Reagent Reactivity: The nature of the alkylating agent's leaving group is important. Iodides are more reactive than bromides, which are more reactive than chlorides. If using an alkyl chloride, you may require more forcing conditions (stronger base, higher temperature) to achieve a satisfactory yield.

dot

troubleshooting_low_yield start Low or No Yield Observed check_base Is the base strong enough? (e.g., NaH or K₂CO₃) start->check_base check_temp Is the temperature sufficient? (Typically > Room Temp) start->check_temp check_reagents Are reagents active? (Alkylating agent, anhydrous solvent) start->check_reagents solution_base Action: Switch to a stronger base (e.g., NaH) or ensure K₂CO₃ is anhydrous and in excess (1.5 eq). check_base->solution_base If No solution_temp Action: Increase temperature systematically. Start at 60°C and monitor reaction. check_temp->solution_temp If No solution_reagents Action: Use a more reactive alkylating agent (R-I > R-Br). Ensure solvents are strictly anhydrous. check_reagents->solution_reagents If No

Caption: Troubleshooting workflow for low reaction yield.

Question 2: I'm observing a significant amount of a dialkylated imidazolium salt as a side product. How can I minimize this?

Answer: This is a classic issue in amine alkylations. The N-alkylated product, 1-alkyl-4-nitroimidazole, is still nucleophilic and can compete with the starting material for the alkylating agent, leading to the formation of a quaternary imidazolium salt.[3]

  • Causality: This side reaction is kinetically favored when the concentration of the alkylating agent is high relative to the imidazolate anion, or at elevated temperatures where the rate of the second alkylation becomes significant.[3]

  • Prevention Strategies:

    • Control Stoichiometry: Avoid using a large excess of the alkylating agent. Using a slight excess of the 4-nitro-1H-imidazole (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent can effectively minimize dialkylation.[6]

    • Slow Addition of Alkylating Agent: The most effective technique is to add the alkylating agent dropwise to the stirred solution of the deprotonated imidazole over an extended period.[3] This maintains a low instantaneous concentration of the electrophile, ensuring it reacts preferentially with the more abundant imidazolate anion.

    • Temperature Management: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. This will slow the rate of the second alkylation more than the first.

Question 3: My reaction is producing a mixture of N-1 and N-3 alkylated isomers. How can I ensure regioselectivity for the desired N-1 product?

Answer: For an unsymmetrical substrate like 4-nitro-1H-imidazole, regioselectivity is a critical consideration. Fortunately, the electronics of the ring strongly favor the formation of the N-1 alkylated product.[9] If you are observing significant amounts of the N-3 isomer, it is highly unusual and may point to extreme reaction conditions or a misidentification of the product.

  • Causality and Justification: The N-alkylation of the imidazolate anion is governed by both steric and electronic effects.[10] In 4-nitro-1H-imidazole, the powerful electron-withdrawing nitro group at the C-4 position significantly reduces the electron density (and thus the nucleophilicity) of the adjacent nitrogen at the N-3 position. The nitrogen at the N-1 position is further away and its nucleophilicity is less affected, making it the primary site of attack for electrophiles.[10] Experimental studies confirm that alkylation of 4-nitroimidazole favors the N-1 position.[5]

  • Verification and Control:

    • Confirm Structure: Unambiguously confirm the structure of your products using 1H and 13C NMR spectroscopy and compare the data to literature values.

    • Avoid Acidic Conditions: Alkylation in acidic media can lead to different isomeric outcomes and should be avoided if N-1 selectivity is the goal.[11] The use of a base like K₂CO₃ or NaH ensures the reaction proceeds via the imidazolate anion, locking in the electronically favored N-1 pathway.

Frequently Asked Questions (FAQs)

Question 1: What is the fundamental mechanism of N-alkylation of 4-nitro-1H-imidazole?

Answer: The reaction is a two-step nucleophilic substitution, specifically an SN2 reaction.[3]

  • Deprotonation: A base removes the acidic proton from the N-H bond of the imidazole ring. This generates a highly nucleophilic imidazolate anion. The choice of base and solvent dictates the position of this equilibrium.

  • Nucleophilic Attack: The electron-rich N-1 atom of the imidazolate anion attacks the electrophilic carbon of the alkylating agent (R-X), displacing the leaving group (X⁻) and forming the new N-C bond.[3]

dot

mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) Imidazole Anion Imidazole->Anion + B: Base Base (B:) HB HB Anion2 Product Anion2->Product + R-X RX R-X X X⁻

Caption: General mechanism for N-alkylation of 4-nitroimidazole.

Question 2: How do I choose the optimal base and solvent system?

Answer: The choice of the base-solvent system is arguably the most critical decision in optimizing this reaction.

  • Weak Bases (e.g., K₂CO₃, Cs₂CO₃): Potassium carbonate is a cost-effective and easy-to-handle base that is often sufficient, especially with reactive alkylating agents.[3] The best results for this system are consistently reported using anhydrous acetonitrile (CH₃CN) as the solvent.[5] This combination provides good yields (66-85%) at elevated temperatures (60°C).[5]

  • Strong Bases (e.g., NaH): Sodium hydride is used when complete and rapid deprotonation is required, for example, with poorly reactive alkyl halides. It must be used in an anhydrous aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., Nitrogen or Argon).[3][6] While highly effective, NaH is a hazardous reagent that reacts violently with water.[12]

BaseSolventTypical TemperatureKey Considerations
K₂CO₃ (Potassium Carbonate)Acetonitrile (MeCN)60 - 80°CExcellent yields, cost-effective, easier handling. MeCN is the preferred solvent.[5]
K₂CO₃ (Potassium Carbonate)DMF, DMSO60 - 80°CGenerally lower yields compared to acetonitrile.[5]
NaH (Sodium Hydride)THF, DMF0°C to RTEnsures complete deprotonation. Requires strict anhydrous and inert conditions.[3][6]

Table 1: Recommended Base and Solvent Systems for Alkylation of 4-Nitroimidazole.

Question 3: What is the role of pH in this reaction?

Answer: In organic solvents, "pH" as an aqueous concept doesn't directly apply. However, the principle of acidity and basicity is central. The reaction is base-catalyzed because the neutral 4-nitro-1H-imidazole is a relatively weak nucleophile. By adding a base (like K₂CO₃ or NaH), we deprotonate the imidazole, forming its conjugate base—the imidazolate anion. This anion is significantly more electron-rich and a much stronger nucleophile, which dramatically accelerates the rate of nucleophilic attack on the alkylating agent. Therefore, creating a sufficiently "basic" environment to generate the imidazolate anion is essential for the reaction to proceed efficiently.

Question 4: Are there any specific safety precautions I should take?

Answer: Yes, absolutely. Safety must be the top priority.

  • Reagent Hazards:

    • Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere and away from any moisture.[12]

    • Alkylating Agents: Many alkylating agents (e.g., methyl iodide, benzyl bromide) are toxic, lachrymatory (tear-inducing), and potential carcinogens. Always handle them in a well-ventilated chemical fume hood.[12]

    • Solvents: Solvents like DMF and DMSO can be skin irritants and facilitate the absorption of other chemicals through the skin.

    • Nitroimidazoles: This class of compounds is biologically active.[2][13] Avoid inhalation and skin contact.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a flame-resistant lab coat, and suitable chemical-resistant gloves.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using Potassium Carbonate (K₂CO₃)

This protocol is adapted from established literature methods and is recommended for its operational simplicity and good yields with reactive alkylating agents.[5][14]

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-nitro-1H-imidazole (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).

  • Solvent Addition: Add anhydrous acetonitrile to the flask (approx. 0.1-0.2 M concentration).

  • Addition of Alkylating Agent: Add the alkylating agent (1.05 - 1.1 equivalents) to the stirred suspension at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 60°C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 9:1 EtOAc/hexane eluent system) until the starting material is consumed (typically 1-3 hours).[5]

  • Work-up: Cool the mixture to room temperature. Filter off the inorganic salts and wash the solid with fresh acetonitrile.

  • Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude residue can be purified by column chromatography on silica gel.

Protocol 2: General Procedure for N-Alkylation using Sodium Hydride (NaH)

This protocol is for situations requiring complete deprotonation, such as with less reactive alkylating agents.[3][6] Strict anhydrous and inert atmosphere techniques are mandatory.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents).

  • Washing NaH (Optional but Recommended): Wash the NaH with anhydrous hexane to remove the mineral oil, allow the solid to settle, and carefully remove the hexane via cannula. Repeat twice.

  • Solvent Addition: Add anhydrous DMF or THF via syringe. Cool the suspension to 0°C in an ice bath.

  • Imidazole Addition: Add a solution of 4-nitro-1H-imidazole (1.0 equivalent) in a minimal amount of anhydrous DMF or THF dropwise to the stirred NaH suspension.

  • Deprotonation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes until hydrogen gas evolution ceases.

  • Alkylation: Cool the mixture back to 0°C and add the alkylating agent (1.05 equivalents) dropwise via syringe.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Quenching: Carefully quench the reaction at 0°C by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) or water.

  • Work-up: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

  • Hakmaoui, Y., Asserne, F., El Haib, A., El Ajlaoui, R., Abouricha, S., & Rakib, E. M. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]

  • Rao, A. K. S. B., Rao, C. G., & Singh, B. B. (1994). Regioselective alkylation of 4(5)-nitro-1H-imidazoles in acidic media: study of temperature effects. Journal of the Chemical Society, Perkin Transactions 1, (17), 2399-2402. [Link]

  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. [Link]

  • Bergan, T., & Arnold, E. (1980). Pharmacokinetics of nitroimidazoles. Spectrum of adverse reactions. Chemotherapy, 26(4), 231-241. [Link]

  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. [Link]

  • ResearchGate. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. [Link]

  • Gürsoy, A., & Karali, N. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Il Farmaco, 58(9), 657-662. [Link]

  • Grant, R. D. (1981). N-Alkylation of imidazoles. University of Otago. [Link]

  • Kumar, R., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(9), 2919. [Link]

  • Nolan, C., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1949-1963. [Link]

Sources

Troubleshooting

reducing byproducts and impurities in 4-nitro-1h-imidazole sodium salt crystallization

Welcome to the Technical Support Center for 4-Nitro-1H-imidazole Sodium Salt Crystallization. As Application Scientists, we frequently encounter challenges when scaling up the purification of nitroimidazole derivatives.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-Nitro-1H-imidazole Sodium Salt Crystallization. As Application Scientists, we frequently encounter challenges when scaling up the purification of nitroimidazole derivatives. The transition from a crude reaction mixture to a high-purity crystalline salt is often bottlenecked by tautomeric isomerization, inorganic salt occlusion, and incomplete deprotonation.

This guide is designed to move beyond basic instructions by explaining the causality behind each experimental choice. By implementing the self-validating protocols detailed below, you can systematically eliminate byproducts and optimize your crystal habit.

Mechanistic Overview of Impurity Purging

The following diagram illustrates the critical pathways where impurities are either introduced or systematically purged during the crystallization workflow.

G A Crude 4-Nitroimidazole B Salt Formation (NaOH / MeOH) A->B Add Base (pH > 11.5) F Inorganic Salts A->F Carryover C Antisolvent Addition (Acetone / MEK) B->C Controlled Cooling E 5-Nitro Isomer B->E Tautomerization G Free Base B->G Low pH D Pure Sodium Salt C->D Selective Precipitation E->C Purged in Acetone F->A Removed via H2O Wash

Workflow of 4-nitro-1H-imidazole sodium salt crystallization and impurity purging pathways.

Troubleshooting Guides & FAQs

Question 1: Why am I seeing the 5-nitroimidazole isomer co-crystallizing with my final sodium salt? Answer: In its free base form, 4-nitroimidazole exists in a rapid tautomeric equilibrium with 5-nitroimidazole. When deprotonated to form the sodium salt, regioselectivity issues can trap the 5-nitro isomer in the mixture. The Fix: Leverage differential solubility. The 4-nitro isomer sodium salt has significantly lower solubility in specific organic ketones compared to the 5-nitro isomer. By utilizing an antisolvent system such as acetone or methyl ethyl ketone (MEK), the 4-nitro isomer selectively precipitates out while the 5-nitro isomer remains dissolved in the mother liquor[1].

Question 2: My HPLC analysis shows contamination from unreacted 4-nitroimidazole free base. How do I ensure complete salt formation? Answer: The pKa of 4-nitroimidazole is approximately 9.3. Salt formation is a reversible equilibrium process. If the pH of your methanolic solution drops below 11.5 during the reaction, the equilibrium shifts, leaving a fraction of the free base undeprotonated. Because the free base has lower solubility in polar solvent mixtures than the sodium salt, it will prematurely crystallize and contaminate the batch. The Fix (Self-Validating): Do not rely solely on stoichiometric calculations. Monitor the pH of the methanolic NaOH solution continuously. Maintain the pH strictly > 11.5 during the initial dissolution phase.

Question 3: How can I eliminate inorganic salt byproducts (like sodium sulfate) carried over from the nitration step? Answer: Classical nitration of imidazole utilizes concentrated sulfuric and nitric acids, which are subsequently neutralized, generating massive amounts of inorganic salts[2]. If the antisolvent is added too rapidly during final crystallization, high primary nucleation rates create defective crystal lattices that permanently occlude the mother liquor and these dissolved salts. The Fix: Implement a pre-crystallization cold water wash. Water washing is highly effective at removing highly polar inorganic salts from the crude organic free base prior to salt formation[3]. Follow this with a slow, controlled cooling rate (0.5°C/min) during crystallization to ensure orderly lattice formation that thermodynamically rejects impurities.

Question 4: My crystals are forming as sticky agglomerates rather than free-flowing powders. What is causing this? Answer: Agglomeration is typically caused by "oiling out" (liquid-liquid phase separation). This occurs when the local concentration of the antisolvent exceeds the metastable zone width, causing the solute to separate as an impurity-rich oil rather than nucleating as a pure crystal. The Fix: Heat the methanolic solution to 50°C before antisolvent addition. Add the acetone dropwise under high-shear agitation. The solution must remain visually clear until the precise nucleation point is reached.

Quantitative Impurity Profiling

To select the correct solvent system, you must understand the solubility profiles of your target compound versus its common impurities.

Impurity ProfileMechanistic OriginSolubility (MeOH)Solubility (Acetone/MEK)Targeted Mitigation Strategy
5-Nitro Isomer Tautomeric equilibrium during salt formationHighHighAntisolvent crystallization using Acetone or MEK[1].
Free Base (4-NI) Incomplete deprotonation (pH < 11.5)ModerateHighIn-process pH monitoring; stoichiometric NaOH addition.
Inorganic Salts Neutralization of nitration acids (e.g., Na₂SO₄)[2]LowVery LowPre-crystallization cold water wash of the crude base[3].
Dinitroimidazoles Over-nitration during initial synthesisLowModerateStrict thermal control (<100°C) during the nitration step.

Self-Validating Crystallization Protocol

The following methodology provides a step-by-step, optimized workflow for isolating high-purity 4-nitro-1H-imidazole sodium salt.

Phase 1: Pre-Treatment (Inorganic Impurity Purge)

  • Suspend the crude 4-nitro-1H-imidazole free base in cold deionized water (5 mL/g).

  • Agitate the suspension for 15 minutes at 5°C. Causality: Cold water washing removes highly polar inorganic salts and residual acids without dissolving the organic free base[3].

  • Filter the suspension and dry the solid under vacuum until a constant weight is achieved.

Phase 2: Salt Formation 4. Dissolve the washed free base in anhydrous methanol (10 mL/g) under continuous stirring at 40°C. 5. Slowly add a freshly prepared methanolic NaOH solution (1.05 molar equivalents). 6. Self-Validation Step: Insert a pH probe into the solution. The pH must remain stable at > 11.5. If the pH drops, unreacted free base remains; titrate with additional 0.1 M methanolic NaOH until the pH stabilizes.

Phase 3: Antisolvent Crystallization 7. Concentrate the methanolic solution under reduced pressure by approximately 50% volume. 8. Heat the concentrated solution to 50°C and begin the dropwise addition of the antisolvent (Acetone or Methyl Ethyl Ketone) at a volumetric ratio of 1:3 (Methanol:Antisolvent). Causality: The 5-nitro isomer remains highly soluble in acetone/MEK, while the 4-nitro sodium salt selectively precipitates[1]. 9. Cool the mixture at a strictly controlled rate of 0.5°C/min down to 5°C. Causality: Slow cooling prevents sudden supersaturation, avoiding the occlusion of mother liquor and preventing lattice defects.

Phase 4: Isolation 10. Filter the resulting crystals under a nitrogen atmosphere (the pure sodium salt can exhibit hygroscopic properties). 11. Wash the filter cake with a minimal volume of cold acetone. 12. Dry the crystals in a vacuum oven at 45°C for 12 hours.

References

  • US3341548A - Nitroimidazoles and their preparation - Google P
  • Technical Support Center: Purification of Crude 2,5-dibromo-4-nitro-1H-imidazole - Benchchem.
  • Experimental Comparison of 2-methylimidazole Nitration by Nitric Acid and Nitrate Salts of Alkali Metals - Tomsk St

Sources

Optimization

handling moisture sensitivity and hygroscopicity of 4-nitro-1h-imidazole sodium salt

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific mechanistic challenges and practical workflows associated with handling 4-nitro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific mechanistic challenges and practical workflows associated with handling 4-nitro-1H-imidazole sodium salt (sodium 4-nitroimidazolate).

This compound is a critical nucleophilic building block in the synthesis of radiosensitizers, antitubercular agents, and antileishmanial drugs (such as DNDI-VL-2098)[1][2]. However, its aggressive hygroscopicity frequently compromises reaction stoichiometry and yield. This guide will decode the causality behind these issues and provide field-proven, self-validating protocols to secure your synthetic workflows.

Mechanistic Overview: The Causality of Hygroscopicity

To troubleshoot effectively, we must first understand why this salt is so sensitive. The free acid, 4-nitroimidazole, has an apparent pKa ranging from 8.3 to 9.5 depending on ionic strength[3]. When deprotonated to form the sodium salt, it creates a highly polar ionic lattice.

The sodium cation ( Na+ ) acts as a strong Lewis acid, which thermodynamically favors the coordination of atmospheric water molecules (Lewis bases) to form stable hydrates. This is not merely surface moisture; it is a structural integration of water into the crystal lattice.

The Dual Threat to Organic Synthesis:

  • Stoichiometric Sabotage: Water has mass. If your protocol calls for 1.0 mmol of anhydrous salt (135.06 mg) but your batch has absorbed moisture to become a monohydrate (153.07 mg/mol), weighing out 135 mg only delivers ~0.88 mmol of the active nucleophile. This sub-stoichiometric loading directly depresses yields[2].

  • Electrophile Quenching: In downstream N-alkylation reactions, the coordinated water is released into the solvent. This trace water rapidly hydrolyzes sensitive electrophiles (e.g., alkyl halides, epoxides, or sulfonate esters), generating unwanted byproducts and further killing the reaction efficiency[1].

Quantitative Impact Summary
ParameterValueImplication for Handling & Synthesis
Free Acid pKa ~8.3 - 9.5Requires complete deprotonation; resulting salt is highly polar[3].
Anhydrous Molar Mass 135.06 g/mol Baseline for exact stoichiometric calculations.
Monohydrate Molar Mass 153.07 g/mol Introduces an 11.8% mass error if weighed as anhydrous.
Glovebox Atmosphere < 0.1 ppm O2​ / H2​O Essential threshold to prevent rapid surface hydration during weighing[4].

Experimental Workflows & Logical Relationships

The following diagram illustrates the critical decision matrix and workflow for assessing and handling 4-nitroimidazole sodium salt to ensure anhydrous conditions for downstream N-alkylation.

G A 4-Nitro-1H-imidazole Sodium Salt B Moisture Exposure Check A->B C Caked / Hydrated B->C Yes D Dry / Free-Flowing B->D No E Vacuum Drying (P2O5, 50°C) C->E F Glovebox / Schlenk Transfer D->F E->D G N-Alkylation (Anhydrous) F->G H Target Drug Scaffold (e.g., Radiosensitizers) G->H

Caption: Workflow for moisture assessment, recovery, and anhydrous handling of 4-nitroimidazole sodium salt.

Step-by-Step Methodologies

Protocol A: Recovery of Hydrated/Caked Salt (Self-Validating Drying)

If your salt has clumped or caked, it has absorbed moisture. Do not pump hydrated solids directly into a glovebox antechamber using standard procedures, as the massive water outgassing can destroy direct-drive vacuum pumps[4].

  • Preparation: Transfer the caked salt into a mortar and pestle (in a fume hood) and grind it into a fine powder to maximize surface area.

  • Desiccant Setup: Place the powder into a wide crystallization dish. Place this dish inside a vacuum desiccator containing fresh Phosphorus Pentoxide ( P2​O5​ )[4].

  • Thermal Vacuum Application: Apply high vacuum (< 0.1 mbar) and gentle heat (50°C) if your desiccator/oven permits.

  • Validation: Monitor the vacuum gauge. Initially, the pressure will fluctuate as water vapor is released. The system is self-validating: once the pressure stabilizes at the pump's baseline limit for 2 hours, the bulk water has been removed.

Protocol B: Glovebox Transfer and Weighing

For absolute precision in N-alkylation, manipulating the salt in an inert atmosphere is mandatory[5][6].

  • Pre-Treatment: Ensure the salt has been pre-dried (Protocol A). Wrap the mouth of the chemical container with a Kimwipe secured by a rubber band to prevent powder dispersion during evacuation[4].

  • Antechamber Cycling: Place the container in the glovebox antechamber. Perform a minimum of three evacuation/refill cycles with inert gas (Nitrogen or Argon). For potentially volatile or trace-hydrated powders, utilize 20 quick refill-vacuum cycles[4].

  • Internal Handling: Transfer the container into the main chamber. Verify that the chamber sensors read < 0.1 ppm for both O2​ and H2​O [4].

  • Weighing: Weigh the salt into a flame-dried reaction vial. Seal the vial with a septum cap before removing it from the glovebox.

Protocol C: Schlenk Line Handling (Glovebox Alternative)

If a glovebox is unavailable, you can utilize Schlenk techniques[7].

  • Rapid Transfer: Weigh the approximate required mass of the salt quickly in ambient air and transfer it to a flame-dried Schlenk flask containing a magnetic stir bar.

  • Azeotropic Drying (Optional but Recommended): Add a few milliliters of anhydrous toluene to the flask. Evaporate the toluene under reduced pressure. Toluene forms an azeotrope with water, chemically dragging trace moisture out of the crystal lattice.

  • Vacuum Baking: Connect the flask to the Schlenk line. Apply high vacuum while gently heating the flask with a heat gun (keep the heat moving to avoid thermal decomposition).

  • Inert Backfill: Backfill the flask with dry Argon. Repeat the vacuum/Argon cycle three times. The salt is now ready for the addition of anhydrous solvents via syringe.

Troubleshooting & FAQs

Q: My N-alkylation yields with 4-nitroimidazole sodium salt are highly inconsistent, ranging from 40% to 85%. What is the primary variable? A: The primary variable is almost certainly stoichiometric mismatch caused by varying degrees of hydration. When the salt absorbs water, its molecular weight increases. If you do not account for this water mass, you are systematically under-dosing your nucleophile[2]. Furthermore, the introduced water is hydrolyzing your electrophile. Implement Protocol A to establish a true anhydrous baseline before weighing.

Q: I left the bottle of 4-nitroimidazole sodium salt open on the benchtop for an hour. It looks fine. Can I still use it? A: Visually "fine" is deceptive. Hygroscopic salts can absorb significant molar equivalents of water before exhibiting macroscopic caking or deliquescence. To ensure the integrity of your experiment, you must assume it has absorbed moisture. Either dry it over P2​O5​ [4] or use the azeotropic toluene drying method (Protocol C, Step 2) directly in your reaction flask before proceeding.

Q: Can I use standard silica gel to store this salt in a desiccator? A: Standard silica gel is often insufficient for highly hygroscopic ionic salts because its moisture affinity drops as it saturates. For long-term storage, use active, high-capacity desiccants like P2​O5​ or Drierite (calcium sulfate with a cobalt indicator) to maintain a strictly anhydrous micro-environment[7][8]. Ensure the container is tightly sealed with Parafilm or Teflon tape.

Q: We are trying to synthesize an analog of the antileishmanial drug DNDI-VL-2098. Can we generate the sodium salt in situ instead of handling the isolated hygroscopic powder? A: Yes. A highly effective workaround to avoid handling the isolated hygroscopic salt is in situ generation. You can suspend the stable, non-hygroscopic free acid (4-nitroimidazole) in your anhydrous reaction solvent (e.g., DMF or THF) and add a stoichiometric amount of a strong, non-nucleophilic base (like Sodium Hydride, NaH, or Sodium tert-butoxide) under an Argon atmosphere[1]. Once hydrogen gas evolution ceases, the anhydrous sodium salt is generated directly in the flask, ready for the immediate addition of your electrophile.

References

  • HepatoChem. How do you handle hygroscopic salts? Retrieved from:[Link]

  • Ibis Scientific. The Role of Desiccants in Protecting Hygroscopic Chemicals. Retrieved from:[Link]

  • Michigan State University (MSU) Chemistry. Standard Operating Procedure: Glovebox Operation. Retrieved from:[Link]

  • Reddit (r/chemistry). Storing/handling moisture sensitive chemicals outside of the glovebox? Retrieved from:[Link]

  • ACS Publications. Development of a Scalable Process for the Synthesis of DNDI-VL-2098: A Potential Preclinical Drug Candidate for the Treatment of Visceral Leishmaniasis. Retrieved from:[Link]

  • Mad Barn / Research Bank. 4-nitroimidazole binding to horse metmyoglobin: evidence for preferential anion binding (pKa Data). Retrieved from:[Link]

  • National Institutes of Health (PMC). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Retrieved from:[Link]

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for 4-Nitro-1H-Imidazole Sodium Salt Analysis

An in-depth technical guide by a Senior Application Scientist. Welcome to our dedicated technical support guide for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of 4-nitro-1H-imidazole sodium sa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to our dedicated technical support guide for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of 4-nitro-1H-imidazole sodium salt. This resource is designed for researchers, scientists, and drug development professionals who may encounter chromatographic challenges, specifically peak tailing, with this analyte. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to develop robust and reliable analytical methods.

Frequently Asked Questions (FAQs) - Your First Steps

Q1: I'm observing significant peak tailing for 4-nitro-1H-imidazole sodium salt. What is the most probable cause?

A: The most common culprit for peak tailing, especially with a basic compound like 4-nitro-1H-imidazole, is secondary interaction with the stationary phase.[1][2][3] Standard silica-based reversed-phase columns (like C18 or C8) have residual acidic silanol groups (Si-OH) on their surface.[4] The basic imidazole moiety of your analyte can interact strongly with these ionized silanols, creating an undesirable secondary retention mechanism alongside the primary hydrophobic retention. This leads to a portion of the analyte molecules being delayed in their elution from the column, resulting in a "tailing" peak.[2][4]

Q2: How can I systematically diagnose the root cause of my peak tailing issue?

A: A logical, step-by-step approach is crucial. Before making multiple changes, it's best to alter one parameter at a time. A great starting point is to distinguish between chemical and physical problems.

  • Observe the chromatogram: Is only the 4-nitro-1H-imidazole peak tailing, or are all peaks in the run affected?

    • Only the analyte peak tails: This strongly suggests a chemical interaction issue (e.g., silanol interactions, metal chelation, or mobile phase pH).

    • All peaks are tailing: This typically points to a physical or system-level problem, such as a column void, a partially blocked frit, or excessive extra-column volume.[5]

Our troubleshooting workflow diagram below provides a visual guide for this diagnostic process.

G start Peak Tailing Observed for 4-Nitro-1H-Imidazole q1 Are all peaks in the chromatogram tailing? start->q1 chem_issues Likely Chemical Issue q1->chem_issues  No   phys_issues Likely Physical/System Issue q1->phys_issues Yes ph_check Step 1: Optimize Mobile Phase pH (See Q3) chem_issues->ph_check column_check Step 2: Evaluate Column Choice (See Q6) ph_check->column_check chelation_check Step 3: Investigate Metal Chelation (See Q8) column_check->chelation_check void_check Check for Column Void (See Q7) phys_issues->void_check frit_check Inspect Column Frit for Blockage void_check->frit_check ecv_check Minimize Extra-Column Volume (See Q11) frit_check->ecv_check

Caption: Troubleshooting workflow for HPLC peak tailing.

In-Depth Troubleshooting Guide

This section provides a deeper dive into specific areas of your method to resolve persistent peak tailing.

Section 1: Mobile Phase Optimization - The Power of pH and Buffers

A: Mobile phase pH is arguably the most powerful tool for controlling the peak shape of ionizable compounds.[6] It influences both your analyte and the stationary phase.

  • Analyte (4-nitro-1H-imidazole): This molecule has a predicted pKa of approximately 8.31.[7] At a pH below this value, the imidazole ring will be protonated (positively charged).

  • Stationary Phase (Silica): Residual silanol groups are acidic (pKa ≈ 3.5-4.5). Above this pH, they become deprotonated (negatively charged).

The worst peak tailing often occurs in the mid-pH range (pH 4-7), where you have a positively charged analyte and a negatively charged stationary phase, leading to strong ionic secondary interactions.[8]

Recommendation: Operate at a low pH, ideally between pH 2.5 and 3.5 .[9]

  • Causality: At this low pH, the residual silanol groups are fully protonated (neutral), which minimizes their ability to interact with the now positively charged analyte.[2][9] This effectively masks the secondary retention sites, leading to a much more symmetrical peak. An application note for a similar compound, 4-iodo-1H-imidazole, successfully uses a mobile phase of 0.1% formic acid in water, which achieves this low pH environment.[10]

A: For robust and reproducible results, using a buffer is highly recommended. While an acid additive like 0.1% formic acid can set the pH, a buffer resists small changes in pH that can occur from the sample matrix or CO₂ dissolution, ensuring consistent retention times and peak shapes.

Recommendation: Use a buffer with a pKa close to your target pH. For a target pH of 2.5-3.5, a phosphate buffer is an excellent choice.[11]

  • Concentration: A buffer concentration of 10-25 mM is typically sufficient. Higher concentrations can further help mask silanol interactions but may cause precipitation when mixed with high percentages of organic solvent.[1][9]

Buffer ComponentpKa ValuesUseful pH RangeLC-MS Compatibility
Phosphoric Acid2.1, 7.2, 12.32.1 - 3.1Poor (ion suppression)
Formic Acid3.82.8 - 4.8Excellent
Acetic Acid4.83.8 - 5.8Good

Data sourced from multiple chromatographic guides.[11]

A: The use of a competing base like triethylamine (TEA) is a more traditional approach.[1] TEA is a small, basic molecule that preferentially interacts with the acidic silanol sites, effectively "shielding" them from the analyte.[9]

However, with the advent of modern, high-purity silica columns (Type B) and base-deactivated phases, the need for TEA has diminished.[1][9] It can also cause problems like ion suppression in LC-MS and may shorten column lifetime.

Recommendation: First, try optimizing pH and using a modern, end-capped column. Use competing bases only as a last resort if other strategies fail.

Section 2: Column Selection and Care

A: While a standard C18 column can work, its performance heavily depends on the quality of the base silica and the effectiveness of the end-capping.

  • End-capping is a process that deactivates many of the residual silanol groups, but it is never 100% complete.[2]

  • Type A vs. Type B Silica: Older columns often use Type A silica, which has higher metal content and more acidic silanols, leading to more tailing. Modern columns use high-purity, fully hydrated Type B silica, which is much more inert.

Recommendations:

  • Use a High-Quality, End-Capped Column: Ensure you are using a modern column from a reputable manufacturer, specifically one marketed as "base-deactivated" or built on high-purity silica.[9]

  • Consider an Embedded Polar Group (EPG) Column: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This feature helps to shield the analyte from residual silanols and can provide excellent peak shape for basic compounds, even at intermediate pH.

  • Explore Hybrid Particle Columns: These columns incorporate both silica and organosiloxane materials, offering enhanced pH stability (often pH 1-12) and reduced silanol activity.[4]

G cluster_0 Interaction Mechanism Analyte 4-Nitro-1H-Imidazole (Basic) N-H+ Silanol Silica Surface Si-O- (Acidic) Analyte:N1->Silanol:S1 Ionic Interaction (Causes Peak Tailing)

Sources

Optimization

Technical Support Center: Troubleshooting Incomplete Reduction of 4-Nitroimidazole Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the reduction of 4-nitro-1H-imidazole derivatives to their corresponding 4-aminoimidazoles.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the reduction of 4-nitro-1H-imidazole derivatives to their corresponding 4-aminoimidazoles. This seemingly straightforward transformation is notoriously prone to stalling, resulting in complex mixtures of starting material, intermediates, and unwanted dimers.

This guide dissects the mechanistic bottlenecks of nitroimidazole reduction and provides field-proven, self-validating protocols to ensure complete conversion.

The Mechanistic Root of Incomplete Reduction

To troubleshoot effectively, we must first understand the causality of the failure. The reduction of aromatic nitro compounds follows the 1[1], proceeding via nitroso and hydroxylamine intermediates. The final step—the reduction of the hydroxylamine (R-NHOH) to the amine (R-NH2)—is the rate-limiting step and a 2[2] for complete conversion.

In the context of 4-nitroimidazoles, two specific factors exacerbate this bottleneck:

  • Catalyst Poisoning: The basic nitrogen atoms in the imidazole ring strongly coordinate to transition metal catalysts (like Pd or Pt), blocking active sites required for the final N-O bond cleavage.

  • Intermediate Stability: The hydroxylamine intermediate of 4-nitroimidazole is unusually stable, particularly in 3[3].

HaberMechanism Nitro 4-Nitroimidazole (R-NO2) Nitroso Nitroso (R-NO) Nitro->Nitroso 2e-, 2H+ Hydroxyl Hydroxylamine (R-NHOH) [Stall Point] Nitroso->Hydroxyl 2e-, 2H+ Dimers Azoxy/Azo Dimers Nitroso->Dimers + R-NHOH Amine 4-Aminoimidazole (R-NH2) Hydroxyl->Amine 2e-, 2H+ (Slow) Hydroxyl->Dimers

Haber mechanism of nitro reduction highlighting the hydroxylamine stall point.

Troubleshooting FAQs

Q1: My LC-MS shows a persistent mass of [M+16] relative to the desired aminoimidazole. What is this, and why is it forming? A1: This is the hydroxylamine intermediate (R-NHOH). Because the final N-O bond cleavage is the slowest step of the Haber mechanism, the reaction often stalls here, leading to 1[1]. If left unchecked, this intermediate can condense with the nitroso intermediate to form unwanted azo or azoxy dimers.

Q2: How do I prevent the imidazole ring from poisoning the Pd/C catalyst? A2: The most robust strategy is acid mediation. By adding 1.5 to 2.0 equivalents of a strong acid (such as HCl) to your reaction mixture, you protonate the basic nitrogen (N-3) of the imidazole ring. This cationic form cannot effectively chelate the palladium surface, leaving the active sites free. Furthermore, the acidic environment protonates the hydroxylamine oxygen, converting it into a superior leaving group (H₂O) and accelerating the final reduction step.

Q3: I cannot use high-pressure hydrogen gas in my lab. What are the best alternatives? A3: Catalytic Transfer Hydrogenation (CTH) is highly effective. Using 4[4] generates hydrogen in situ, providing a strong thermodynamic driving force without gas-liquid mass-transfer limitations. Alternatively, non-noble metal systems like5[5] have shown excellent efficacy for nitro reduction.

Q4: Is there a way to chemically prevent hydroxylamine accumulation without using strong acids? A4: Yes. The addition of catalytic amounts of 6[6] (e.g., Vanadium(V) oxide) has been proven to almost completely prevent the accumulation of hydroxylamines during the catalytic hydrogenation of aromatic nitro compounds. The vanadium acts as a redox promoter, accelerating the deoxygenation of the hydroxylamine intermediate.

Troubleshooting Start Incomplete Reduction (TLC/LCMS) Check1 Hydroxylamine Accumulation? Start->Check1 Sol1 Add Vanadium Promoter or Increase Pressure Check1->Sol1 Yes Check2 Catalyst Poisoning by Imidazole? Check1->Check2 No / Unsure Success Complete Conversion to 4-Aminoimidazole Sol1->Success Sol2 Add HCl to Protonate Imidazole Ring Check2->Sol2 Yes Check3 Need H2 Gas Alternative? Check2->Check3 No Sol2->Success Sol3 Transfer Hydrogenation (N2H4·H2O + Pd/C) Check3->Sol3 Yes Sol3->Success

Decision tree for troubleshooting incomplete 4-nitroimidazole reduction.

Quantitative Data: Catalyst Performance Comparison

The following table summarizes the expected performance of various catalytic systems when applied to 4-nitroimidazole derivatives.

MethodCatalyst SystemHydrogen SourceAdditive / PromoterTypical YieldHydroxylamine Accumulation
Standard Hydrogenation 10% Pd/CH₂ (1 atm)None40-60%High
Acid-Promoted 10% Pd/CH₂ (1-3 atm)HCl (1.5 eq)>90%Low
Transfer Hydrogenation 5% Pd/CHydrazine HydrateNone>95%Very Low
Non-Noble CTH Co-Zn/N-CFormic AcidNone~80%Moderate
Vanadium-Promoted Pt/CH₂ (10 atm)Vanadium (V)>95%<1%

Standard Operating Procedures (SOPs)

Protocol A: Acid-Mediated Catalytic Hydrogenation

Causality Focus: Adding HCl serves a dual purpose—it masks the basic imidazole nitrogen from the catalyst and activates the hydroxylamine intermediate for final cleavage.

  • Preparation: Dissolve the 4-nitroimidazole derivative (1.0 mmol) in 10 mL of methanol in a hydrogenation flask.

  • Acidification: Slowly add 1.5 to 2.0 equivalents of concentrated aqueous HCl.

    • Self-Validation Step: Spot the mixture on pH paper to ensure the pH is < 2, confirming full protonation of the imidazole ring.

  • Catalyst Addition: Carefully add 10% Pd/C (10 mol% Pd) to the solution under a gentle stream of nitrogen to prevent ignition.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas three times. Stir vigorously under an H₂ balloon (or in an autoclave at 3 atm) at room temperature.

  • Monitoring: Monitor by LC-MS.

    • Self-Validation Step: The reaction is complete only when the [M+16] peak (hydroxylamine) is entirely consumed.

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Carefully neutralize the filtrate with saturated aqueous NaHCO₃ before extraction.

Protocol B: Catalytic Transfer Hydrogenation (Hydrazine Hydrate)

Causality Focus: Hydrazine hydrate decomposes on the Pd surface to generate active hydrogen species in situ, bypassing the gas-liquid mass transfer limitations of H₂ gas.

  • Preparation: In a round-bottom flask equipped with a reflux condenser, suspend the 4-nitroimidazole derivative (1.0 mmol) and 10% Pd/C (5-10 mol%) in 10 mL of methanol.

  • Heating: Heat the suspension to 60 °C with vigorous stirring.

  • Hydrazine Addition: Add hydrazine hydrate (3.0 to 5.0 equivalents) dropwise.

    • Caution: This step is exothermic and will generate N₂ gas.

    • Self-Validation Step: Vigorous bubbling will occur. The cessation of bubbling indicates the complete consumption/decomposition of the hydrazine.

  • Reflux: Maintain reflux for 1-2 hours. Monitor the reaction via TLC or LC-MS until the starting material and hydroxylamine intermediate are fully consumed.

  • Workup: Cool the mixture to room temperature, filter through a syringe filter or Celite pad, and concentrate the filtrate in vacuo.

References

  • Method of reducing aromatic nitro compounds.
  • Hydroxylamine: an overseen intermediate that brings into question nitrogen selectivity in metal-catalyzed nitrate and nitrite reduction.
  • Voltammetric reduction of 4-nitroimidazole derivatives: Influence of the N-1 substitution in protic and aprotic media.
  • Process for the catalytic hydrogenation of aromatic nitro compounds.
  • Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. PMC.
  • Application Notes and Protocols: Catalytic Transfer Hydrogenation of Nitro Compounds with Hydrazine Hydr

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC-UV Method Validation for the Quantification of 4-Nitro-1H-Imidazole Sodium Salt

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and related compounds is paramount. 4-nitro-1H-imidazole and its sodium salt are important intermediates and potential impurities in the synthesis of various nitroimidazole-based drugs. Their accurate measurement is critical for ensuring drug safety and efficacy. This guide provides an in-depth, technical comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the quantification of 4-nitro-1H-imidazole sodium salt, benchmarked against alternative analytical technologies. As a senior application scientist, this document is structured to offer not just a protocol, but a logical framework for method validation, grounded in scientific principles and regulatory expectations.

The Rationale for Method Selection: Why HPLC-UV?

The choice of an analytical method is a balance of sensitivity, specificity, cost, and accessibility. While highly sensitive techniques like Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) offer lower detection limits, HPLC-UV remains a cornerstone in many analytical laboratories for its robustness, cost-effectiveness, and ease of use.[1] For the quantification of a chromophoric molecule like 4-nitro-1H-imidazole, which exhibits strong UV absorbance around 300 nm, HPLC-UV presents a highly suitable and reliable analytical solution.[2][3]

This guide will focus on a validated Reverse-Phase HPLC (RP-HPLC) method, a widely adopted technique for the separation of polar and non-polar compounds.

The Workflow of a Validated HPLC-UV Method

The following diagram illustrates the typical workflow for the validation and application of an HPLC-UV method for the quantification of 4-nitro-1H-imidazole sodium salt.

HPLC-UV Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis stock Standard Stock Solution cal_standards Calibration Standards stock->cal_standards Serial Dilution injection Injection cal_standards->injection sample_prep Sample Preparation sample_prep->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (~300 nm) separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Area Integration chromatogram->integration quantification Quantification (Calibration Curve) integration->quantification

Caption: A generalized workflow for the quantification of 4-nitro-1H-imidazole sodium salt using HPLC-UV.

Experimental Protocol: A Validated RP-HPLC-UV Method

This protocol is a representative, validated method for the quantification of 4-nitro-1H-imidazole sodium salt, synthesized from established methods for related nitroimidazole compounds.[2][4][5]

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.[6]

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation of nitroaromatic compounds.[6][7]

  • Mobile Phase: A mixture of a phosphate buffer and acetonitrile is commonly used. For this method, a mobile phase of 0.01M potassium dihydrogen phosphate (pH adjusted to 3.0 with phosphoric acid) and acetonitrile in a ratio of 83:17 (v/v) is effective.[1]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30 °C.[6]

  • Detection Wavelength: Approximately 300 nm, based on the UV absorbance maximum of 4-nitroimidazole.[2][3]

  • Injection Volume: 20 µL.

  • Run Time: Approximately 10 minutes.[6]

Preparation of Standard and Sample Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 4-nitro-1H-imidazole sodium salt reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase as the diluent.[6]

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.[8]

  • Sample Preparation: Dissolve the sample containing 4-nitro-1H-imidazole sodium salt in the mobile phase to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.[6]

The Pillars of a Trustworthy Method: Validation Parameters

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for this process.[4][9]

The Validation Process

Caption: Key parameters for HPLC method validation as per ICH Q2(R1) guidelines.

Acceptance Criteria for Validation

The following table summarizes the typical acceptance criteria for the validation of an HPLC-UV method for the quantification of an active pharmaceutical ingredient or a significant impurity.

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from any impurities and excipients with a resolution factor (Rs) > 1.5. Peak purity should also be confirmed.[2]
Linearity Correlation coefficient (r²) ≥ 0.999.[1][2]
Accuracy Percent recovery of 98-102% of the true value.[8]
Precision (RSD) Repeatability (Intra-day): RSD ≤ 2%. Intermediate Precision (Inter-day): RSD ≤ 2%.[2]
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1. The LOQ should be at or below the reporting threshold for the impurity.
Robustness No significant change in results with small, deliberate variations in method parameters (e.g., flow rate, mobile phase composition). The relative standard deviation of the results should remain within acceptable limits.[6]

Comparative Analysis: HPLC-UV vs. Alternative Methods

While HPLC-UV is a robust and reliable technique, other methods offer distinct advantages, particularly in terms of sensitivity and selectivity.

FeatureHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Principle Separation based on analyte's interaction with a stationary phase, with quantification based on UV absorbance.[10]Separation by LC with detection based on the mass-to-charge ratio of the analyte and its fragments.[1]Quantification based on the absorbance of UV-Vis light by the analyte at a specific wavelength, without chromatographic separation.[11]
Specificity Good, but susceptible to interference from co-eluting compounds with similar UV spectra.Excellent, as it provides structural information through mass fragmentation.[1]Poor, as it cannot distinguish between compounds with overlapping spectra.[11]
Sensitivity (LOD/LOQ) Typically in the µg/mL to ng/mL range.[2]High, often in the pg/mL to fg/mL range.[12]Lower, generally in the µg/mL range.[13]
Instrumentation Cost Moderate.[1]High.[1]Low.[11]
Complexity Relatively simple to operate and maintain.More complex, requiring specialized expertise for operation and data interpretation.[1]Very simple to operate.[11]
Ideal Application Routine quality control, content uniformity, and stability testing of known compounds.[6]Bioanalysis, trace impurity analysis, and identification of unknown compounds.[1][12]Preliminary analysis and quantification of a single known compound in a simple matrix.[13]

Conclusion: A Fit-for-Purpose Approach

The validation of an HPLC-UV method for the quantification of 4-nitro-1H-imidazole sodium salt is a critical step in ensuring the quality and safety of pharmaceutical products. This guide has provided a comprehensive framework for this process, from the rationale for method selection to a detailed experimental protocol and a comparative analysis of alternative technologies.

The presented HPLC-UV method, when validated according to the principles outlined, provides a reliable, accurate, and cost-effective solution for the routine analysis of 4-nitro-1H-imidazole sodium salt. The choice between HPLC-UV and more sensitive techniques like LC-MS/MS should be guided by the specific requirements of the analysis, including the sample matrix, the required level of sensitivity, and the available resources. By adhering to the principles of scientific integrity and regulatory guidelines, researchers can confidently develop and validate analytical methods that are truly fit for their intended purpose.

References

  • Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. (2025). PMC. Available at: [Link]

  • Development and Validation of Stability Indicating HPLC Method for Estimation of Novel Nitroimidazooxazine Antitubercular Drug Pretomanid Followed by LC-MS. (2024). Journal of Chemical Health Risks. Available at: [Link]

  • Chemometrics-Assisted UV-Vis Spectrophotometry for Quality Control of Pharmaceuticals: A Review. (n.d.). Indonesian Journal of Chemistry. Available at: [Link]

  • Spectrophotometric Determination for Nitro-Imidazole Derivative Ornidazole. (n.d.). ResearchGate. Available at: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). ICH. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). EMA. Available at: [Link]

  • Development and validation of a HPLC–PDA method for quantitation of metronidazole in finished drug formulation. (n.d.). ResearchGate. Available at: [Link]

  • Research on the development and validation of UV- spectrophotometric and HPLC method determination of metronidazole in bulk and. (n.d.). IJPRA. Available at: [Link]

  • Comparison of matrix effects in HPLC-MS/MS and UPLC-MS/MS analysis of nine basic pharmaceuticals in surface waters. (2008). PubMed. Available at: [Link]

  • Development of an HPLC-UV Method for the Analysis of Drugs Used for Combined Hypertension Therapy in Pharmaceutical Preparations and Human Plasma. (n.d.). PMC. Available at: [Link]

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (n.d.). PMC. Available at: [Link]

  • Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. (2006). ResearchGate. Available at: [Link]

  • Validated LC- MS/MS Method for Quantifying the Antiparasitic Nitroimidazole DNDI- 0690 in Preclinical Target Site PK. (2025). ResearchSquare. Available at: [Link]

  • HPLC-MS/MS Method for Quantification of Pharmaceuticals in Subtropical Rivers and Water Treatment Plants in Brazil. (2020). Fortune Journals. Available at: [Link]

  • HPLC Method Development and Validation Process of Drug Analysis and Applications. (2025). ijarsct. Available at: [Link]

  • A Comprehensive Review of RP-HPLC In Bioanalytical Method Validation and Sample Preparation. (2025). International Journal of Scientific Research & Technology. Available at: [Link]

  • U.V. Spectrophotometric Method towards the Selective Detection of Imidacloprid Using Organic Nanoparticles of (E)-(4-nitrophenyl)-1,1-diamino-2,3-diazabuta-1,3-diene. (n.d.). E3S Web of Conferences. Available at: [Link]

  • Development and validation of RP-HPLC and UV method for erlotinib hydrochloride tablets. (n.d.). ResearchGate. Available at: [Link]

  • Comparison of LC-UV and LC-MS methods for simultaneous determination of teriflunomide, dimethyl fumarate and fampridine in human plasma: application to rat pharmacokinetic study. (2016). Semantic Scholar. Available at: [Link]

  • 4-Nitroimidazole. (n.d.). PubChem. Available at: [Link]

  • RP-HPLC. (2013). An-Najah Staff. Available at: [Link]

  • validation of an hplc method for determination of chemical purity of [18f]fluoromisonidazole. (2012). INIS-IAEA. Available at: [Link]

  • Difference Spectrophotometric Method for the Determination of Metronidazole in Tablets. (n.d.). Asian Journal of Chemistry. Available at: [Link]

Sources

Comparative

A Comparative Technical Guide to 4-nitro-1H-imidazole: Sodium Salt vs. Free Base Forms for Pharmaceutical Research

In the landscape of pharmaceutical development and medicinal chemistry, the selection of the appropriate form of an active pharmaceutical ingredient (API) or a key intermediate is a decision of paramount importance. The...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and medicinal chemistry, the selection of the appropriate form of an active pharmaceutical ingredient (API) or a key intermediate is a decision of paramount importance. The physicochemical properties of a compound, such as its solubility and reactivity, govern its behavior in both biological systems and chemical reactors. This guide provides an in-depth comparison of two common forms of a critical nitroimidazole building block: the 4-nitro-1H-imidazole free base and its corresponding sodium salt.

This document is intended for researchers, chemists, and formulation scientists. It moves beyond a simple datasheet to explain the fundamental chemical principles that dictate the divergent properties of these two forms, empowering the reader to make informed decisions in their research and development endeavors.

Molecular Structure and the Role of Ionization

At the heart of the differences between the free base and the sodium salt lies the acidic nature of the imidazole ring's N-H proton. 4-nitro-1H-imidazole is a weak acid, with a pKa reported to be approximately 8.31.[1] In the presence of a base such as sodium hydroxide, the N-H proton is abstracted to form the sodium salt, which exists as a sodium cation (Na+) and a 4-nitroimidazolate anion.

This seemingly simple acid-base reaction fundamentally alters the compound's nature from a neutral, molecular solid to an ionic salt. This transformation is the primary driver for the profound differences in solubility and reactivity discussed below.

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure:

  • Preparation: To a flask of sufficient volume, add a measured volume of purified water (e.g., 100 mL). Add an excess amount of the test compound (either the free base or the sodium salt). "Excess" means enough solid is visibly present after equilibration.

  • Equilibration: Seal the flask and place it in a mechanical shaker or on a stir plate within a constant temperature bath (e.g., 20°C ± 0.5°C). Agitate the mixture for 24 hours. Causality Note: Continuous agitation ensures the entire solvent volume is exposed to the solid, facilitating the dissolution process and reaching equilibrium faster.

  • Preliminary Check: After 24 hours, visually inspect the sample to ensure undissolved solid remains. If not, add more compound and continue agitation.

  • Phase Separation: Transfer the mixture to a centrifuge tube and centrifuge at a sufficient speed and duration to pellet all undissolved solid. This step must be performed at the same constant temperature as the equilibration. Causality Note: Centrifugation is preferred over filtration for this method to avoid potential adsorption of the solute onto the filter membrane.

  • Sampling: Carefully withdraw a known aliquot of the clear supernatant. Be cautious not to disturb the solid pellet.

  • Analysis: Quantify the concentration of the dissolved compound in the aliquot using a pre-validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Equilibrium Confirmation (Self-Validation): Repeat the entire process with a fresh sample but extend the agitation time (e.g., to 48 hours). The solubility value is considered valid if the concentration measured after 48 hours is within the experimental error of the value measured after 24 hours.

Protocol 2: pH-Dependent Stability Assessment

This protocol outlines a general procedure for evaluating the hydrolytic stability of a compound at different pH values, a critical test in early drug development.

Objective: To determine the rate of degradation of the compound in aqueous solutions of varying pH.

Methodology:

  • Buffer Preparation: Prepare a series of aqueous buffers at relevant pH values (e.g., pH 2, pH 7.4, pH 9). Common buffers include HCl for acidic, phosphate for neutral, and borate for basic conditions.

  • Stock Solution Preparation: Prepare a concentrated stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Incubation Sample Preparation: In separate vials, add a small volume of the stock solution to a much larger volume of each buffer to achieve a final concentration suitable for HPLC analysis (e.g., 10 µg/mL). Causality Note: Keeping the organic solvent content low (<1%) minimizes its effect on the reaction kinetics.

  • Time-Point Analysis:

    • Immediately after preparation (T=0), take an aliquot from each vial, quench the reaction if necessary (e.g., by neutralizing the pH or diluting with mobile phase), and analyze by HPLC to determine the initial concentration.

    • Incubate the vials at a controlled temperature (e.g., 37°C).

    • At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), withdraw aliquots from each vial, quench, and analyze by HPLC.

  • Data Analysis:

    • For each pH, plot the percentage of the compound remaining versus time.

    • The degradation rate can be determined from the slope of this line. This data is crucial for predicting shelf-life and identifying potential liabilities in drug formulation. The appearance of new peaks in the chromatogram indicates the formation of degradation products.

Conclusion and Recommendations

The choice between 4-nitro-1H-imidazole free base and its sodium salt is not arbitrary but a strategic decision based on fundamental chemical principles.

  • Choose the Sodium Salt for:

    • Applications requiring high aqueous solubility (e.g., intravenous formulations, aqueous-phase reactions).

    • Syntheses where the imidazolate anion is the desired nucleophile, as it eliminates the need for an additional base and can lead to cleaner, faster reactions.

  • Choose the Free Base for:

    • Reactions conducted in non-polar or moderately polar organic solvents where the salt form would be insoluble.

    • Situations where the controlled, in situ generation of the anion is desired to moderate reactivity.

By understanding the interplay between ionization, solubility, and reactivity, researchers can harness the distinct properties of each form to optimize their experimental design, leading to more efficient syntheses and robust formulations.

References

  • OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. [Link]

  • Wikipedia. Imidazolate. [Link]

  • Chemistry LibreTexts. Solubility - What dissolves in What?. [Link]

  • Basanova, A. et al. (2026). Reduction of 1-Hydroxyimidazole Derivatives Containing 4-Nitrophenyl Moiety. Russian Journal of General Chemistry.
  • Frontiers in Chemistry. (2022). Design, synthesis, reactivity, and biological activity of nitroimidazole derivatives and their copper(II) coordination compounds. [Link]

  • ResearchGate. Production of 4-nitroimidazole and its thermal stability. [Link]

  • Singh, U. P. et al. (2013). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. Organic Process Research & Development. [Link]

  • Waters Corporation. Determination of pH Stability by UPLC-MS/MS. [Link]

  • Inorganic Chemistry. (2004). Imidazole and Imidazolate Iron Complexes: On the Way for Tuning 3D-Structural Characteristics and Reactivity. Redox Interconversions Controlled by Protonation State. [Link]

  • Chemistry Steps. Solubility of Organic Compounds. [Link]

  • National Center for Biotechnology Information. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. [Link]

  • Hakmaoui, Y. et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. [Link]

  • Wikipedia. Imidazole. [Link]

  • Domanska, U. & Szydlowski, J. (2003). Solubility of Imidazoles in Ethers. Journal of Chemical & Engineering Data. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.